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  • Product: Boc-l-lys(ivdde)-oh
  • CAS: 862847-44-7

Core Science & Biosynthesis

Foundational

Advanced Orthogonal Strategies in Peptide Synthesis: The Chemical Properties and Applications of Boc-L-Lys(ivDde)-OH

Executive Summary In modern Solid-Phase Peptide Synthesis (SPPS), the design of complex peptide architectures—such as cyclic peptides, fluorophore-conjugates, and PEGylated therapeutics—requires absolute regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the design of complex peptide architectures—such as cyclic peptides, fluorophore-conjugates, and PEGylated therapeutics—requires absolute regioselectivity. Achieving this regioselectivity relies heavily on orthogonal protecting groups that can be selectively removed without affecting the rest of the molecule. Boc-L-Lys(ivDde)-OH is a highly specialized amino acid derivative engineered for this exact purpose. By providing a self-validating, highly stable orthogonal protection strategy, it allows chemists to perform site-specific modifications on the lysine ϵ -amine while preserving the N-terminus and the peptide backbone ()[].

This technical guide explores the chemical properties, mechanistic causality, and validated protocols for utilizing Boc-L-Lys(ivDde)-OH in advanced drug development workflows.

Chemical and Physical Properties

Understanding the baseline physicochemical properties of Boc-L-Lys(ivDde)-OH is critical for predicting its solubility and behavior during coupling cycles. Below is a summary of its core quantitative data ()[2], ()[3].

PropertySpecification / Value
IUPAC Name (2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
CAS Number 862847-44-7
Molecular Formula C₂₄H₄₀N₂O₆
Molecular Weight 452.58 g/mol
Appearance White solid powder
Orthogonal Groups α -amine: Boc (Acid-labile) ϵ -amine: ivDde (Hydrazine-labile)

The Causality of Orthogonal Protection

As a Senior Application Scientist, it is vital to understand why specific protecting groups are chosen over others. The selection of Boc and ivDde is not arbitrary; it is a direct response to the chemical vulnerabilities of standard Fmoc-SPPS.

The Fmoc-Hydrazine Conflict: Why Boc?

In standard protocols, the ivDde group is cleaved using a dilute hydrazine solution. However, hydrazine is a potent nucleophile that will also cleave Fmoc groups ()[4], ()[5]. If a chemist were to use Fmoc-L-Lys(ivDde)-OH at the N-terminus, the hydrazine treatment intended to unmask the side-chain would simultaneously strip the N-terminal Fmoc group. This would expose both the α -amine and the ϵ -amine, leading to catastrophic off-target conjugations.

By utilizing Boc-L-Lys(ivDde)-OH , the N-terminus is protected by the tert-butyloxycarbonyl (Boc) group. Boc is completely stable to hydrazine but highly labile to Trifluoroacetic acid (TFA) ()[6]. This causality ensures the N-terminus remains shielded during side-chain modification and is only unmasked during the final global cleavage.

The Migration Problem: Why ivDde over Dde?

The traditional Dde protecting group is known to undergo intramolecular migration to unprotected amines (such as the α -amine of diaminopropionic acid or other lysine residues) during prolonged synthesis cycles ()[4]. To solve this, the ivDde variant was developed. By incorporating an isovaleryl (3-methylbutyl) moiety, ivDde introduces severe steric hindrance that effectively suppresses this unwanted migration, ensuring the protecting group remains exactly where it was installed ()[5].

OrthogonalProtection Peptide Boc-L-Lys(ivDde)-OH TFA TFA Treatment (Strong Acid) Peptide->TFA Hydrazine 2% Hydrazine in DMF (Nucleophile) Peptide->Hydrazine BocRemoval Boc Cleaved (N-alpha free) TFA->BocRemoval Labile ivDdeRemoval ivDde Cleaved (N-epsilon free) TFA->ivDdeRemoval Stable Hydrazine->BocRemoval Stable Hydrazine->ivDdeRemoval Labile

Logical mapping of orthogonal deprotection for Boc and ivDde groups.

Mechanism of ivDde Cleavage

The removal of the ivDde group is an elegant example of nucleophilic addition followed by intramolecular trapping. When the peptidyl-resin is treated with hydrazine, the nucleophile attacks one of the highly electrophilic carbonyl carbons on the dioxocyclohexylidene ring ()[4]. This intermediate rapidly undergoes intramolecular cyclization, forming a stable, highly UV-active pyrazole byproduct and releasing the free primary ϵ -amine ()[4].

Mechanism A ivDde-Protected Epsilon-Amine B Hydrazine Attack (Nucleophilic) A->B C Intramolecular Cyclization B->C D Free Epsilon-Amine (Target) C->D Release E Pyrazole Byproduct (UV Active) C->E Formation

Reaction pathway of hydrazine-mediated ivDde cleavage and pyrazole formation.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, experimental protocols must not rely on blind faith; they must be self-validating. The following workflow details the incorporation and selective deprotection of Boc-L-Lys(ivDde)-OH, embedding analytical checkpoints at critical junctures.

SPPSWorkflow Step1 1. SPPS Chain Elongation (Fmoc/tBu Strategy) Step2 2. N-Terminal Capping (Couple Boc-L-Lys(ivDde)-OH) Step1->Step2 Step3 3. Selective Deprotection (2% Hydrazine in DMF) Step2->Step3 Step4 4. Side-Chain Conjugation (e.g., Fluorophore attachment) Step3->Step4 Step5 5. Global Cleavage (TFA Cocktail removes Boc & Resin) Step4->Step5 Step6 6. Purified Modified Peptide Step5->Step6

Step-by-step SPPS workflow utilizing Boc-L-Lys(ivDde)-OH for site-specific modification.
Self-Validating Protocol for ivDde Deprotection

Note: This protocol assumes Boc-L-Lys(ivDde)-OH has already been coupled to the N-terminus of the resin-bound peptide.

  • Resin Swelling: Suspend the peptidyl-resin in N,N-dimethylformamide (DMF) for 15–30 minutes. Validation: Visually confirm the resin bed volume has expanded to its maximum swollen state.

  • Hydrazine Cleavage: Prepare a fresh solution of 2% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin). Add to the resin and agitate gently at room temperature for 3 minutes ()[5]. Filter and collect the flow-through. Repeat this step two more times ()[6].

  • UV Validation (The Self-Validating Step): Analyze the collected flow-through using a UV spectrophotometer. The pyrazole byproduct exhibits strong absorbance at 290 nm ()[4]. Continue hydrazine treatments until the absorbance at 290 nm returns to baseline, confirming complete ivDde removal.

  • Washing: Wash the resin extensively with DMF (5–7 times) to completely remove residual hydrazine and pyrazole byproducts.

  • Amine Verification: Perform a Kaiser (Ninhydrin) test on a few beads of the resin. Validation: A deep blue color confirms the successful unmasking of the primary ϵ -amine, validating the system is ready for the subsequent side-chain conjugation.

Quantitative Data & Optimization Parameters

While 2% hydrazine is the gold standard, sterically hindered or aggregated peptides may exhibit sluggish deprotection kinetics. However, increasing hydrazine concentration requires careful causality analysis, as it introduces the risk of side reactions. The table below summarizes optimization parameters and their mechanistic trade-offs ()[4], ()[5], ()[7].

ParameterStandard ConditionAggregated / Difficult SequencesMechanistic Trade-offs & Side Reactions
Hydrazine Concentration 2% in DMF4% to 10% in DMF>2% hydrazine can cause peptide backbone cleavage (specifically at Gly residues) and convert Arginine residues to Ornithine.
Reaction Iterations 3 x 3 minutes4 x 5 minutesProlonged exposure increases the risk of base-catalyzed side reactions.
Monitoring Method UV AbsorbanceUV AbsorbancePyrazole absorbance at 290 nm is highly reliable; no negative trade-offs.

References

  • ETW International . "Boc-Lys(Ivdde)-OH | Derivatives for Peptide Synthesis."[Link]

  • Biotage . "Optimizing the removal of an ivDde protecting group."[Link]

Sources

Exploratory

Strategic Orthogonality: Harnessing the ivDde Protecting Group in Boc Solid-Phase Peptide Synthesis

Executive Summary In the landscape of solid-phase peptide synthesis (SPPS), the assembly of complex architectures—such as branched peptides, cyclic peptides, and site-specifically conjugated therapeutics—demands absolute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the assembly of complex architectures—such as branched peptides, cyclic peptides, and site-specifically conjugated therapeutics—demands absolute chemical orthogonality. While the standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relies on graded acid lability[1], this one-dimensional approach is insufficient for advanced post-synthetic modifications. The introduction of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group provides a robust, hydrazine-labile dimension that is completely orthogonal to the strong acidic conditions of Boc chemistry[2]. This whitepaper dissects the mechanistic causality, stability profiles, and field-proven protocols for leveraging ivDde in Boc SPPS.

The Limits of Graded Acid Lability

Traditional Boc chemistry is governed by differential sensitivities to acid. The transient N-α Boc group is removed repetitively using trifluoroacetic acid (TFA), while the permanent side-chain protecting groups (e.g., Benzyl, Cyclohexyl) and the resin linkage require anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final global cleavage[1].

Because both deprotection axes rely on acidolysis, selectively unmasking a single side-chain amine (such as a Lysine or Ornithine residue) for on-resin modification is nearly impossible using standard Boc/Bzl building blocks. To achieve true orthogonality, a protecting group must be entirely resistant to both TFA and HF, yet cleanly labile under a completely distinct chemical mechanism[2].

Structural and Mechanistic Causality of ivDde

The Causality of Acid Stability

The ivDde group protects primary amines by forming a vinylogous amide . Unlike standard carbamates (like Boc or Fmoc) or benzyl ethers, the 1,3-dicarbonyl system of ivDde creates a highly delocalized electronic structure. The lone pair of the protected nitrogen is heavily conjugated with the α,β-unsaturated carbonyl system. This massive electron delocalization drastically reduces the basicity of the nitrogen, rendering it thermodynamically unfavorable to protonate. Consequently, ivDde exhibits absolute stability against repetitive 50% TFA treatments and even the extreme acidity of anhydrous HF[2],[3].

The Causality of Hydrazine Lability

Removal of ivDde relies on nucleophilic addition-elimination rather than acidolysis or base-catalyzed β-elimination. Hydrazine acts as a potent α-effect nucleophile, attacking the highly electrophilic vinylogous carbon. This initiates a thermodynamically driven cyclization, forming a stable 4,5,6,7-tetrahydro-1H-indazole derivative and liberating the free primary amine.

The Steric Advantage: ivDde vs. Dde

The predecessor to ivDde was the Dde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl). While effective, Dde suffers from a critical flaw: under basic conditions or during prolonged syntheses, the Dde group can migrate from the ε-amine of a side chain to an unprotected α-amine (intramolecular N→N transfer)[4],[5].

The ivDde group solves this by replacing the ethyl moiety with a bulkier 3-methylbutyl (isovaleryl) group[2]. This simple modification introduces severe steric hindrance at the transition state required for migration, effectively locking the protecting group in place while maintaining its lability to small nucleophiles like hydrazine[4],[5].

Logical mapping of protecting group orthogonality in Boc SPPS.

Quantitative Stability and Cleavage Matrix

To design a successful synthetic route, it is critical to understand the exact stability profile of the protecting groups in play. The table below summarizes the behavioral matrix of common protecting groups under standard SPPS conditions[2],[3],[6],.

Protecting GroupFunction / TypeTFA (50% in DCM)Anhydrous HFPiperidine (20%)Hydrazine (2-5%)
Boc N-α Temporary (Boc SPPS)Labile Labile StableStable
Bzl / cHex Side-Chain PermanentStableLabile StableStable
Fmoc N-α Temporary (Fmoc SPPS)StableStableLabile Labile
Dde Side-Chain OrthogonalStableStableProne to MigrationLabile
ivDde Side-Chain OrthogonalStableStableStableLabile

Self-Validating Experimental Protocols

The following protocols are engineered to ensure complete removal of the ivDde group while minimizing side reactions.

Protocol A: Standard On-Resin Hydrazinolysis

Mechanism & Causality: The reaction between hydrazine and ivDde is an equilibrium process. Using a single, prolonged exposure often results in incomplete deprotection due to product inhibition. Performing multiple short treatments actively drives the equilibrium forward by washing away the cleaved indazole byproduct[4].

  • Preparation: Swell the peptide-resin (containing Boc-Lys(ivDde)-OH) in N,N-dimethylformamide (DMF) for 15 minutes. Ensure the N-terminus is protected (e.g., as a Boc group) to prevent unwanted side reactions.

  • Reagent Formulation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF[4],[5]. (Note: Do not exceed 5% unless necessary, as high concentrations of hydrazine can cause backbone cleavage at Gly-Gly bonds or convert Arg to Orn[4],[5]).

  • Deprotection Cycle: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin). Agitate gently at room temperature for 3 minutes .

  • Validation (Self-Validating Step): Drain the reaction solution into a UV-transparent vessel. The indazole byproduct is highly chromophoric. Measure the UV absorbance at ~290-300 nm.

  • Iteration: Repeat Step 3 and 4 two to three additional times. Complete deprotection is validated when the UV absorbance of the drained solution returns to the baseline of pure DMF.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of hydrazine before proceeding with the next coupling step.

Protocol B: Alternative Deprotection for Hindered Sequences

If the ivDde group is located in a highly aggregated or sterically hindered region, 2% hydrazine may be insufficient[4].

  • Concentration Adjustment: Increase the hydrazine concentration to 4-10% in DMF, and increase the iteration count to 5 × 3 minutes[4].

  • Alternative Reagent (Hydrazine-Free): If the sequence contains highly sensitive motifs (or if you are working in a hybrid strategy where an Fmoc group must be preserved), use a solution of hydroxylamine hydrochloride (1.3 eq) and imidazole (1.0 eq) in NMP [4],[5]. Agitate for 1-2 hours at room temperature. This provides a milder, strictly orthogonal cleavage pathway.

Step-by-step workflow for branched peptide synthesis using ivDde.

Conclusion

The integration of the ivDde protecting group into Boc chemistry fundamentally upgrades the strategy from a linear assembly line to a multi-dimensional synthetic platform. By exploiting the distinct chemical causality of vinylogous amide stability against acids (TFA/HF) and its specific vulnerability to nucleophilic hydrazinolysis, researchers can execute highly complex, site-specific modifications with absolute confidence and high yields.

References

  • Amino Acid-Protecting Groups Source: Chemical Reviews - ACS Publications URL
  • Novabiochem® Peptide Synthesis Catalog Source: Merck Millipore URL
  • Troubleshooting Dde Protecting Group Removal Source: BenchChem Technical Support Center URL
  • Source: Peptide.
  • Selecting Orthogonal Building Blocks Source: Sigma Aldrich URL
  • Source: Peptides International / Peptide.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: PMC - NIH URL

Sources

Foundational

Structural and Mechanistic Advantages of Boc-L-Lys(ivDde)-OH over Boc-L-Lys(Fmoc)-OH in Complex Peptide Synthesis

The synthesis of complex peptide architectures—such as branched, cyclic, or site-specifically conjugated peptides—demands rigorous orthogonal protection strategies. While standard Fmoc/tBu solid-phase peptide synthesis (...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex peptide architectures—such as branched, cyclic, or site-specifically conjugated peptides—demands rigorous orthogonal protection strategies. While standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is sufficient for linear sequences, the introduction of secondary functionalization points requires side-chain protecting groups that can be selectively unmasked.

When designing a tri-orthogonal synthesis scheme, chemists frequently debate the use of Boc-L-Lys(ivDde)-OH versus Boc-L-Lys(Fmoc)-OH at the N-terminus or as a branching node. This whitepaper dissects the structural causality, mechanistic cleavage pathways, and strategic advantages that make the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group vastly superior to Fmoc (9-fluorenylmethyloxycarbonyl) for advanced orthogonal applications.

Structural Anatomy: The "iv" Steric Advantage

The fundamental difference between Boc-L-Lys(Fmoc)-OH and Boc-L-Lys(ivDde)-OH lies in the chemical nature of their ϵ -amino protecting groups and their respective vulnerabilities to nucleophiles and bases.

The Vulnerability of Fmoc and Dde

Fmoc is a carbamate-based protecting group cleaved via a base-catalyzed E1cB elimination mechanism. While highly effective for main-chain elongation, its susceptibility to secondary amines (like piperidine) means that an ϵ -Fmoc group cannot survive the synthesis of a secondary branch if other Fmoc-protected amino acids are being coupled.

Historically, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group was introduced as a hydrazine-labile alternative. However, Dde suffers from a critical structural flaw: during prolonged exposure to piperidine, the Dde group is prone to intramolecular N→N′ migration to unprotected α -amines or other free side chains 1.

The ivDde Steric Shield

To engineer a flawless protecting group, the methyl group of Dde was replaced with a bulky 3-methylbutyl (isovaleryl) group, creating ivDde . This massive steric shield provides two absolute structural advantages:

  • Zero Migration Risk: The kinetic barrier imposed by the isovaleryl group completely abolishes N→N′ migration.

  • Absolute Piperidine Resistance: The steric bulk prevents secondary amines from attacking the vinylogous amide, rendering ivDde 100% stable to 20% piperidine over extended SPPS cycles.

CleavageMechanisms cluster_0 Fmoc Cleavage Pathway cluster_1 ivDde Cleavage Pathway Fmoc Lys(Fmoc) Carbamate Piperidine 20% Piperidine (Base) Fmoc->Piperidine E1cB Fmoc_Prod Free Amine + Dibenzofulvene Piperidine->Fmoc_Prod Elimination ivDde Lys(ivDde) Vinylogous Amide Hydrazine 2% Hydrazine (Bis-nucleophile) ivDde->Hydrazine Addition ivDde_Prod Free Amine + Indazole Byproduct Hydrazine->ivDde_Prod Cyclization

Fig 1: Mechanistic divergence of Fmoc base elimination vs. ivDde nucleophilic cyclization.

Mechanistic Superiority in Cleavage Dynamics

The choice between Boc-L-Lys(Fmoc)-OH and Boc-L-Lys(ivDde)-OH dictates the chemical environment the peptide will be subjected to during branching.

When Fmoc is cleaved, it generates dibenzofulvene , a highly reactive electrophile. While piperidine acts as a scavenger to form a fulvene-piperidine adduct, incomplete scavenging in sterically hindered or aggregated peptides can lead to irreversible alkylation of the peptide backbone.

Conversely, the removal of ivDde relies on a bis-nucleophilic attack by hydrazine. Hydrazine attacks the dimedone ring, triggering a cyclization event that releases the free lysine amine and forms an indazole derivative (6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole) . This byproduct is completely inert, eliminating any risk of peptide alkylation. Furthermore, the indazole byproduct absorbs strongly at 290 nm , allowing for precise, real-time spectrophotometric monitoring of the deprotection reaction.

Quantitative Stability Matrix

To design a robust workflow, chemists must rely on the quantitative stability of these groups across different chemical environments. Table 1 summarizes these parameters, highlighting why Boc-L-Lys(ivDde)-OH enables true tri-orthogonal synthesis.

Table 1: Orthogonal Stability Matrix for Peptide Protecting Groups

Protecting Group20% Piperidine (Base)2% Hydrazine (Nucleophile)95% TFA (Acid)NH₂OH·HCl / Imidazole
Fmoc Cleaved (< 10 min)Cleaved (Slowly, ~4 hrs)Stable (> 24 hrs)Stable
ivDde Stable (> 24 hrs)Cleaved (~15 min)Stable (> 24 hrs)Cleaved (~2 hrs)
Boc Stable (> 24 hrs)Stable (> 24 hrs)Cleaved (< 10 min)Stable

Data synthesized from optimization studies and structural reviews 2, 1.

Strategic Workflow: The Tri-Orthogonal System

When Boc-L-Lys(ivDde)-OH is coupled at the N-terminus (or as an internal branching node in Boc-SPPS), the α -amine is protected by the acid-labile Boc group, while the ϵ -amine is protected by the hydrazine-labile ivDde group.

If Boc-L-Lys(Fmoc)-OH were used, the ϵ -amine would be unmasked using piperidine. If the subsequent branch requires Fmoc-SPPS, the newly formed amide bonds would be repeatedly exposed to piperidine, risking aspartimide formation or epimerization. By utilizing ivDde, the main chain remains safely protected, and the branch can be synthesized without compromising global peptide integrity 3.

TriOrthogonalWorkflow Step1 1. Main Chain Assembly N-term: Boc Side: ivDde Step2 2. Orthogonal Unmasking 2% Hydrazine (ivDde off) Step1->Step2 Selectivity Step3 3. Branch Elongation Fmoc-SPPS Cycles Step2->Step3 Branching Step4 4. Global Cleavage 95% TFA (Boc off) Step3->Step4 Finalization

Fig 2: Tri-orthogonal SPPS workflow leveraging Boc-Lys(ivDde)-OH for complex peptide branching.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly defined to prevent cross-deprotection.

Protocol A: Standard ivDde Deprotection (Fmoc-Absent System)

Use this protocol when no Fmoc groups are present on the resin (e.g., the N-terminus is Boc-protected).

  • Preparation: Wash the peptidyl-resin thoroughly with DMF (5 × 1 min) to remove any residual acids or coupling reagents.

  • Reagent Application: Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF (10 mL per gram of resin).

  • Incubation: Agitate the resin at room temperature for 3 minutes. Drain the reaction vessel and collect the filtrate.

  • Self-Validation (UV Monitoring): Measure the absorbance of the filtrate at 290 nm using a UV-Vis spectrophotometer. The presence of the indazole byproduct will result in a strong signal.

  • Iteration: Repeat steps 2-4 until the UV absorbance at 290 nm returns to the baseline level of pure DMF, indicating 100% cleavage of the ivDde group.

  • Washing: Wash the resin extensively with DMF (10 × 1 min) to remove all traces of hydrazine before proceeding to the next coupling step.

Protocol B: Fmoc-Preserving ivDde Deprotection

Causality Note: Hydrazine is a strong nucleophile that will slowly degrade Fmoc groups. If your sequence contains an Fmoc group that MUST be preserved during ivDde removal, Protocol A will fail. You must use a buffered hydroxylamine system .

  • Cocktail Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole in a 1.3:1 molar ratio dissolved in NMP (N-Methyl-2-pyrrolidone). Mechanism: Hydroxylamine provides the bis-nucleophile required to cyclize ivDde, while imidazole buffers the pH to prevent Fmoc elimination.

  • Application: Add the cocktail to the resin and agitate for 3 hours at room temperature.

  • Validation: Drain and wash the resin. Perform a micro-cleavage of a few resin beads using 95% TFA, and analyze via LC-MS to confirm the mass shift corresponding to the loss of ivDde (-206 Da) while verifying the retention of the Fmoc group (+222 Da).

  • Washing: Wash the resin with NMP (5 × 1 min) and DMF (5 × 1 min).

References

  • Sigma-Aldrich / Novabiochem. Selecting Orthogonal Building Blocks. Retrieved from

  • Biotage. Optimizing the removal of an ivDde protecting group. Retrieved from 2

  • ACS Chemical Reviews. Amino Acid-Protecting Groups. Retrieved from 1

  • NIH / PMC. Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from3

Sources

Exploratory

Advanced Applications of Boc-L-Lys(ivDde)-OH in Branched Peptide Discovery

Executive Summary In the rapidly evolving landscape of peptide therapeutics, the design of multivalent architectures—such as Multiple Antigen Peptides (MAPs), targeted radioligands, and half-life extended (PEGylated/lipi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the design of multivalent architectures—such as Multiple Antigen Peptides (MAPs), targeted radioligands, and half-life extended (PEGylated/lipidated) incretin mimetics—demands absolute precision in synthetic chemistry. The synthesis of these branched structures hinges on the strategic deployment of orthogonal protecting groups.

As a Senior Application Scientist, I present this technical whitepaper to dissect the mechanistic advantages, quantitative parameters, and self-validating protocols associated with Boc-L-Lys(ivDde)-OH . By mastering the causality behind this specific building block, drug development professionals can eliminate deletion sequences, prevent protecting group migration, and streamline the discovery of complex branched peptides.

The Strategic Imperative for Orthogonal Protection

The fundamental challenge in synthesizing branched peptides on a solid support is the need to selectively unmask a specific reactive site (the branching point) without prematurely exposing other functional groups or cleaving the growing peptide chain. This requires an orthogonal protection strategy —a system where different protecting groups are removed by entirely distinct chemical mechanisms rather than relying on varying reaction rates[1].

When a branching point is required at the N-terminus of a peptide sequence, the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl / tert-butyl) strategy encounters a critical bottleneck. The reagent required to unmask side-chain branching points (hydrazine) also cleaves the N-terminal Fmoc group[2]. This necessitates a specialized building block: Boc-L-Lys(ivDde)-OH.

Mechanistic Deep Dive: The Boc/ivDde Advantage

The architectural brilliance of Boc-L-Lys(ivDde)-OH lies in the dual causality of its protecting groups, which are specifically engineered to survive the harsh realities of Solid-Phase Peptide Synthesis (SPPS).

Causality of the N-Terminal Boc Group

In standard Fmoc-SPPS, if the final N-terminal amino acid is protected by Fmoc, subsequent treatment with hydrazine to unmask the lysine side-chain will inadvertently deprotect the alpha-amine, leading to uncontrolled branching at both sites. By utilizing a Boc (tert-butyloxycarbonyl) group at the alpha-amine, the N-terminus remains completely inert to hydrazinolysis. This ensures that the incoming branch is directed exclusively to the epsilon-amine of the lysine residue.

Causality of the Side-Chain ivDde Group

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to solve a catastrophic failure mode observed with its predecessor, Dde. During the repetitive 20% piperidine treatments required for Fmoc removal during linear chain assembly, the Dde group is prone to N→N' migration, transferring from the lysine side-chain to unprotected alpha-amines[1].

The ivDde group incorporates a bulky 3-methylbutyl substituent. This specific structural modification provides immense steric hindrance, completely suppressing intramolecular migration during basic conditions, thereby preserving the absolute fidelity of the branching point[1].

Workflow Step1 Linear Peptide Assembly (Fmoc/tBu SPPS) Step2 Couple Boc-Lys(ivDde)-OH at N-Terminus Step1->Step2 Standard cycle Step3 Hydrazinolysis (2% Hydrazine in DMF) Step2->Step3 Selective ivDde removal Step4 Side-Chain Elongation (Branching via ε-NH2) Step3->Step4 Free ε-amine exposed Step5 Global Cleavage (TFA Cocktail) Step4->Step5 Branch completed Target Branched Peptide Target Step5->Target Boc/tBu removed

Caption: Workflow for branched peptide synthesis using Boc-Lys(ivDde)-OH.

Quantitative Parameters & Stability Matrix

To design a robust synthesis, scientists must rely on strict orthogonal stability. The following table summarizes the quantitative stability and cleavage parameters of the protecting groups involved in this workflow, as documented by .

Protecting GroupCleavage ReagentStability ProfileCleavage Byproduct
Fmoc (α-amine)20% Piperidine in DMFAcid, Hydrazine (Labile)Dibenzofulvene
Boc (α-amine)95% TFABase, HydrazineIsobutylene, CO₂
ivDde (ε-amine)2% Hydrazine in DMF20% Piperidine, 95% TFAIndazole (UV active)
tBu (Side-chains)95% TFABase, HydrazineIsobutylene

Self-Validating Experimental Protocol for Branched Peptides

A hallmark of rigorous peptide chemistry is the implementation of self-validating protocols. The hydrazine-mediated cleavage of ivDde proceeds via a nucleophilic attack on the dioxocyclohexylidene ring, followed by an intramolecular cyclization that releases the free amine and an indazole byproduct [2]. Because this indazole derivative absorbs strongly at 290 nm, it transforms the deprotection step into a self-monitoring system.

Step-by-Step Methodology

Phase 1: Linear Assembly & Capping

  • Synthesize the main linear peptide sequence on a solid support using standard Fmoc/tBu SPPS protocols.

  • For the final N-terminal residue, couple Boc-L-Lys(ivDde)-OH (3-5 equivalents) using standard activators (e.g., DIC/OxymaPure) in DMF for 60 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Phase 2: Self-Validating Hydrazinolysis 4. Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (approx. 25 mL/g of resin)[3]. 5. Agitate gently at room temperature for 3 minutes. 6. Self-Validation Step: Collect the filtrate and measure the UV absorbance at 290 nm using a spectrophotometer. 7. Repeat the hydrazine treatment (Steps 4-6) until the absorbance at 290 nm returns to the baseline, indicating that the release of the indazole byproduct has ceased and ivDde removal is 100% complete. 8. Wash the resin extensively with DMF (10 × 1 min) to remove all traces of hydrazine.

Phase 3: Branching & Cleavage 9. Introduce the first building block of the branch (e.g., an Fmoc-amino acid, a lipidated moiety, or a PEG spacer) to the newly exposed epsilon-amine using standard coupling conditions. 10. Upon completion of the branched sequence, execute a global cleavage using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. This simultaneously cleaves the peptide from the resin, removes the N-terminal Boc group, and strips all tBu-based side-chain protections.

Mechanism Lys Lysine ε-Amine Protected by ivDde Hydrazine Hydrazine (NH2-NH2) Nucleophilic Attack Lys->Hydrazine 2% in DMF Intermediate Cyclization Intermediate Hydrazine->Intermediate Attack on carbonyl Products Free ε-Amine + Indazole Byproduct Intermediate->Products Cleavage UV UV Monitoring (290 nm) Products->UV Self-validating

Caption: Hydrazine-mediated cleavage mechanism of ivDde and UV monitoring.

Applications in Modern Therapeutics

The strategic application of Boc-L-Lys(ivDde)-OH has unlocked several advanced therapeutic modalities:

  • Half-Life Extension (Lipidation/PEGylation): In the development of GLP-1 receptor agonists (e.g., semaglutide analogs), branching a fatty acid diacid via a spacer to a specific lysine residue is critical for albumin binding. Boc-Lys(ivDde)-OH allows this modification to occur on-resin with high regioselectivity[4].

  • Multiple Antigen Peptides (MAPs): Vaccine development relies on MAPs to present multiple copies of an epitope. The orthogonal deprotection of ivDde allows for the precise construction of dendritic peptide cores.

  • Targeted Radioligands: In oncology, peptides are often conjugated to chelators (like DOTA or NOTA) for radiolabeling. Utilizing Boc-Lys(ivDde)-OH at the N-terminus allows the peptide to be fully assembled before the expensive and sensitive chelator is coupled exclusively to the lysine side-chain.

Conclusion

The transition from linear to branched peptide synthesis introduces a high degree of complexity that can only be managed through rigorous orthogonal chemistry. By leveraging the steric hindrance of the ivDde group to prevent migration, the hydrazine-stability of the Boc group to protect the N-terminus, and the UV-active indazole byproduct for self-validating process control, Boc-L-Lys(ivDde)-OH stands as an indispensable tool for the modern peptide scientist.

References

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Whitepaper: Orthogonal Protection of Lysine in SPPS: The Mechanistic Divergence of Dde and ivDde

Executive Summary As peptide therapeutics grow in complexity, the demand for precise, site-specific modifications—such as PEGylation, fluorophore conjugation, and cyclization—has necessitated robust orthogonal protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics grow in complexity, the demand for precise, site-specific modifications—such as PEGylation, fluorophore conjugation, and cyclization—has necessitated robust orthogonal protecting groups. For the ϵ -amino group of lysine, the hydrazine-labile Dde and its sterically hindered derivative, ivDde, are foundational tools in Solid-Phase Peptide Synthesis (SPPS). However, their performance under standard Fmoc-deprotection conditions differs drastically. This whitepaper dissects the mechanistic causality behind Dde migration, the structural rationale for ivDde's superior stability, and provides self-validating protocols for their application in drug development.

The Causality of Orthogonality: Structural Divergence

In Fmoc-based SPPS, orthogonal protecting groups must remain completely inert to 20% piperidine (used for Fmoc removal) and trifluoroacetic acid (TFA, used for global cleavage).

The Dde Vulnerability: Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) relies on an exocyclic ethyl group. While generally stable to TFA, Dde is susceptible to nucleophilic attack by piperidine during repeated Fmoc deprotection cycles. Piperidine forms an unstable adduct with the Dde ring, which subsequently facilitates an intra- or intermolecular N→N′ migration to unprotected ϵ -amino or α -amino groups[1]. This sequence scrambling is catastrophic for complex syntheses, leading to heterogeneous product mixtures[2].

The ivDde Solution: To engineer a fail-safe alternative, the ethyl group of Dde was replaced with an isovaleryl (3-methylbutyl) group to create ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)[3]. As a Senior Application Scientist, I emphasize that this is not merely a chemical substitution; it is a calculated kinetic barrier. The bulky aliphatic chain of ivDde sterically shields the exocyclic double bond, completely blocking piperidine adduct formation and preventing migration[4].

G cluster_dde Dde: Susceptible to Piperidine-Induced Migration cluster_ivdde ivDde: Sterically Shielded & Stable A Fmoc-Lys(Dde) B Piperidine Adduct Formation A->B C N->N' Migration to Free Amine B->C D Fmoc-Lys(ivDde) E Steric Blockade by Isovaleryl D->E F Stable Orthogonal Protection E->F

Logic of Dde migration versus ivDde steric stabilization during SPPS.

Quantitative Performance Comparison

The structural differences between Dde and ivDde dictate their operational parameters in the laboratory. The table below summarizes their comparative performance metrics for lysine side-chain protection.

ParameterDde ProtectionivDde Protection
Chemical Structure 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
Stability to 20% Piperidine Low to Moderate (Prone to adduct formation)High (Sterically shielded)[4]
N→N′ Migration Risk High (Intra- and intermolecular scrambling)[1]Negligible (Except in specific cases like Dpr)[2]
Standard Cleavage Reagent 2% Hydrazine in DMF2% - 5% Hydrazine in DMF[5]
Cleavage Kinetics RapidSlower (May require extended iterations)
Validation Method UV Absorbance (Indazole byproduct at 290 nm)UV Absorbance (Indazole byproduct at 290 nm)[6]

Experimental Workflows & Self-Validating Protocols

Trustworthiness in peptide synthesis relies on self-validating systems. Because hydrazine can also cleave Fmoc groups, the N-terminus of the peptide must be protected (e.g., via Boc-anhydride or by incorporating a Boc-protected terminal amino acid) prior to ivDde removal[7].

Furthermore, the cleavage of ivDde by hydrazine yields a chromophoric indazole derivative. This is a critical mechanistic feature: it allows the scientist to monitor the reaction effluent via UV spectrophotometry at 290 nm, transforming a blind chemical step into a quantifiable, self-validating process[6].

Workflow step1 1. SPPS Elongation Fmoc-Lys(ivDde)-OH step2 2. N-Terminal Capping Boc-AA-OH step1->step2 step3 3. Selective Cleavage 2-5% Hydrazine in DMF step2->step3 step4 4. UV Validation Monitor Indazole at 290 nm step3->step4 step5 5. Site-Specific Conjugation e.g., Fluorophore step4->step5 step6 6. Global Cleavage TFA Cocktail step5->step6

Self-validating SPPS workflow for orthogonal lysine modification using ivDde.

Step-by-Step Protocol: Optimized ivDde Deprotection

For complex or aggregated sequences, standard 2% hydrazine may result in sluggish deprotection. The following protocol integrates optimization strategies for complete cleavage.

  • N-Terminal Protection : Ensure the peptide chain elongation is complete and the N-terminus is capped with a Boc group to prevent premature cleavage by hydrazine[7].

  • Reagent Preparation : Prepare a fresh solution of 2% to 5% hydrazine monohydrate in N,N-dimethylformamide (DMF). Scientist's Note: For highly aggregated peptides, increasing the concentration up to 4-5% significantly improves cleavage kinetics without compromising the resin[5].

  • Primary Cleavage : Submerge the peptidyl-resin in the hydrazine solution (approx. 25 mL per gram of resin). Agitate gently at room temperature for 3 to 5 minutes[7].

  • Filtration and Iteration : Filter the reaction mixture and collect the effluent. Repeat the hydrazine treatment 2 to 3 additional times. Multiple short iterations are kinetically superior to a single prolonged exposure.

  • Spectrophotometric Validation : Analyze the collected effluents using a UV spectrophotometer at 290 nm. Continue iterations until the absorbance drops to baseline, confirming the complete conversion of ivDde to the indazole byproduct[6].

  • Washing : Wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine before proceeding to side-chain conjugation.

Conclusion

While Dde introduced a revolutionary axis of orthogonality for lysine side-chain modifications, its susceptibility to piperidine-induced migration limited its utility in long, complex syntheses. The rational design of ivDde—leveraging the steric bulk of an isovaleryl group—effectively neutralized this vulnerability. By coupling ivDde protection with self-validating UV-monitored hydrazine cleavage, peptide chemists can execute highly complex branching and conjugation strategies with absolute confidence in sequence integrity.

Sources

Exploratory

Orthogonal Precision in Solid-Phase Peptide Synthesis: A Technical Whitepaper on Boc-Lys(ivDde)-OH

Executive Summary In the development of complex peptide architectures—such as branched peptides, cyclic scaffolds, and side-chain conjugated therapeutics (e.g., lipidated GLP-1 analogues)—chemists require absolute contro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex peptide architectures—such as branched peptides, cyclic scaffolds, and side-chain conjugated therapeutics (e.g., lipidated GLP-1 analogues)—chemists require absolute control over sequence-specific modifications. N-alpha-Boc-N-epsilon-ivDde-L-lysine , commonly abbreviated as Boc-Lys(ivDde)-OH , is a highly specialized amino acid derivative designed to provide flawless orthogonal protection[].

This technical guide systematically deconstructs the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing Boc-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

Understanding the fundamental quantitative data of Boc-Lys(ivDde)-OH is critical for accurate stoichiometric calculations during automated and manual peptide synthesis. The dual-protected nature of this compound ensures stability under standard coupling conditions while allowing highly specific downstream deprotection[2].

Table 1: Quantitative and Structural Data of Boc-Lys(ivDde)-OH

PropertyValue
IUPAC Name (2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Common Synonym Boc-Lys(ivDde)-OH
CAS Registry Number 862847-44-7
Molecular Formula C₂₄H₄₀N₂O₆
Molecular Weight 452.58 g/mol
Appearance White to off-white solid powder

Mechanistic Rationale: The Evolution from Dde to ivDde

To appreciate the utility of Boc-Lys(ivDde)-OH, one must understand the causality behind its structural design.

The Problem with Dde: Historically, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group was used for orthogonal side-chain protection. However, during standard Fmoc-based SPPS, the repeated use of 20% piperidine to remove Fmoc groups caused the less-hindered Dde group to undergo intramolecular N→N′ migration to unprotected amines. This migration leads to scrambled, heterogeneous peptide products that are disastrous for subsequent chemistry and yield[3].

The ivDde Solution: The engineering of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group solved this critical failure point. By introducing an isovaleryl group, the steric bulk around the protecting moiety is significantly increased. This steric hindrance creates a robust barrier that completely resists piperidine-induced migration and leaching.

Furthermore, the orthogonal logic of Boc-Lys(ivDde)-OH is absolute:

  • Boc (α-amine): Highly sensitive to strong acids like Trifluoroacetic Acid (TFA) but completely stable to nucleophiles.

  • ivDde (ε-amine): Cleaved exclusively by nucleophiles (e.g., hydrazine) but completely stable to strong acids (TFA) and standard bases (piperidine).

OrthogonalLogic A Boc-Lys(ivDde)-OH Dual-Protected B Hydrazine (2-5%) Nucleophilic Attack A->B Orthogonal Cleavage C TFA (95%) Acidolysis A->C Orthogonal Cleavage D Free ε-Amine (Boc remains intact) B->D E Free α-Amine (ivDde remains intact) C->E

Orthogonal deprotection pathways for Boc-Lys(ivDde)-OH.

Standardized Experimental Protocol: ivDde Deprotection & Conjugation

To ensure a self-validating system, the following protocol incorporates intermediate analytical checks. This methodology is optimized to prevent incomplete deprotection, a common bottleneck when handling sterically hindered groups like ivDde[4].

Phase 1: Resin Preparation and Swelling
  • Transfer: Place the peptide-resin containing the incorporated Boc-Lys(ivDde)-OH into a fritted solid-phase reaction vessel.

  • Swelling: Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Causality: Proper swelling expands the polymer matrix, ensuring the hydrazine reagent can physically access the sterically hindered ivDde groups hidden within the peptide core.

Phase 2: Selective ivDde Cleavage
  • Reagent Preparation: Prepare a fresh solution of 2% to 5% Hydrazine in DMF.

    • Expert Insight: If the ivDde group is located at the C-terminus or within a highly aggregated sequence, the cleavage kinetics drop sharply. In such cases, increase the concentration to 10% hydrazine[5].

  • Iterative Cleavage: Add the hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3 minutes. Drain and repeat this step for a total of 3 to 4 iterations[4].

    • Causality: Iterative short exposures are vastly superior to a single long exposure. Draining the vessel removes the cleaved indazole byproduct, driving the chemical equilibrium forward according to Le Chatelier's principle.

Phase 3: Self-Validation and Washing
  • Washing: Wash the resin extensively with DMF (5 × 1 minute) to remove all traces of hydrazine. Residual hydrazine will act as a nucleophile and destroy the active esters in your subsequent coupling step.

  • Analytical Validation: Perform a micro-cleavage of 5–10 resin beads using 95% TFA. Analyze the supernatant via analytical HPLC/MS. You must observe a mass shift corresponding to the loss of the ivDde group, confirming complete deprotection before wasting expensive conjugation reagents[4].

Phase 4: Conjugation and Global Cleavage
  • Conjugation: Couple the desired side-chain modification (e.g., a palmitic acid lipid or a fluorophore) to the newly liberated ε-amine using standard HBTU/DIPEA or DIC/Oxyma chemistry.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group.

SPPSWorkflow Step1 1. Peptide Assembly Incorporate Boc-Lys(ivDde)-OH Step2 2. Wash Cycle DMF / DCM Swelling Step1->Step2 Step3 3. Selective Deprotection 2-5% Hydrazine in DMF (3x 3min) Step2->Step3 Step4 4. Side-Chain Conjugation HBTU / DIPEA Coupling Step3->Step4 Step5 5. Global Cleavage 95% TFA (Removes Boc & Cleaves Resin) Step4->Step5

Step-by-step workflow for utilizing Boc-Lys(ivDde)-OH in SPPS.

References

  • Title: 862847-44-7 | Boc-Lys(ivdde)-OH Source: ChemScene URL: 2

  • Title: Boc-Lys(Ivdde)-OH - (CAS 862847-44-7) - Amino Acids Source: BOC Sciences URL:

  • Title: Optimizing the removal of an ivDde protecting group Source: Biotage URL: 4

  • Title: Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis Source: ResearchGate URL: 3

  • Title: Selecting Orthogonal Building Blocks: DDE/IVDDE Source: Sigma-Aldrich URL:

  • Title: A method for preparing liraglutide via a solid phase peptide synthesis (WO2021007703A1) Source: Google Patents URL: 5

Sources

Foundational

Advanced Orthogonal Protection Strategies: A Technical Guide to Boc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis

Executive Summary The advent of complex peptide therapeutics—including branched architectures, targeted conjugates, and cyclic peptides—has necessitated highly sophisticated solid-phase peptide synthesis (SPPS) methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of complex peptide therapeutics—including branched architectures, targeted conjugates, and cyclic peptides—has necessitated highly sophisticated solid-phase peptide synthesis (SPPS) methodologies[1]. Central to these methodologies is the concept of orthogonal protection, which allows chemists to selectively unmask specific reactive sites without compromising the integrity of the broader peptide molecule. This whitepaper provides an in-depth technical analysis of Boc-L-Lys(ivDde)-OH , a highly specialized amino acid derivative engineered for the precise, site-specific modification of N-terminal lysine residues.

Mechanistic Foundations of Orthogonality

In standard Fmoc/tBu SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group (cleaved by 20% piperidine), while side-chain functionalities are protected by acid-labile groups like tBu or Trt (cleaved by high concentrations of trifluoroacetic acid, TFA)[1].

When a secondary modification—such as the attachment of a fluorophore, PEG chain, or cytotoxic payload—is required on a lysine side-chain, a third dimension of orthogonality is needed. This is achieved using the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group[2].

The Causality of the ivDde Group

The ivDde group is completely stable to both 20% piperidine and 95% TFA, but is highly susceptible to cleavage by 2% hydrazine in N,N-dimethylformamide (DMF)[3]. Its predecessor, the Dde group, suffered from a critical flaw: during piperidine-mediated Fmoc deprotection, Dde could undergo intramolecular migration to unprotected α-amino groups. The ivDde group solves this through steric causality; the introduction of a bulky 3-methylbutyl (isovaleryl) substituent sterically hinders the migration pathway, locking the protecting group exclusively on the ε-amine[3].

The Causality of the N-Terminal Boc Group

While hydrazine efficiently removes ivDde, it also acts as a nucleophile that can slowly and prematurely cleave Fmoc groups[3]. If a peptide sequence requires side-chain modification at the N-terminal lysine, utilizing Fmoc-Lys(ivDde)-OH is synthetically hazardous. To prevent unwanted chain elongation or degradation, the N-terminus must be capped with a hydrazine-resistant moiety.

Boc-L-Lys(ivDde)-OH directly solves this problem. By featuring a tert-butyloxycarbonyl (Boc) group at the α-amine, it provides absolute stability against both piperidine and hydrazine[]. The Boc group remains intact during the on-resin hydrazine cleavage of ivDde and the subsequent side-chain modification, only yielding to the final global TFA cleavage step[1].

Orthogonality Lys Boc-L-Lys(ivDde)-OH Core Structure Boc α-Amine: Boc Group Stable to: Piperidine, Hydrazine Cleaved by: TFA Boc->Lys N-α Protection ivDde ε-Amine: ivDde Group Stable to: Piperidine, TFA Cleaved by: 2% Hydrazine ivDde->Lys N-ε Protection

Caption: Orthogonal protection logic of Boc-Lys(ivDde)-OH highlighting cleavage conditions.

Quantitative Data and Chemical Properties

To effectively integrate Boc-L-Lys(ivDde)-OH into automated or manual SPPS workflows, it is critical to understand its physicochemical parameters and its orthogonal behavior relative to standard protecting groups.

Table 1: Physicochemical Properties of Boc-L-Lys(ivDde)-OH []

PropertyValue
CAS Number 862847-44-7
Molecular Weight 452.58 g/mol
Molecular Formula C₂₄H₄₀N₂O₆
α-Amine Protection Boc (tert-butyloxycarbonyl)
ε-Amine Protection ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)

Table 2: Orthogonal Cleavage Matrix in SPPS workflows [1][3]

Protecting Group20% Piperidine (Base)2% Hydrazine (Nucleophile)95% TFA (Acid)
Fmoc CleavedSlowly CleavedStable
Boc StableStableCleaved
tBu (Side-chains) StableStableCleaved
ivDde StableCleavedStable

Experimental Methodology: A Self-Validating Protocol

The following protocol details the incorporation, deprotection, and modification of Boc-L-Lys(ivDde)-OH.

The Principle of Self-Validation

A hallmark of robust chemical engineering is the ability to empirically verify the completion of a reaction in real-time. The hydrazine-mediated cleavage of ivDde is a self-validating system. The reaction yields a chromophoric indazole byproduct (6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole)[2]. This specific byproduct absorbs strongly at 290 nm [5]. By monitoring the UV absorbance of the reaction effluent, scientists can definitively validate the completion of the deprotection step when the absorbance returns to baseline, eliminating guesswork and preventing incomplete modifications[6].

Step-by-Step Workflow

Step 1: Peptide Assembly and Incorporation

  • Synthesize the main peptide sequence using standard Fmoc/tBu SPPS protocols on a suitable resin (e.g., Rink Amide or Wang resin)[1].

  • For the final N-terminal residue, couple Boc-L-Lys(ivDde)-OH using standard coupling reagents (e.g., DIC/Oxyma or HATU/DIEA) in DMF. Ensure a minimum coupling time of 1 hour due to the steric bulk of the ivDde group.

Step 2: Selective ivDde Cleavage

  • Wash the peptidyl-resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove any residual coupling reagents[5].

  • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin and agitate for 3 to 5 minutes[5].

  • Collect the effluent and measure the UV absorbance at 290 nm[6].

  • Repeat the hydrazine treatment (typically 3 to 5 cycles) until the UV absorbance at 290 nm drops strictly to the baseline, indicating total removal of the ivDde moiety[5].

Step 3: On-Resin Side-Chain Modification

  • Wash the resin extensively with DMF to remove all traces of hydrazine (critical to prevent side-reactions with the incoming modifier).

  • Introduce the desired carboxylic acid-functionalized moiety (e.g., a fluorophore, lipid, or PEG chain) activated with PyBOP/NMM or similar reagents[5].

  • Allow the reaction to proceed until a negative Kaiser test confirms the complete acylation of the newly liberated ε-amine.

Step 4: Global Cleavage

  • Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours.

  • This single step simultaneously cleaves the peptide from the resin, removes the N-terminal Boc group, and strips all tBu-based side-chain protecting groups[1].

SPPS_Workflow N1 Peptide-Resin Assembly (Fmoc-SPPS) N2 Couple Boc-Lys(ivDde)-OH at N-terminus N1->N2 N3 ivDde Cleavage (2% Hydrazine in DMF) N2->N3 N4 UV Monitoring at 290 nm (Indazole Byproduct) N3->N4 Monitor completion N5 Side-Chain Modification (e.g., Fluorophore/PEG) N4->N5 Absorbance baseline N6 Global Cleavage (TFA/Scavengers) N5->N6 N7 Final Branched/Modified Peptide N6->N7

Caption: Workflow for orthogonal side-chain modification using Boc-Lys(ivDde)-OH in SPPS.

Troubleshooting and Optimization

While the ivDde/hydrazine system is highly reliable, steric hindrance and peptide aggregation can occasionally impede cleavage kinetics.

  • Incomplete Cleavage due to Aggregation: If the peptide sequence is highly hydrophobic or prone to β-sheet formation, the ivDde group may become physically shielded from the hydrazine reagent, resulting in sluggish deprotection (≤50% yield)[7].

  • Mitigation Strategy: Pre-swell the resin in a 1:1 mixture of DMF:DCM for 1 hour prior to cleavage to disrupt secondary structures[7]. Alternatively, increase the hydrazine concentration to 5–10%, or utilize an alternative deprotection cocktail consisting of hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP), which has shown high efficacy in fully aggregated sequences without causing chain degradation[7][8].

References

  • "NEW Orthogonally protected lysine derivatives Novabiochem®", sigmaaldrich-jp.
  • "Automated solid-phase peptide synthesis to obtain therapeutic peptides", nih.
  • "Selecting Orthogonal Building Blocks", sigmaaldrich.
  • "Boc-Lys(Ivdde)-OH - (CAS 862847-44-7) - Amino Acids", bocsci.
  • "ivDde-L-Lys(Fmoc)-OH - 1446752-60-8", vulcanchem.
  • "Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking a-MSH Analogue", scispace.
  • "Supplementary Information - The Royal Society of Chemistry", rsc.

Sources

Protocols & Analytical Methods

Method

Protocol for selective removal of ivDde from Boc-l-lys(ivdde)-oh

Application Note: Selective Orthogonal Deprotection of ivDde from Boc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis Executive Summary The synthesis of complex, heavily modified peptides—such as GLP-1 receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Orthogonal Deprotection of ivDde from Boc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis

Executive Summary

The synthesis of complex, heavily modified peptides—such as GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) or highly branched peptide architectures—requires precise orthogonal protection strategies. Boc-L-Lys(ivDde)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) that enables site-specific functionalization of the lysine ε-amine[]. This application note details the mechanistic rationale and optimized protocol for the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group using hydrazine, ensuring high yield and structural integrity of the peptide backbone.

Mechanistic Rationale: The Logic of ivDde and Boc

In Fmoc-based SPPS, the ivDde group provides a quasi-orthogonal layer of protection. Unlike standard acid-labile groups (e.g., Boc, tBu) or base-labile groups (e.g., Fmoc), ivDde is cleaved exclusively via a nucleophilic mechanism using hydrazine.

  • The Causality of Steric Hindrance (ivDde vs. Dde): The predecessor to ivDde, the Dde group, is prone to intramolecular migration from the ε-amine of lysine to unprotected N-terminal α-amines during prolonged syntheses. The ivDde group incorporates a bulky isovaleryl moiety, which imposes significant steric hindrance, effectively suppressing this migration and ensuring the protecting group remains strictly localized to the target lysine[2].

  • The Necessity of N-Terminal Boc Protection: Hydrazine is a potent nucleophile. While it selectively attacks the enone system of ivDde to form an indazole byproduct, it also exhibits weak activity against the Fmoc group. Exposing an Fmoc-protected N-terminus to 2% hydrazine will result in partial premature deprotection. Therefore, the N-terminal residue must be protected with a hydrazine-stable tert-butyloxycarbonyl (Boc) group[2]. This is achieved either by coupling a Boc-protected amino acid at the final elongation step or by end-capping the sequence with Boc anhydride[3].

Orthogonal Workflow and Logical Relationships

To visualize the self-validating nature of this protocol, the following workflow demonstrates the integration of synthesis, selective deprotection, and analytical monitoring.

Workflow Start 1. Peptide Elongation (Fmoc SPPS) Incorporate 2. Couple Boc-Lys(ivDde)-OH at target modification site Start->Incorporate VerifyBoc 3. N-Terminal Capping (Ensure Boc protection) Incorporate->VerifyBoc Crucial to prevent N-terminal cleavage Deprotect 4. Hydrazinolysis (2% Hydrazine in DMF) VerifyBoc->Deprotect Monitor 5. UV Monitoring (290 nm) (Self-Validating QC Step) Deprotect->Monitor Cleaves ivDde to Indazole Branch Baseline Reached? Monitor->Branch Repeat Repeat Hydrazine Wash Branch->Repeat No Conjugate 6. Side-Chain Conjugation (e.g., Lipidation) Branch->Conjugate Yes Repeat->Monitor

Caption: Logical workflow for orthogonal side-chain modification using Boc-Lys(ivDde)-OH in SPPS.

Reagent Preparation and Materials

  • Peptidyl-Resin: Synthesized via standard Fmoc-SPPS, terminating with a Boc-protected N-terminus[].

  • Deprotection Cocktail: 2% (w/v) Hydrazine monohydrate in anhydrous N,N-dimethylformamide (DMF).

    • Causality of Concentration: The concentration must be strictly maintained at 2%. Higher concentrations (e.g., >5%) can induce peptide backbone cleavage at Glycine residues and catalyze the conversion of Arginine residues to Ornithine[2].

  • Wash Solvents: DMF and Dichloromethane (DCM).

Step-by-Step Protocol: Selective Removal of ivDde

This protocol utilizes a batch-wise approach with multiple short exposures. Short, repeated treatments are thermodynamically favorable; they continuously remove the indazole byproduct, driving the deprotection equilibrium forward while minimizing side reactions.

Step 1: Resin Preparation

  • Transfer the peptidyl-resin to a fritted reaction vessel.

  • Swell the resin in DMF for 15–30 minutes to ensure maximum solvent accessibility to the internal polymer matrix.

  • Drain the DMF completely.

Step 2: Hydrazinolysis (ivDde Cleavage)

  • Add the 2% hydrazine monohydrate in DMF solution to the reaction vessel (approximately 25 mL per gram of peptide-resin)[2].

  • Gently agitate (do not use magnetic stirring to avoid crushing the resin) at room temperature for exactly 3 minutes.

  • Drain the reaction solution and collect the eluent if UV monitoring is desired.

  • Repeat the 3-minute hydrazine treatment two additional times (total of 3 cycles)[4]. For highly sterically hindered sequences, up to 5 cycles may be required[3].

Step 3: Self-Validating Quality Control (Spectrophotometric Monitoring)

  • The reaction between hydrazine and the ivDde group generates a chromophoric indazole derivative.

  • Measure the absorbance of the drained deprotection eluent at 290 nm.

  • Validation: Continue the 3-minute hydrazine cycles until the absorbance at 290 nm returns to the baseline (matching a pure 2% hydrazine/DMF blank). This confirms quantitative removal of the ivDde group.

Step 4: Post-Deprotection Washing

  • Wash the resin extensively with DMF (5 × 1 minute) to remove all traces of hydrazine and indazole byproducts.

  • Wash with DCM (3 × 1 minute) to prepare the resin for subsequent coupling steps or side-chain modifications.

Quantitative Data & Reagent Compatibility

To aid in synthetic planning, the following table summarizes the compatibility of various orthogonal protecting groups used for Lysine and Ornithine side chains.

Table 1: Orthogonal Protecting Group Compatibility Matrix for SPPS

Protecting GroupCleavage ReagentStability to Piperidine (20%)Stability to TFA (95%)Intramolecular Migration Risk
ivDde 2% Hydrazine / DMFHighly StableHighly StableLow (Sterically hindered)
Dde 2% Hydrazine / DMFHighly StableHighly StableModerate (Can migrate to free α-amines)
Mmt 1-2% TFA / DCMHighly StableCleavedNone
Alloc Pd(PPh3)4 / PhSiH3Highly StableHighly StableNone

Data synthesized from comparative orthogonal protection studies[3].

Troubleshooting & Alternative Conditions

  • Incomplete Deprotection: In highly aggregated peptide sequences, 2% hydrazine may be insufficient. In such cases, a solution of hydroxylamine hydrochloride and imidazole (1.3:1) in NMP can be used as an alternative. This mixture selectively removes ivDde/Dde and is exceptionally mild, though it requires longer incubation times (30–60 minutes)[2].

  • Arginine Conversion: If the peptide contains multiple Arginine residues, strictly limit hydrazine exposure time and concentration, as prolonged exposure leads to the irreversible conversion of Arg to Ornithine[2].

References

  • WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis.

Sources

Application

Step-by-step solid phase peptide synthesis using Boc-l-lys(ivdde)-oh

Application Note: Orthogonal Side-Chain Derivatization Using Boc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS) Introduction & Mechanistic Principles The synthesis of complex peptide architectures—such as branch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Side-Chain Derivatization Using Boc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Principles

The synthesis of complex peptide architectures—such as branched, cyclic, or side-chain functionalized peptides (e.g., fluorophore labeling, PEGylation, lipidation)—requires highly specific orthogonal protecting group strategies[1]. Boc-L-Lys(ivDde)-OH is a specialized amino acid derivative designed for this exact purpose, providing a robust, self-validating system for site-specific modifications at the N-terminus of a peptide sequence[2].

The Causality of Protecting Group Selection: As a Senior Application Scientist, it is critical to understand why these specific protecting groups are paired together:

  • The ε-Amino Group (ivDde Protection): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is quasi-orthogonal to standard Fmoc/tBu chemistry. While the older Dde group is prone to migrating to unprotected amines during piperidine-mediated Fmoc removal, the bulkier ivDde group sterically hinders this side reaction, ensuring the protecting group remains strictly on the targeted lysine side chain. It is selectively cleaved by 2–5% hydrazine in DMF[3].

  • The α-Amino Group (Boc Protection): Hydrazine can partially cleave Fmoc groups. Therefore, if the lysine residue is positioned at the N-terminus, protecting its α-amine with a tert-butyloxycarbonyl (Boc) group instead of Fmoc prevents premature N-terminal deprotection during the hydrazine treatment[2]. The Boc group remains fully intact during side-chain modification and is cleanly removed during the final global cleavage with trifluoroacetic acid (TFA)[1].

Experimental Workflow & Step-by-Step Protocol

This protocol outlines the incorporation, selective deprotection, and functionalization of Boc-L-Lys(ivDde)-OH.

Phase 1: Peptide Elongation & Incorporation

  • Backbone Assembly: Synthesize the desired peptide sequence from the C-terminus to the penultimate residue using standard Fmoc-SPPS protocols on a suitable resin (e.g., Rink Amide)[1][3].

  • Coupling Boc-L-Lys(ivDde)-OH: Add 3–5 equivalents of Boc-L-Lys(ivDde)-OH using standard coupling reagents (e.g., DIC/Oxyma Pure or HATU/DIPEA in DMF)[3].

    • Expert Insight: The ivDde group is highly hydrophobic and can promote on-resin aggregation[4]. If incomplete coupling is observed, perform a double coupling or extend the reaction time to 2–4 hours[4].

Phase 2: Orthogonal Deprotection of ivDde

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 × 1 min) to remove any residual coupling reagents.

  • Hydrazine Treatment: Treat the resin with a freshly prepared solution of 2–5% hydrazine in DMF for 15–30 minutes[3][4].

  • Iteration: Drain the reaction vessel and repeat the hydrazine treatment 2 to 3 times to ensure complete removal[4].

  • Self-Validation (UV Monitoring): The reaction between ivDde and hydrazine yields a chromophoric indazole byproduct. Monitor the UV absorbance of the drained deprotection solution at 290 nm; deprotection is complete when the absorbance drops to baseline[2].

Phase 3: Side-Chain Functionalization

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of hydrazine, which could otherwise react with the incoming activated ester.

  • Orthogonal Coupling: Introduce the desired carboxylic acid-functionalized label (e.g., a dye, lipid, or PEG chain) using standard peptide coupling conditions[2].

Phase 4: Global Deprotection and Cleavage

  • Cleavage Cocktail: Treat the resin with a standard TFA cleavage cocktail (e.g., 92.5% TFA, 2.5% H2O, 2.5% TIS, 2.5% DODT) for 2–3 hours[3].

  • Mechanism: This single step simultaneously cleaves the peptide from the solid support, removes the N-terminal Boc group, and removes all standard acid-labile side-chain protecting groups (e.g., tBu, Trt)[1].

  • Isolation: Precipitate the final modified peptide in cold diethyl ether, centrifuge, and lyophilize[3].

Quantitative Data & Troubleshooting

Table 1: Protecting Group Orthogonality Matrix

Protecting Group 20% Piperidine (Fmoc Removal) 2-5% Hydrazine (ivDde Removal) 95% TFA (Global Cleavage)
Fmoc Cleaved Partially Cleaved Stable
Boc Stable Stable Cleaved
ivDde Stable Cleaved Stable

| tBu / Trt | Stable | Stable | Cleaved |

Note: The absolute stability of Boc to hydrazine makes it the ideal α-amino protecting group for N-terminal ivDde-lysine derivatives.

Table 2: Optimization of ivDde Deprotection Conditions

Hydrazine Concentration Reaction Time per Iteration Iterations Expected Deprotection Yield
2% in DMF 3 minutes 3 ~50% (Incomplete)
2% in DMF 5 minutes 3 ~55% (Marginal increase)
2% in DMF 3 minutes 4 ~50% (No significant gain)

| 4-5% in DMF | 3-5 minutes | 3 | >95% (Near Complete) [3] |

Troubleshooting Insight: If ivDde removal remains sluggish even at 4-5% hydrazine, the peptide may be aggregated. Washing the resin with NMP prior to deprotection or performing the hydrazine treatment at slightly elevated temperatures (30–40°C) can disrupt interchain hydrogen bonding and improve reagent accessibility[4].

Workflow Visualization

SPPS_Workflow Start 1. Fmoc-SPPS Elongation (C- to N-terminus) Coupling 2. Couple Boc-L-Lys(ivDde)-OH at N-terminus Start->Coupling Standard Activators Deprotect 3. Selective ivDde Deprotection (2-5% Hydrazine in DMF) Coupling->Deprotect Removes ivDde only; Boc remains intact Modify 4. Orthogonal Coupling (e.g., Dye/Lipid to ε-NH2) Deprotect->Modify Free ε-amine exposed Cleavage 5. Global Cleavage & Deprotection (95% TFA Cocktail) Modify->Cleavage Removes Boc & tBu; Cleaves from resin Product 6. Final Modified Peptide (H-Lys(Label)-Peptide-OH) Cleavage->Product Precipitation & Lyophilization

Workflow for orthogonal side-chain derivatization using Boc-L-Lys(ivDde)-OH in SPPS.

Sources

Method

Strategies for side-chain labeling using Boc-l-lys(ivdde)-oh

Application Note: High-Efficiency Strategies for Site-Specific Side-Chain Labeling Using Boc-L-Lys(ivDde)-OH Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Strategies for Site-Specific Side-Chain Labeling Using Boc-L-Lys(ivDde)-OH

Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocol.

Executive Summary

The synthesis of complex peptide architectures—such as fluorophore-conjugated probes, PEGylated therapeutics, and branched peptides—requires precise, site-specific modifications. While standard solid-phase peptide synthesis (SPPS) relies on the Fmoc/tBu orthogonal protection scheme, side-chain labeling demands a third dimension of orthogonality.

This application note details the mechanistic rationale and validated protocols for utilizing Boc-L-Lys(ivDde)-OH as an N-terminal building block. By leveraging the unique chemical stability of the Boc (tert-butyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups, researchers can achieve highly efficient, on-resin side-chain conjugation without compromising the integrity of the peptide backbone or risking off-target N-terminal labeling.

Mechanistic Rationale: The "Why" Behind the Chemistry

To design a self-validating and high-yield synthesis, one must understand the causality of the chemical environment. The selection of Boc-L-Lys(ivDde)-OH is driven by three critical mechanistic factors:

A. The Hydrazine/Fmoc Conflict

The standard reagent for removing an ivDde protecting group is 2–5% hydrazine in N,N-dimethylformamide (DMF). However, hydrazine is a potent nucleophile that will quantitatively cleave Fmoc groups[1]. If Fmoc-Lys(ivDde)-OH is used at the N-terminus, hydrazinolysis will simultaneously expose both the α -amine and the ε -amine. Subsequent labeling will result in a disastrous mixture of single and double-labeled peptides. The Solution: By incorporating Boc-L-Lys(ivDde)-OH at the N-terminus, the α -amine remains securely masked by the hydrazine-stable Boc group during side-chain deprotection and conjugation. The Boc group is later removed globally during the final trifluoroacetic acid (TFA) cleavage step.

B. ivDde vs. Dde: Preventing Intra-chain Migration

The predecessor to ivDde was the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. While effective, Dde is susceptible to base-catalyzed migration from the ε -amine to an unprotected α -amine during prolonged Fmoc-SPPS[2]. The ivDde group replaces the ethyl moiety with a bulkier isovaleryl group. This added steric hindrance completely suppresses intra-chain migration and drastically increases stability against 20% piperidine[3].

C. Self-Validating Deprotection via Indazole Formation

A robust protocol must provide real-time feedback. The hydrazinolysis of ivDde is not a silent reaction; it generates 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole as a byproduct[4]. This indazole derivative is highly chromophoric, absorbing strongly at 290 nm. By monitoring the UV absorbance of the deprotection washes, researchers can quantitatively validate that ivDde removal is 100% complete before committing expensive fluorophores or PEG chains to the coupling step[5].

Workflow Visualization

SPPS_Workflow Step1 1. Fmoc-SPPS Elongation (Resin-bound Peptide) Step2 2. N-Terminal Coupling (Boc-L-Lys(ivDde)-OH) Step1->Step2 DIC / OxymaPure Step3 3. Selective ivDde Deprotection (2-5% Hydrazine in DMF) Step2->Step3 Boc protects α-amine from Hydrazine Step4 4. Side-Chain Conjugation (Fluorophore/Tag Coupling) Step3->Step4 Releases ε-NH2 & Indazole (UV 290nm) Step5 5. Global Cleavage & Boc Removal (TFA Cocktail) Step4->Step5 Labeling complete on ε-amine Product Final Product: Side-Chain Labeled Peptide Step5->Product Cleaves Resin & N-terminal Boc

Workflow for site-specific side-chain labeling using N-terminal Boc-L-Lys(ivDde)-OH.

Comparative Quantitative Data

Selecting the correct orthogonal group is paramount. The table below summarizes the chemical stability profiles of common orthogonal lysine protecting groups to justify the selection of ivDde for hydrazine-based workflows.

Protecting GroupCleavage ReagentStability to Piperidine (20%)Stability to TFA (95%)Key Mechanistic Advantage
ivDde 2–5% HydrazineHighHighSteric bulk prevents migration; UV-monitorable byproduct.
Dde 2% HydrazineModerateHighEasily removed, but prone to ε→α migration.
Mtt 1–2% TFAHighLowMild acidic removal; strictly orthogonal to Alloc/ivDde.
Alloc Pd(PPh 3​ ) 4​ / ScavengerHighHighCompletely orthogonal to both acid and base chemistries.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to subsequent steps if the validation checks (UV monitoring, Kaiser test) fail.

Phase 1: Peptide Assembly & N-Terminal Coupling
  • Elongation: Assemble the peptide sequence on a suitable resin (e.g., Rink Amide for C-terminal amides) using standard Fmoc-SPPS protocols (20% piperidine for deprotection; DIC/OxymaPure for coupling).

  • Final Coupling: For the N-terminal residue, dissolve 4 equivalents (eq) of Boc-L-Lys(ivDde)-OH and 4 eq of OxymaPure in DMF. Add 4 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Reaction: Add the activated mixture to the resin and agitate for 60 minutes at room temperature (or follow microwave-assisted protocols if applicable).

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow resin indicates successful coupling (absence of free primary amines). Wash the resin thoroughly with DMF (5 × 3 mL).

Phase 2: Selective ivDde Deprotection (Hydrazinolysis)

Caution: Hydrazine is toxic. Perform in a fume hood.

  • Preparation: Prepare a fresh solution of 4% hydrazine monohydrate in DMF[6].

  • Deprotection: Add 3 mL of the hydrazine solution to the resin. Agitate for 3 minutes.

  • Collection & UV Validation: Drain the solution into a collection vial. Repeat the 3-minute treatment two more times, collecting all washes. Measure the absorbance of the combined washes at 290 nm[4].

    • Causality Check: The peak area of the indazole byproduct should plateau by the third wash. If absorbance remains high, repeat the hydrazine treatment until the UV signal returns to baseline, ensuring 100% ε -amine exposure[5].

  • Washing: Wash the resin extensively with DMF (10 × 3 mL) to remove all traces of hydrazine, which would otherwise react with the labeling reagent.

Phase 3: Side-Chain Conjugation
  • Activation: Dissolve 2–3 eq of the desired label (e.g., Carboxyfluorescein, Biotin-NHS, or a PEG-acid) in DMF. If using a free acid, activate with DIC/OxymaPure or HATU/DIPEA.

  • Coupling: Add the activated label to the resin. Agitate for 2 to 12 hours (fluorophores often require longer coupling times due to steric bulk).

  • Validation: Perform a Kaiser test. A negative result confirms the ε -amine has been successfully conjugated. Wash with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL). Dry the resin under a stream of nitrogen.

Phase 4: Global Cleavage and Boc Removal
  • Cleavage Cocktail: Prepare a standard TFA cleavage cocktail (e.g., 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H 2​ O, 2.5% DODT)[7].

  • Reaction: Add the cocktail to the dried resin and agitate for 2 hours at room temperature. Note: This step simultaneously cleaves the peptide from the resin, removes all standard side-chain protecting groups, and removes the N-terminal Boc group.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the labeled peptide. Centrifuge, decant the ether, and lyophilize the resulting pellet for HPLC purification.

Sources

Application

Coupling conditions for Boc-l-lys(ivdde)-oh in automated synthesis

Application Note: Optimized Coupling and Orthogonal Deprotection Conditions for Boc-L-Lys(ivDde)-OH in Automated Solid-Phase Peptide Synthesis (SPPS) Executive Summary The synthesis of complex peptide architectures—such...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling and Orthogonal Deprotection Conditions for Boc-L-Lys(ivDde)-OH in Automated Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of complex peptide architectures—such as branched peptides, bioconjugates, and GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide)—relies heavily on orthogonal protecting group strategies. Boc-L-Lys(ivDde)-OH (CAS: 862847-44-7) is a critical building block in this domain. By utilizing a tert-butyloxycarbonyl (Boc) group at the α-amino position and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group at the ε-amino position, chemists can selectively deprotect the lysine side chain for derivatization while keeping the N-terminus securely protected until the final global cleavage.

This application note details the mechanistic rationale, optimized automated coupling parameters, and self-validating deprotection protocols required to achieve high-yield incorporation and modification of this sterically demanding residue.

Mechanistic Rationale & Causality (The "Why")

As a Senior Application Scientist, it is crucial to understand that SPPS is not merely a sequence of liquid handling steps, but a highly orchestrated series of chemical equilibria. The selection of Boc-L-Lys(ivDde)-OH over its alternatives (such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH) is driven by specific chemical causalities:

  • Orthogonality of ivDde: The ivDde group is a vinylogous amide. It is highly stable to the 20% piperidine used in standard Fmoc deprotection and to the trifluoroacetic acid (TFA) used in Boc cleavage. It is exclusively cleaved by nucleophiles like hydrazine.

  • Steric Shielding (ivDde vs. Dde): The standard Dde group is prone to intra- and intermolecular migration to unprotected α-amines during prolonged syntheses. The addition of the bulky 3-methylbutyl moiety in ivDde introduces severe steric hindrance, effectively eliminating this side reaction.

  • The Role of the N-Terminal Boc Group: When synthesizing a peptide that requires side-chain modification (e.g., attaching a C16 fatty acid via a γ-Glu spacer), the N-terminus must not participate in the coupling. Using Boc at the N-terminus ensures that the α-amine remains inert during the hydrazine-mediated ivDde cleavage and the subsequent side-chain acylation. The Boc group is then seamlessly removed during the final TFA global cleavage[1].

Workflow A 1. Automated Fmoc-SPPS (Elongation up to N-1) B 2. N-Terminal Capping Couple Boc-L-Lys(ivDde)-OH A->B DIC/OxymaPure 75°C, 5 min C 3. Orthogonal Deprotection 2-5% Hydrazine in DMF B->C Removes ivDde Leaves Boc intact D 4. Side-Chain Derivatization (e.g., Lipidation/PEGylation) C->D Free ε-NH2 Available E 5. Global Cleavage TFA Cocktail (Boc/Resin Cleavage) D->E Complete Derivatization F Target Bioconjugate (Purified Peptide) E->F Precipitation & Lyophilization

Caption: Workflow for orthogonal side-chain derivatization using Boc-L-Lys(ivDde)-OH in automated SPPS.

Quantitative Data & Optimization Tables

Because of the steric bulk of the ivDde group, coupling this amino acid requires highly efficient activation. Furthermore, the removal of ivDde can be sluggish if the peptide sequence is prone to aggregation[2]. The tables below summarize the field-proven parameters for both coupling and deprotection.

Table 1: Reagent Stoichiometry and Coupling Parameters
ParameterMicrowave-Assisted SPPS (Preferred)Room Temperature Automated SPPSMechanistic Rationale
Activator System DIC / OxymaPureHATU / DIPEAOxyma limits epimerization at high heat; HATU drives difficult RT couplings.
Equivalents 5 eq AA : 5 eq DIC : 5 eq Oxyma4 eq AA : 3.9 eq HATU : 8 eq DIPEAHigh excess overcomes the steric bulk of the ivDde side chain.
Temperature 75°C25°CHeat disrupts secondary structure aggregation, exposing the reactive N-terminus.
Reaction Time 5 minutes60 minutesMicrowave energy accelerates the acylation kinetics exponentially.
Table 2: Hydrazine Deprotection Optimization Matrix
ConditionHydrazine ConcentrationIterations x TimeApplication Context
Standard 2% in DMF3 x 3 minShort, non-aggregated peptides. Prevents over-exposure to nucleophiles.
Aggregated 5% in DMF3 x 5 minHighly structured peptides or when Lys is near the C-terminus[2].
Aggressive 10% in DMF2 x 10 minUsed in specific industrial GLP-1 syntheses (e.g., Liraglutide)[1].

Step-by-Step Experimental Protocols

To ensure a self-validating system , these protocols include mandatory analytical checkpoints. Proceeding to side-chain derivatization without confirming ivDde removal is a primary cause of synthesis failure.

Protocol A: Automated Coupling of Boc-L-Lys(ivDde)-OH
  • Resin Preparation: Ensure the peptidyl-resin (e.g., Rink Amide or Wang resin) has been fully Fmoc-deprotected at the N-terminus and thoroughly washed with DMF (6 x 1 min).

  • Reagent Preparation: Dissolve Boc-L-Lys(ivDde)-OH (5.0 eq) and OxymaPure (5.0 eq) in peptide-synthesis grade DMF to a concentration of 0.2 M. Prepare a separate 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) in DMF.

  • Automated Delivery: Instruct the synthesizer to deliver the amino acid/Oxyma solution followed by the DIC solution to the reaction vessel.

  • Microwave Coupling: Heat the reaction vessel to 75°C and hold for 5 minutes with active nitrogen bubbling or mechanical oscillation.

  • Washing: Drain the reaction vessel and wash the resin with DMF (4 x 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow result (negative) confirms complete coupling. If blue (positive), perform a second coupling cycle at room temperature for 30 minutes.

Protocol B: Orthogonal Cleavage of the ivDde Group

Note: Hydrazine is toxic and reactive. Perform all preparations in a fume hood.

  • Cocktail Preparation: Prepare a fresh solution of 2% to 5% (v/v) hydrazine monohydrate in DMF.

  • First Treatment: Add the hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3 to 5 minutes[2].

  • Drain and Repeat: Drain the solution. Causality note: The cleavage of ivDde is an equilibrium reaction. Multiple short treatments (iterations) are vastly superior to one long treatment because draining removes the cleaved ivDde-hydrazine adduct, driving the reaction forward. Repeat the treatment 2 more times (Total: 3 iterations).

  • Critical Washing Step: Wash the resin extensively with DMF (8 x 1 min). Causality note: Any residual hydrazine trapped in the resin matrix will act as a potent nucleophile, immediately destroying the activated ester of the next amino acid or lipid you attempt to couple.

  • Self-Validation (Micro-cleavage): Withdraw 2-3 mg of resin. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS to confirm the mass shift corresponding to the loss of the ivDde group (-206 Da).

Parameters Root Boc-L-Lys(ivDde)-OH Optimization Coup Coupling Strategy Root->Coup Deprot ivDde Cleavage Root->Deprot C1 Microwave (Automated) DIC/Oxyma, 75°C, 5 min Coup->C1 Preferred C2 Room Temp (Automated) HATU/DIPEA, 25°C, 60 min Coup->C2 Heat-sensitive D1 Standard Sequence 2% Hydrazine, 3 x 3 min Deprot->D1 High efficiency D2 Aggregated/Steric Sequence 5% Hydrazine, 3 x 5 min Deprot->D2 Difficult sequences

Caption: Decision matrix for coupling and deprotection parameters of Boc-L-Lys(ivDde)-OH.

Troubleshooting & Field Insights

  • Incomplete ivDde Removal: If LC-MS indicates the ivDde group is still present, the peptide sequence is likely aggregating, shielding the ε-amine. Solution: Increase the hydrazine concentration to 5% or 10%[1], or add 5% DBU to the hydrazine cocktail to disrupt hydrogen bonding within the resin matrix.

  • Premature Fmoc Loss (If applicable): While this guide focuses on N-terminal Boc protection, if Fmoc is present elsewhere in the sequence, be aware that 2% hydrazine will slowly cleave Fmoc groups. In such cases, the orthogonal deprotection must be strictly time-controlled, or alternative protecting groups (like Alloc) should be considered.

References

  • Biotage. "Optimizing the removal of an ivDde protecting group." Biotage Knowledge Blog, [Link]

  • Google Patents. "WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis.

Sources

Method

Application Note: Strategic On-Resin Modification of Lysine Residues Using Boc-L-Lys(ivDde)-OH

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioconjugation, and solid-phase peptide synthesis (SPPS). Mechanistic Rationale: The Power of Boc-L-Lys(ivDd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioconjugation, and solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: The Power of Boc-L-Lys(ivDde)-OH

The synthesis of complex peptide architectures—such as branched peptides, cyclic scaffolds, and fluorescently labeled bioconjugates—requires an orthogonal protection strategy that allows for the selective unmasking of specific reactive sites while the rest of the peptide remains protected. Boc-L-Lys(ivDde)-OH is a highly specialized building block designed explicitly for this purpose.

Causality Behind the Protecting Group Choices

Why ivDde over Dde? The standard Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is prone to intramolecular migration from the ϵ -amino group of lysine to unprotected α -amino groups during Fmoc deprotection with 20% piperidine[1]. To solve this, the ivDde variant (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) was developed. The incorporation of a bulky isovaleryl moiety provides severe steric hindrance, establishing a significant kinetic barrier that effectively eliminates side-chain migration and leaching during extended SPPS assemblies[1].

Why an N-terminal Boc Group? The cleavage of the ivDde group requires treatment with dilute hydrazine. Because hydrazine is also capable of cleaving Fmoc groups, any Fmoc-protected N-terminus would be prematurely unmasked during ivDde removal. By incorporating the target lysine as Boc-L-Lys(ivDde)-OH at the N-terminus, the α -amine remains securely masked by the hydrazine-stable tert-butyloxycarbonyl (Boc) group[]. This ensures absolute regiocontrol when the newly liberated ϵ -amine is subsequently reacted with a carboxylic acid-functionalized moiety. The Boc group is then cleanly removed during the final global cleavage with Trifluoroacetic acid (TFA).

Orthogonal Protection Profiling

To select the optimal synthetic route, it is critical to compare the stability profiles of common orthogonal lysine protecting groups. The table below summarizes the quantitative and qualitative data dictating group selection.

Protecting GroupDeprotection ReagentStability to 20% PiperidineStability to 95% TFAMigration Risk
ivDde 2–5% Hydrazine in DMFHighHighVery Low[1]
Dde 2% Hydrazine in DMFModerateHighHigh (N- ϵ to N- α )
Mmt 1–2% TFA in DCMHighLow (Cleaved)None[3]
Alloc Pd(PPh3)4, ScavengerHighHighNone[3]

Strategic Workflow Visualization

The following diagrams illustrate the logical flow and chemical mechanism of the Boc-L-Lys(ivDde)-OH strategy.

Workflow Step1 1. Fmoc-SPPS Peptide Assembly Step2 2. Couple Boc-L-Lys(ivDde)-OH Step1->Step2 Step3 3. ivDde Cleavage (2% Hydrazine/DMF) Step2->Step3 Step4 4. Side-Chain Conjugation (e.g., Labeling) Step3->Step4 Step5 5. Global Cleavage & Boc Removal (TFA) Step4->Step5

Workflow for N-terminal Boc-Lys(ivDde)-OH incorporation and side-chain modification.

Mechanism R1 Peptide-Lys(ivDde)-Resin (Protected ε-amine) Reagent Hydrazine (NH2NH2) Nucleophilic Attack R1->Reagent 2% in DMF P1 Peptide-Lys(NH2)-Resin (Free ε-amine) Reagent->P1 Deprotected Peptide P2 Indazole Byproduct (UV Active at 290 nm) Reagent->P2 Cleaved Group

Mechanism of ivDde cleavage by hydrazine yielding a free amine and chromophoric indazole.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, ensuring that each step provides measurable feedback to the chemist before proceeding.

Protocol A: Incorporation of Boc-L-Lys(ivDde)-OH
  • Preparation: Following the assembly of the desired peptide sequence via standard Fmoc-SPPS, ensure the terminal Fmoc group has been removed using 20% piperidine in DMF.

  • Coupling: Dissolve 3–4 equivalents of Boc-L-Lys(ivDde)-OH and an equimolar amount of coupling reagent (e.g., DIC/Oxyma or HBTU/DIPEA) in DMF.

  • Reaction: Add the activated amino acid to the peptidyl-resin and agitate for 45–60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow solution/resin) confirms complete coupling and the absence of free primary amines.

Protocol B: Selective On-Resin ivDde Deprotection

Critical Mechanistic Note: The concentration of hydrazine must be strictly controlled. Concentrations exceeding 2–5% can induce unwanted peptide backbone cleavage at Glycine residues and convert Arginine residues to Ornithine[4].

  • Reagent Preparation: Prepare a fresh solution of 2% hydrazine monohydrate in anhydrous DMF (approx. 25 mL per gram of resin)[4].

  • Deprotection: Add the hydrazine solution to the resin, stopper the flask, and agitate at room temperature for 3 minutes.

  • Drain and Repeat: Filter the resin and repeat the 3-minute hydrazine treatment two additional times[4]. (Note: For highly aggregated sequences, up to 5 treatments or continuous flow may be required[5]).

  • Self-Validation (UV Monitoring): The cleavage of ivDde yields a chromophoric indazole byproduct. Monitor the absorbance of the drained deprotection solution at 290 nm. The reaction is conclusively complete when the absorbance returns to baseline[6].

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of hydrazine, which would otherwise react with subsequent coupling reagents.

Protocol C: On-Resin Side-Chain Conjugation and Global Cleavage
  • Conjugation: Add the desired carboxylic acid derivative (e.g., a fluorophore, fatty acid, or branching amino acid) activated with standard coupling reagents to the resin. Agitate until complete.

  • Validation: Perform a Kaiser test to ensure the newly liberated ϵ -amine has been fully acylated.

  • Global Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This step simultaneously cleaves the peptide from the solid support, removes the N-terminal Boc group, and strips all standard side-chain protecting groups[3].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the final modified peptide[3].

Sources

Application

Synthesis of Ubiquitin-Like Peptides via Orthogonal Isopeptide Bond Formation Using Boc-L-Lys(ivDde)-OH

Executive Summary & Biological Context The synthesis of ubiquitin conjugates and ubiquitin-like (Ubl) peptides (such as SUMO, NEDD8, and ISG15) is a cornerstone of modern structural biology, targeted protein degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The synthesis of ubiquitin conjugates and ubiquitin-like (Ubl) peptides (such as SUMO, NEDD8, and ISG15) is a cornerstone of modern structural biology, targeted protein degradation (PROTAC) development, and assay design. The biochemical hallmark of ubiquitination is the isopeptide bond —an amide linkage formed between the C-terminal glycine of the Ubl and the ϵ -amino group of a specific lysine residue on the target protein.

Replicating this complex architecture in vitro via Solid-Phase Peptide Synthesis (SPPS) requires precise orthogonal protection strategies. Selective deprotection of targeted lysines is accomplished by their incorporation as Lys(ivDde) side-chain protected forms[1]. Specifically, Boc-L-Lys(ivDde)-OH serves as a critical linchpin when the ubiquitinated lysine is located at the N-terminus of a synthetic peptide fragment, allowing chemists to build branched peptide architectures without unwanted polymerization.

UPS_Pathway Target Target Protein E1E2E3 E1/E2/E3 Enzymes (Ubiquitin Cascade) Target->E1E2E3 Ubiquitination UbProtein Ubiquitinated Protein (Isopeptide Linked) E1E2E3->UbProtein Proteasome 26S Proteasome (Recognition) UbProtein->Proteasome Targeting Degradation Peptide Fragments (Degradation) Proteasome->Degradation Hydrolysis

The Ubiquitin-Proteasome System (UPS) signaling pathway for targeted protein degradation.

Mechanistic Rationale: The Power of Orthogonality

To synthesize a branched ubiquitinated peptide, the primary sequence must be assembled, the specific lysine's side chain must be selectively unmasked, and a new peptide chain must be grown from that side chain—all while the rest of the molecule remains protected.

The choice of Boc-L-Lys(ivDde)-OH is dictated by strict chemical causality:

  • α -Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group is completely stable to the basic conditions (piperidine) used in standard Fmoc-SPPS and the nucleophilic conditions (hydrazine) used for ivDde removal. By capping the N-terminus of the main chain with Boc, we ensure the main chain remains inert while the Ubl branch is synthesized.

  • ϵ -Amine Protection (ivDde): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is highly stable to 20% piperidine but is rapidly cleaved by hydrazine. The ivDde group was specifically developed to prevent the migration to unprotected lysines that plagued earlier, less sterically hindered Dde groups[2].

Quantitative Orthogonality Matrix

The following table summarizes the causal relationship between the protecting groups and the cleavage reagents, forming the logical foundation of our protocol.

Protecting GroupReagentResultChemical Causality / Mechanism
Boc ( α -amine)20% PiperidineStable Lacks acidic protons; resistant to base-catalyzed elimination.
Boc ( α -amine)2% HydrazineStable Sterically hindered carbamate; resistant to nucleophilic attack.
Boc ( α -amine)95% TFACleaved Acid-catalyzed dealkylation yields stable t-butyl cation and CO₂.
ivDde ( ϵ -amine)20% PiperidineStable Bulky 3-methylbutyl group sterically shields the vinylogous amide.
ivDde ( ϵ -amine)2% HydrazineCleaved Hydrazine acts as an α -effect nucleophile, forming a pyrazole byproduct.
ivDde ( ϵ -amine)95% TFAStable Vinylogous amide is highly resistant to acidic hydrolysis.

Experimental Protocols: A Self-Validating System

This methodology outlines the synthesis of a branched ubiquitin-like peptide. To ensure trustworthiness, every phase includes a built-in validation step to confirm chemical transformations before proceeding.

Workflow Step1 1. Main Chain Assembly (Fmoc-SPPS) Step2 2. Couple Boc-Lys(ivDde)-OH (N-terminal Capping) Step1->Step2 Step3 3. ivDde Deprotection (2% Hydrazine) Step2->Step3 Step4 4. Isopeptide Bond Formation (Couple Fmoc-Gly-OH) Step3->Step4 Step5 5. Ubl Chain Elongation (Fmoc-SPPS) Step4->Step5 Step6 6. Global Cleavage (TFA Cocktail) Step5->Step6

Workflow for solid-phase synthesis of ubiquitinated peptides using Boc-L-Lys(ivDde)-OH.

Phase 1: Main Chain Assembly
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reagent accessibility.

  • Elongation: Perform iterative Fmoc-SPPS up to the residue immediately preceding the ubiquitination site. Use 4.0 eq Fmoc-Amino Acid, 3.9 eq HATU, and 8.0 eq DIPEA for each coupling cycle (45 minutes). Deprotect Fmoc using 20% piperidine in DMF (2 × 10 minutes).

Phase 2: Incorporation of the Branching Node
  • Activation: Dissolve 4.0 eq of Boc-L-Lys(ivDde)-OH and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Note: HATU is selected over HBTU to overcome the steric hindrance of the bulky ivDde group.

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • System Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few beads.

    • Causality: A negative result (yellow/colorless beads) validates that the primary amine of the main chain has been successfully acylated, confirming complete capping.

Phase 3: Selective ϵ -Amine Deprotection
  • Hydrazinolysis: The Dde/ivDde side-chain protection is efficiently removed by treatment with 2% hydrazine in DMF[3]. Treat the resin with 2% hydrazine monohydrate in DMF (3 × 3 minutes).

    • Expert Insight: Do not exceed 10 minutes of total exposure. Prolonged exposure to hydrazine can lead to premature cleavage of the peptide from certain acid-labile resins or side reactions with standard protecting groups.

  • Washing: Wash extensively with DMF (5 × 1 minute) to remove all traces of hydrazine.

  • System Validation (Kaiser Test): Perform a second Kaiser test.

    • Causality: A positive result (deep blue beads) validates that the ivDde group has been successfully cleaved, exposing the reactive ϵ -amine for isopeptide bond formation.

Phase 4: Isopeptide Bond Formation & Ubl Elongation
  • Isopeptide Coupling: Dissolve 4.0 eq of Fmoc-Gly-OH (representing the C-terminus of Ubiquitin), 3.9 eq HATU, and 8.0 eq DIPEA in DMF. Add to the resin and agitate for 2 hours.

  • Elongation: Deprotect the Fmoc group from the newly attached Glycine using 20% piperidine. Continue standard Fmoc-SPPS to build the desired Ubiquitin-like sequence.

    • Causality: Because the main chain's N-terminus is protected by the base-stable Boc group, it will not polymerize or react during these iterative cycles.

Phase 5: Global Cleavage and Deprotection
  • Preparation: Wash the final branched peptide-resin sequentially with DMF, DCM, and Methanol. Dry completely under vacuum.

  • Cleavage: Treat the resin with Reagent K (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2.5 hours at room temperature.

    • Causality: This highly acidic cocktail simultaneously cleaves the peptide from the resin, strips all side-chain protecting groups (e.g., tBu, Trt), and removes the N-terminal Boc group, yielding the native N-terminus.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold dry diethyl ether to precipitate the crude peptide. Centrifuge and decant the ether.

  • Final Validation: Analyze the crude pellet via RP-HPLC and ESI-MS. The presence of a single major peak matching the theoretical mass of the branched peptide validates the entire orthogonal synthesis system.

References

  • Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC. National Institutes of Health (NIH).1

  • Boc-Lys(ivdde)-OH | Amino Acid Derivative. MedChemExpress. 2

  • Strategies for the Synthesis of Labeled Peptides. LifeTein. 3

Sources

Method

Application Note: Preventing Side Reactions During ivDde Cleavage in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Overview The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group is a critical tool in orthogonal solid-phase peptide synthesis (SPPS). It is predominantly utili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group is a critical tool in orthogonal solid-phase peptide synthesis (SPPS). It is predominantly utilized to temporarily mask the ε-amino group of lysine, enabling downstream site-specific modifications such as branching, cyclization, or fluorophore conjugation .

While ivDde is highly stable to standard Fmoc-deprotection bases (e.g., 20% piperidine) and acidic resin-cleavage cocktails (e.g., TFA), its targeted removal relies on nucleophilic cleavage via hydrazine , . The cleavage mechanism proceeds via a nucleophilic attack of hydrazine on the carbonyl groups of the dioxocyclohexylidene ring, followed by intramolecular cyclization. This releases the free amine and generates a stable, chromophoric indazole byproduct , . However, because hydrazine is both a potent nucleophile and a strong base, this deprotection step is highly susceptible to deleterious side reactions if reaction kinetics and chemical environments are not strictly controlled.

Causality of Hydrazine-Induced Side Reactions

Understanding the chemical causality behind side reactions is essential for designing robust synthesis protocols.

  • Premature Fmoc Removal:

    • Causality: The Fmoc group is inherently base-labile. Hydrazine acts as a base, abstracting the highly acidic proton at the 9-position of the fluorenyl ring. This triggers an E1cB β-elimination that prematurely unmasks the N-terminus, leading to unwanted branching or truncation in subsequent coupling steps , .

  • Peptide Backbone Hydrazinolysis:

  • Arginine to Ornithine Conversion:

  • ivDde Migration & Aggregation-Induced Incomplete Cleavage:

    • Causality: During deprotection, the partially cleaved ivDde intermediate can migrate to sterically unhindered free amines (such as the N-terminus) , . Furthermore, if the ivDde-protected residue is near the C-terminus, peptide aggregation (driven by inter-chain hydrogen bonding) can physically shield the ivDde group, rendering standard 3-minute cleavage cycles sluggish and incomplete , .

Strategic Prevention & Orthogonal Alternatives

To mitigate these risks, researchers must deploy strategic workarounds based on the specific sequence and protecting group strategy:

  • The Hydroxylamine Alternative (Fmoc-Orthogonal): To achieve true orthogonality between ivDde and Fmoc, a hydrazine-free cocktail utilizing hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used , [[1]]([Link]).

    • Causality: Hydroxylamine is a powerful α-effect nucleophile capable of attacking the ivDde carbonyls. Imidazole acts as a mild general base to activate the hydroxylamine without providing the strong basicity required to deprotonate the Fmoc fluorenyl ring .

Quantitative Risk Assessment

The following table summarizes the quantitative parameters and side-reaction risks associated with different ivDde cleavage strategies.

Cleavage Reagent / ConditionTarget GroupFmoc StabilityRisk of Arg OrnRisk of Backbone CleavageRecommended Application
2% Hydrazine in DMF (3 × 3 min)ivDde / DdeLow (Cleaves Fmoc)LowLowStandard use; requires N-terminal Boc protection.
>2% Hydrazine in DMF ivDde / DdeLow (Cleaves Fmoc)High High (esp. at Gly)Not recommended; leads to severe degradation.
NH₂OH·HCl / Imidazole in NMPivDde / DdeHigh (Orthogonal)None ReportedNone ReportedPeptides requiring intact N-terminal Fmoc groups.

Decision Workflow for ivDde Deprotection

Workflow Start Peptidyl-Resin (ivDde + Fmoc present) Assess Assess N-terminal Protection Start->Assess Boc N-term Boc-Protected Assess->Boc Fmoc N-term Fmoc-Protected Assess->Fmoc Hydrazine 2% Hydrazine in DMF (Standard Cleavage) Boc->Hydrazine Hydroxylamine NH2OH·HCl / Imidazole (Fmoc-Safe Alternative) Fmoc->Hydroxylamine Monitor Monitor UV at 290 nm (Indazole Byproduct) Hydrazine->Monitor Max 2% Conc. Hydroxylamine->Monitor Proceed Proceed to Site-Specific Modification Monitor->Proceed

Caption: Workflow for selecting ivDde cleavage reagents to prevent Fmoc loss and side reactions.

Validated Experimental Protocols

Protocol A: Standard Hydrazine-Mediated Cleavage

Use only when the N-terminus is Boc-protected or already modified.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 15–30 minutes to maximize reagent accessibility .

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. (Causality: Strictly limiting the concentration to 2% prevents backbone hydrazinolysis and Arg Orn conversion).

  • Cleavage Cycle: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin). Agitate gently at room temperature for exactly 3 minutes , .

  • Filtration & Collection: Filter the reaction mixture and collect the flow-through in a designated vessel.

  • Iteration: Repeat the cleavage cycle (Steps 3–4) two additional times (total of 3 × 3 min cycles) , . (Causality: Short, repeated cycles kinetically favor ivDde removal while suppressing slower side reactions).

  • Self-Validation (UV Monitoring): Measure the absorbance of the collected flow-through at 290 nm. The presence of the chromophore indicates active cleavage. If the 3rd wash still exhibits high absorbance, perform a 4th cycle until the baseline is reached , .

  • Washing: Wash the resin thoroughly with DMF (5 × 3 min) to remove all traces of hydrazine before proceeding .

Protocol B: Fmoc-Orthogonal Hydroxylamine Cleavage

Use when the N-terminus is Fmoc-protected.

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.3 equivalents based on resin loading) and imidazole (1.0 equivalent) in N-methylpyrrolidone (NMP) , . (Note: NMP is preferred over DMF to enhance the solubility of the hydrochloride salt).

  • Cleavage Reaction: Add the solution to the swelled resin (approx. 10 mL per gram of resin) .

  • Incubation: Agitate gently at room temperature for 30 minutes to 1 hour , . (Causality: This reaction is kinetically slower than hydrazine but completely safe for Fmoc groups).

  • Self-Validation: Take small aliquots of the cleavage cocktail at 15-minute intervals and measure UV absorbance at 290 nm until indazole release plateaus .

  • Washing: Filter the resin and wash extensively with DMF (5 × 3 min) to remove all reagents .

References

  • ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.[Link]

  • NIH PMC. Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK.[Link]

  • Biotage. Optimizing the removal of an ivDde protecting group.[Link]

Sources

Application

Orthogonal Deprotection of Lys(ivDde) in the Presence of Boc Groups: Strategic Workflows for Site-Specific Peptide Functionalization

Executive Summary & Mechanistic Principles The synthesis of complex peptide architectures—such as branched peptides, fluorophore-conjugates, and targeted therapeutics—requires precise, site-specific functionalization. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The synthesis of complex peptide architectures—such as branched peptides, fluorophore-conjugates, and targeted therapeutics—requires precise, site-specific functionalization. The ϵ -amino group of lysine is the most common target for such modifications. To achieve this on-resin without affecting the rest of the peptide, chemists rely on orthogonal protecting groups.

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a premier choice for lysine side-chain protection[]. It is highly favored over its predecessor, Dde, because the bulky isovaleryl group of ivDde provides severe steric hindrance, preventing the protecting group from migrating to unprotected amines during standard Fmoc-deprotection cycles[2].

The Causality of Orthogonality: Hydrazine vs. Strong Acid

The strategic advantage of combining Lys(ivDde) with a Boc (tert-butyloxycarbonyl) protected N-terminus lies in their absolute chemical orthogonality:

  • ivDde Removal (Nucleophilic Addition-Elimination): ivDde is cleaved by dilute hydrazine. Hydrazine, an alpha-effect nucleophile, attacks the enone system of the ivDde group. This triggers a cyclization and elimination cascade, releasing the free ϵ -amine and forming a stable indazole-like byproduct (3-methyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole)[][2].

  • Boc Stability (Acid-Labile Carbamate): The Boc group is a carbamate that requires strong acidic conditions (e.g., 95% Trifluoroacetic acid, TFA) to protonate the oxygen and release a tert-butyl cation and CO2​ . Because hydrazine is a nucleophilic base, it has absolutely no mechanistic pathway to cleave a Boc group[].

The Fmoc Vulnerability

While ivDde and Boc are orthogonal, Fmoc is not stable to hydrazine [3]. Hydrazine will indiscriminately deprotect Fmoc groups, leading to unwanted side-chain branching at the N-terminus. Therefore, before initiating ivDde deprotection, the N-terminus must be capped with a Boc-protected amino acid (e.g., Boc-Phe-OH) or acetylated[2].

Comparative Analysis of Orthogonal Protecting Groups

To justify the selection of ivDde, it is critical to compare it against other common orthogonal lysine protecting groups.

Table 1: Quantitative & Mechanistic Comparison of Lysine Protecting Groups

Protecting GroupStandard Cleavage ReagentOrthogonal to Boc?Orthogonal to Fmoc?Mechanistic Causality & Application Notes
ivDde 2–5% Hydrazine in DMFYes (Boc requires acid)No (Hydrazine cleaves Fmoc)Steric bulk prevents migration. Ideal for sequences where the N-terminus can be Boc-capped[].
Mtt 1–2% TFA in DCMYes (Boc requires >50% TFA)Yes (Fmoc requires base)Hyper-acid labile. Risk of premature peptide cleavage if synthesized on highly acid-labile CTC or Sieber resins[4].
Alloc Pd(PPh3)4, PhenylsilaneYes Yes Requires strict anhydrous/anaerobic conditions or specialized microwave protocols to prevent catalyst quenching[5].

Experimental Workflow

The following logic flow illustrates the standard operational procedure for utilizing Boc/ivDde orthogonality to generate a site-specifically modified peptide.

Workflow Step1 1. Fmoc-SPPS Assembly (Incorporate Fmoc-Lys(ivDde)-OH) Step2 2. N-Terminal Capping (Couple Boc-AA-OH or Acetylate) Step1->Step2 Prevents Fmoc loss during Step 3 Step3 3. ivDde Deprotection (4-5% Hydrazine in DMF) Step2->Step3 Boc is completely stable to hydrazine Step4 4. Side-Chain Functionalization (e.g., Fluorophore, PEG, Branching) Step3->Step4 Yields free ε-amine for conjugation Step5 5. Global Cleavage & Deprotection (TFA Cocktail: Removes Boc & Resin) Step4->Step5 Finalize peptide architecture

Workflow for site-specific lysine functionalization utilizing Boc/ivDde orthogonality.

Self-Validating Experimental Protocols

Historically, 2% hydrazine was the standard for ivDde removal. However, modern optimization studies have proven that 2% hydrazine often leaves up to 50% of the peptide protected, drastically reducing final yields[6]. The protocols below utilize optimized concentrations (4–5%) to ensure quantitative deprotection[3][6].

Protocol A: Optimized Batch Deprotection (Room Temperature)

Designed for standard manual or automated room-temperature synthesizers.

Reagents Required:

  • 4% (v/v) Hydrazine monohydrate in anhydrous N,N-Dimethylformamide (DMF). (Note: Hydrazine monohydrate is preferred over anhydrous hydrazine for laboratory safety).

Step-by-Step Methodology:

  • Preparation: Ensure the N-terminus of the resin-bound peptide is protected with a Boc group or acetylated[2]. Wash the resin thoroughly with DMF (3 × 5 mL).

  • Deprotection: Add 4% hydrazine in DMF (approx. 10 mL per gram of resin)[6].

  • Agitation: Agitate the reaction vessel gently for 5 minutes at room temperature.

  • Drain & Repeat: Drain the solvent into a dedicated waste container. Repeat the addition of 4% hydrazine/DMF for a total of four iterations (4 × 5 min)[6].

  • Washing: Wash the resin extensively with DMF (6 × 5 mL) to remove all traces of hydrazine, which would otherwise interfere with subsequent coupling steps.

Self-Validation System (In-Process UV Monitoring): Causality: The indazole byproduct formed during cleavage absorbs strongly at 290 nm[2]. Action: Collect the drained fluid from each 5-minute iteration. Measure the UV absorbance at 290 nm against a 4% hydrazine/DMF blank. Deprotection is validated as complete when the absorbance of the final wash fraction returns to the baseline.

Protocol B: Microwave-Assisted Deprotection

Designed for high-throughput microwave peptide synthesizers (e.g., CEM Liberty Blue).

Reagents Required:

  • 5% (v/v) Hydrazine monohydrate in anhydrous DMF[3].

Step-by-Step Methodology:

  • Preparation: Following the coupling of the final N-terminal Boc-amino acid, wash the resin with DMF (4 × 4 mL)[3].

  • Microwave Deprotection: Add 4 mL of 5% hydrazine in DMF to the reaction vessel. Heat the solution via microwave irradiation to 90 °C for 3 minutes [3].

  • Drain & Repeat: Drain the vessel and perform a wash-through manifold step. Repeat the microwave heating step (90 °C, 3 min) two additional times to ensure complete removal[3].

  • Washing: Wash the peptide resin with DMF (5 × 4 mL)[3].

Self-Validation System (Pre-Functionalization LC-MS): Causality: Fluorophores and complex PEGs are highly expensive; coupling them to an incompletely deprotected resin wastes resources. Action: Prior to side-chain functionalization, extract ~2 mg of resin. Treat with 100 µL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 30 minutes. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Validate that the mass spectrum shows a complete absence of the +206 Da mass adduct (corresponding to intact ivDde)[7].

Troubleshooting & Optimization Insights

  • Incomplete Deprotection (Mass +206 Da detected): If the validation LC-MS shows residual ivDde, the local steric environment of the peptide may be restricting hydrazine access. Solution: Do not increase the reaction time indefinitely, as this yields diminishing returns. Instead, increase the hydrazine concentration to 5% and increase the number of iterations (e.g., 5 × 5 min)[6][8].

  • Premature Fmoc Loss: If mass spectrometry reveals branching at the N-terminus after the final cleavage, it indicates the N-terminal protecting group was compromised. Solution: Ensure that the final amino acid was strictly coupled as a Boc-AA-OH derivative, as hydrazine will rapidly strip any residual Fmoc groups[2][3].

  • Hydrazine Toxicity & Equipment Compatibility: Hydrazine is a toxic and highly reactive reagent. Ensure your automated synthesizer's liquid handling lines and manifold valves are chemically compatible with 4–5% hydrazine concentrations to prevent mechanical failure[6].

References

  • Biotage (2023). Optimizing the removal of an ivDde protecting group. Biotage Application Blog. Available at:[Link]

  • CEM Corporation (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Application Note. Available at:[Link]

  • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete ivDde Removal in Boc Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Insight The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a highly robust, orthogonal protec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insight

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a highly robust, orthogonal protecting group primarily used to mask the ε-amino group of Lysine or Ornithine during Solid-Phase Peptide Synthesis (SPPS)[1]. In Boc-based SPPS , ivDde is particularly valuable because it is completely stable to the strong acidic conditions used for Boc removal (TFA) and final resin cleavage (anhydrous HF).

The "Why" Behind the Chemistry: Removal of ivDde is achieved via hydrazinolysis. Hydrazine acts as a strong nucleophile, attacking the enone system of the ivDde group to form a chromophoric indazole byproduct[2]. Because ivDde was specifically engineered with a bulky isovaleryl group to prevent the side-chain migration commonly seen with the less-hindered Dde group[3], this same steric bulk can make its removal sluggish and prone to incomplete deprotection. This is exacerbated if the protected residue is located near the C-terminus or within a highly aggregated, hydrophobic peptide sequence[4].

Troubleshooting Matrix: Quantitative Parameters & Solutions

When standard deprotection (2% hydrazine in DMF for 3 × 3 min) fails, systematic optimization is required[4]. The following table summarizes quantitative data and causality for troubleshooting incomplete ivDde removal.

Problem / ObservationRoot Cause (Causality)Recommended Solution
Incomplete Deprotection Steric Hindrance: The bulky isovaleryl group restricts hydrazine access.Increase hydrazine concentration from 2% up to 4-10% in DMF[5]. Increase treatment iterations (e.g., 4 cycles of 5 min)[4].
Incomplete Deprotection Peptide Aggregation: Hydrophobic interactions cause the resin to shrink, blocking pores.Switch solvent from DMF to NMP to improve resin swelling and disrupt aggregation[5].
Peptide Backbone Cleavage Over-exposure to Hydrazine: Hydrazine attacks unhindered amide bonds (especially at Glycine).Limit hydrazine concentration to the lowest effective dose. Use multiple short treatments (e.g., 3 min) rather than one long continuous exposure[2].
Arginine Modification Nucleophilic Attack: Hydrazine converts the guanidinium group of Arginine to Ornithine.Avoid prolonged hydrazine exposure[2]. Alternatively, use the Hydroxylamine/Imidazole method[6].
Alloc Group Reduction Diazine Impurities: Trace diazine in hydrazine reduces the allyl double bond.Add allyl alcohol to the hydrazine cocktail to act as a diazine scavenger.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. You can validate the completion of these protocols by monitoring the UV absorbance of the wash solutions at 290 nm (the absorbance maximum of the indazole byproduct)[2]. Once the absorbance returns to baseline, the deprotection is complete.

Protocol A: Optimized Hydrazine Deprotection (Standard for Boc SPPS)

This protocol utilizes an optimized iterative approach to overcome steric hindrance while minimizing backbone cleavage[4].

Reagents:

  • Hydrazine monohydrate (4% v/v)[4]

  • N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[5]

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF (or NMP for aggregated sequences) for 15-30 minutes to ensure maximum pore accessibility[2]. Drain the solvent.

  • Reagent Addition: Add the 4% hydrazine in DMF solution to the reaction vessel (approx. 25 mL per gram of resin)[7].

  • Agitation: Agitate the mixture at room temperature for exactly 5 minutes[4].

  • Drain and Repeat: Drain the reagent. Repeat steps 2 and 3 for a total of 3 to 4 iterations[4]. Self-Validation: Collect the drained solution from the final iteration and measure UV absorbance at 290 nm. If absorbance is above baseline, perform one additional cycle.

  • Washing: Wash the resin thoroughly with DMF (5 times, 2 minutes each) to remove all traces of hydrazine and the pyrazole/indazole byproduct[2].

Protocol B: Hydroxylamine/Imidazole Deprotection (Fmoc-Compatible)

In complex orthogonal syntheses where an Fmoc group is also present on a different side chain, hydrazine cannot be used because it will prematurely cleave the Fmoc group[2]. This alternative protocol is strictly orthogonal to Fmoc[8].

Reagents:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Dissolve NH₂OH·HCl (1.25 g, 1.80 mmol) and imidazole (0.92 g, 1.35 mmol) in 5 mL of NMP[8]. Sonicate until completely dissolved. (Note: This equates to a molar ratio of approx. 1.33:1).

  • Application: Add the solution to the swollen peptide-resin (approx. 10 mL per gram of resin)[6].

  • Agitation: Gently agitate at room temperature for 1 to 2 hours[5].

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5 times)[6].

Workflow & Pathway Visualizations

Caption: Diagnostic workflow for troubleshooting incomplete ivDde deprotection in SPPS.

Caption: Orthogonal deprotection strategy mapping for Boc, ivDde, and Fmoc groups.

Frequently Asked Questions (FAQs)

Q1: I am observing peptide backbone cleavage after increasing my hydrazine concentration to 10%. Why does this happen and how do I prevent it? A1: High concentrations of hydrazine act as a strong nucleophile that can attack unhindered amide bonds, particularly at Glycine residues[2]. To prevent this, rely on iterative treatments (e.g., more cycles of 3-5 minutes) at a lower concentration (2-4%) rather than a single prolonged exposure at 10%[5].

Q2: My sequence contains multiple Arginine residues. Is hydrazine safe to use? A2: Proceed with caution. Hydrazine can react with the guanidinium side chain of Arginine, converting it to Ornithine[2]. If your peptide is Arginine-rich, monitor the crude product via HPLC-MS for a mass shift corresponding to the loss of the amidino group. If this side reaction occurs, switch to the Hydroxylamine/Imidazole deprotection method[6].

Q3: I am using an Alloc protecting group elsewhere on the peptide. Will hydrazine remove it? A3: Hydrazine itself does not remove Alloc, but commercial hydrazine often contains trace amounts of diazine impurities. Diazine can reduce the allyl double bond of the Alloc group, rendering it un-cleavable by Palladium catalysts. To prevent this, add a small amount of allyl alcohol to your hydrazine deprotection cocktail to act as a sacrificial scavenger for the diazine.

Q4: Can I use DBU instead of piperidine for other deprotections without affecting ivDde? A4: Yes. The ivDde group is stable to 2% DBU, which is sometimes used as an alternative base for Fmoc removal. However, prolonged exposure to strong bases can theoretically risk migration, which is why the sterically hindered ivDde is preferred over standard Dde[3].

Sources

Optimization

Technical Support Center: Minimizing ivDde Migration to the α-Amine During SPPS

Introduction & Mechanistic Overview The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a quasi-orthogonal protecting group widely used in Fmoc solid-phase peptide synthesis (SPPS). It is prim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a quasi-orthogonal protecting group widely used in Fmoc solid-phase peptide synthesis (SPPS). It is primarily utilized for the selective, on-resin protection of primary amines, such as the ϵ -amine of Lysine or the side chains of Ornithine (Orn), Diaminobutyric acid (Dab), and Diaminopropionic acid (Dap)[1].

While ivDde was specifically engineered with a bulky isovaleryl group to minimize the notorious N→N′ intramolecular migration seen with its predecessor, Dde, migration can still occur under specific conditions. When an unprotected N-terminal α -amine is exposed to basic conditions (such as piperidine during Fmoc removal or hydrazine during ivDde deprotection), it becomes highly nucleophilic. This free amine can attack the electrophilic vinylogous amide of the ivDde group, resulting in an irreversible transfer of the protecting group from the side chain to the N-terminus[2]. This forms an isobaric isomer that blocks subsequent peptide chain elongation and is notoriously difficult to separate via RP-HPLC[3].

Mechanism A Peptide with Free α-Amine & ivDde on Lys Side-Chain B Basic Conditions (Piperidine/Hydrazine) A->B C Deprotonation of α-Amine (Nucleophilic Activation) B->C D Intramolecular Nucleophilic Attack on ivDde Ring C->D E N -> N' Migration (Isobaric Isomer Formed) D->E F Blocked N-terminus (Failed Subsequent Coupling) E->F

Mechanism of intramolecular N→N' ivDde migration under basic conditions.

Diagnostic FAQs

Q1: How can I tell if ivDde migration has occurred in my synthesis? A: Migration is typically diagnosed during LC-MS analysis of a test cleavage. Because the protecting group simply moves from one amine to another, the resulting byproduct is an isobaric isomer (having the exact same mass as the desired protected intermediate)[2]. However, because the N-terminus is now blocked by the migrated ivDde group, subsequent amino acid couplings will fail, leading to truncated deletion sequences in the final cleavage profile[3].

Q2: Why does ivDde migrate even though it is sterically hindered? A: The steric bulk of the isovaleryl group significantly reduces intermolecular migration and limits intramolecular migration in standard Lysine residues[1]. However, in residues with shorter side chains like Dap or Dab, the spatial proximity between the α -amine and the side-chain amine facilitates a highly favorable 5- or 6-membered cyclic transition state, overcoming the steric hindrance. Furthermore, prolonged exposure to piperidine (e.g., >30 minutes) can catalyze this transfer even in Lysine by forming a transient, unstable piperidine-ivDde adduct[2].

Q3: Can I just use a higher concentration of hydrazine to speed up deprotection and avoid migration? A: No. While increasing hydrazine concentration (e.g., from 2% to 5%) accelerates ivDde removal, hydrazine itself is a base. If the N-terminus is unprotected, the initial exposure will deprotonate the α -amine, initiating the migration cascade before the hydrazine can fully cleave the ivDde group[3]. The root cause—an unprotected nucleophilic amine—must be addressed directly.

Troubleshooting Guide: Root Causes & Interventions

Root CauseMigration Risk LevelMechanistic ExplanationRecommended Intervention
Unprotected N-terminus during Hydrazinolysis High (>30% conversion possible)A free α -amine acts as a nucleophile, attacking the ivDde ring before hydrazine can cleave it[3].Maintain N-terminal Protection: Ensure the final amino acid is coupled as a Boc-protected derivative, or leave the Fmoc intact[3].
Proximity Effect in Dap/Dab Residues Moderate to High (Sequence dependent)Short side chains place the α -amine and side-chain amine in perfect proximity for a cyclic transition state.Alternative Deprotection: Use the Hydroxylamine/Imidazole cocktail to outcompete the intramolecular attack (See Protocol B).
Prolonged Piperidine Exposure Low to Moderate (~5-10% over hours)Piperidine forms a transient, unstable adduct with ivDde, facilitating transfer to a nearby free amine[2].Optimize Fmoc Removal: Limit piperidine exposure (e.g., 2 x 5 mins) or use 1-5% DBU in DMF for rapid Fmoc cleavage[1].

Experimental Protocols for Migration-Free Deprotection

To establish a self-validating system, the following protocols are designed to either eliminate the nucleophile (Protocol A) or outcompete the migration kinetics using an alternative nucleophile (Protocol B).

Protocol A: Standard Hydrazinolysis with N-Terminal Shielding

Use this protocol when synthesizing branched or side-chain-modified peptides where the N-terminus does not require immediate extension.

Materials:

  • Peptidyl-resin (N-terminally Boc- or Fmoc-protected)

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Sequence Verification: Ensure the N-terminal amino acid was coupled using a Boc-AA-OH building block, or verify that the final Fmoc group has not been removed[3].

  • Resin Swelling: Swell the resin in DMF for 15 minutes to ensure uniform reagent access.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. (Note: For highly aggregated sequences, up to 5% hydrazine can be used, provided the N-terminus is strictly protected).

  • Deprotection: Add the hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes.

  • Drain and Repeat: Drain the reaction vessel and repeat the hydrazine treatment two more times (3 x 3 min total) to ensure complete cleavage without prolonged continuous exposure.

  • Washing: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of hydrazine and the cleaved indazole byproduct.

  • Validation: Monitor the UV absorbance of the washes at 290 nm. The absence of absorbance in the final wash indicates complete removal of the ivDde group[3].

Workflow Start Synthesize Peptide up to Final Amino Acid Decision Is N-terminal extension required after ivDde removal? Start->Decision Path1 Couple N-terminal AA with Boc Protection Decision->Path1 Yes Path2 Keep N-terminal Fmoc Intact Decision->Path2 No Deprotect Perform ivDde Deprotection (2-5% Hydrazine in DMF) Path1->Deprotect Path2->Deprotect Modify Perform Side-Chain Modification (e.g., Labeling) Deprotect->Modify End Global Cleavage (TFA) or Fmoc Removal Modify->End

Optimized SPPS workflow to prevent ivDde migration by maintaining N-terminal protection.

Protocol B: Hydrazine-Free Deprotection (Hydroxylamine/Imidazole)

Use this protocol when the N-terminus MUST be unprotected prior to side-chain modification, or when working with highly susceptible residues like Dap or Dab.

Materials:

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl )

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of Hydroxylamine hydrochloride and Imidazole in a 1.3:1 molar ratio in NMP. (e.g., 0.13 M NH2​OH⋅HCl and 0.10 M Imidazole).

  • Resin Swelling: Swell the peptidyl-resin in NMP for 15 minutes.

  • Deprotection: Add the cocktail to the resin and agitate at room temperature for 2 hours[4]. Mechanistic Note: The imidazole acts as a mild base to liberate the free hydroxylamine. Hydroxylamine is a potent alpha-effect nucleophile that rapidly attacks the ivDde ring, successfully outcompeting the intramolecular attack from the peptide's own α -amine.

  • Washing: Drain and wash the resin thoroughly with NMP (3 x 1 min) followed by DMF (3 x 1 min).

  • Validation: Perform a micro-cleavage and analyze via LC-MS to confirm the mass shift corresponding to the loss of the ivDde group (-206 Da) without the presence of isobaric impurities.

References

Sources

Troubleshooting

Improving solubility of hydrophobic peptides containing Boc-l-lys(ivdde)-oh

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis, deprotection, and purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis, deprotection, and purification of highly hydrophobic peptides containing the orthogonally protected Boc-L-Lys(ivDde)-OH building block.

The Mechanistic Challenge

Synthesizing hydrophobic peptides (sequences rich in Val, Ile, Leu, Phe, Trp) inherently triggers intermolecular hydrogen bonding, leading to β -sheet formation and catastrophic resin shrinkage. The introduction of Boc-L-Lys(ivDde)-OH compounds this issue.

Strategically, Boc-L-Lys(ivDde)-OH is utilized at the N-terminus of Fmoc-synthesized peptides because the hydrazine required to remove the ivDde group will also strip Fmoc groups; capping the sequence with Boc ensures main-chain protection during side-chain unmasking[1],[2]. However, the ivDde moiety (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) is a massive, highly lipophilic group. When appended to an already hydrophobic core, it exacerbates steric hindrance and hydrophobic collapse, physically excluding solvents and reagents from the resin matrix[3].

Diagnostic Workflow

TroubleshootingWorkflow Start Hydrophobic Peptide Core + Boc-Lys(ivDde)-OH Agg Issue: On-Resin Aggregation Resin Shrinkage & Poor Coupling Start->Agg Deprot Issue: Incomplete ivDde Removal Hydrazine Exclusion Start->Deprot Solub Issue: Post-Cleavage Insolubility Precipitation in Aqueous Buffer Start->Solub ActAgg Intervention: Chaotropic Salts (0.8 M LiCl) or 'Magic Mixture' Agg->ActAgg ActDeprot Intervention: 5x5 min Hydrazine or Hydroxylamine/Imidazole Deprot->ActDeprot ActSolub Intervention: Solubilize in HFIP or apply C-terminal tags Solub->ActSolub ValAgg Validation: Kaiser/TNBS Test Negative = Success ActAgg->ValAgg ValDeprot Validation: UV Monitor Indazole Absorbance at 290 nm ActDeprot->ValDeprot

Diagnostic workflow for resolving Boc-Lys(ivDde)-OH peptide synthesis bottlenecks.

Section 1: Overcoming On-Resin Aggregation (FAQs)

Q: My coupling efficiency drops drastically right before or during the addition of Boc-L-Lys(ivDde)-OH. How do I disrupt this aggregation? A: The lipophilic nature of the ivDde group combined with a hydrophobic peptide core causes the resin to shrink, preventing the coupling reagents from reaching the reactive amines. To disrupt the hydrogen-bonding network of the β -sheets, you must alter the solvent microenvironment. Washing the peptide-resin with a chaotropic salt solution (e.g., 0.8 M LiCl or NaClO₄ in DMF) immediately prior to coupling breaks these secondary structures[4]. Alternatively, replacing standard DMF with a "Magic Mixture" of DCM/DMF/NMP (1:1:1) significantly enhances the solvation of lipophilic side chains[5].

Q: Are there backbone modifications I can use to prevent this collapse entirely? A: Yes. If your sequence contains Ser or Thr residues prior to the Lysine, incorporate them as Pseudoproline dipeptides (Fmoc-Xaa-Yaa( ψ Pro)-OH). The oxazolidine ring introduces a rigid "kink" into the peptide backbone, physically preventing the formation of β -sheets and keeping the resin fully swollen for the addition of the bulky Boc-L-Lys(ivDde)-OH[4].

Section 2: The ivDde Deprotection Bottleneck (FAQs)

Q: I am using the standard 2% hydrazine in DMF protocol, but LC-MS shows that ~50% of my peptide still retains the ivDde group. Why is it failing? A: Hydrazine is a small, polar molecule. When your peptide undergoes hydrophobic collapse, the local microenvironment around the lysine residue becomes highly lipophilic, physically repelling the hydrazine solution. Standard protocols (3 iterations of 3 minutes) are calibrated for accessible residues and are vastly insufficient for hindered, hydrophobic sequences[3].

Q: How do I force complete ivDde removal without causing side reactions? A: You must increase the number of iterations (e.g., 5 to 6 washes of 5 minutes each) rather than increasing the hydrazine concentration, as concentrations above 2-3% can cause peptide cleavage at Gly residues or convert Arg to Orn[2]. If hydrazine continues to fail due to solvent exclusion, switch to an alternative deprotection cocktail: Hydroxylamine hydrochloride and Imidazole in NMP. NMP provides superior solvation for hydrophobic cores, allowing the hydroxylamine to penetrate and cleave the ivDde group[2].

Section 3: Post-Cleavage Handling & Solubility (FAQs)

Q: After global cleavage from the resin, my crude peptide is a "brick" that will not dissolve in standard aqueous HPLC buffers (e.g., Water/Acetonitrile with 0.1% TFA). How do I solubilize it for purification? A: Highly hydrophobic peptides will instantly aggregate in water. Do not attempt to dissolve the crude powder directly in the aqueous mobile phase. Instead, dissolve the peptide completely in a small volume of neat HFIP (Hexafluoroisopropanol) or DMSO . HFIP is an exceptionally strong hydrogen-bond donor that instantly breaks β -sheet aggregates[6]. Once fully dissolved in HFIP/DMSO, slowly dilute the sample with your starting HPLC mobile phase (e.g., 20% Acetonitrile) immediately prior to injection.

Section 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, do not rely on "blind" reaction times. Use the following self-validating protocols to prove your interventions are working in real-time.

Protocol A: Chaotropic Salt-Assisted Coupling (Self-Validated via TNBS)

Causality: LiCl breaks hydrogen bonds, swelling the resin to allow the bulky Boc-L-Lys(ivDde)-OH to couple. The TNBS test confirms the elimination of free amines.

  • Resin Preparation: Following Fmoc deprotection of the growing chain, wash the resin with DMF (3 × 1 min).

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 × 1 min) to disrupt secondary structures[4].

  • Clearance: Thoroughly wash the resin with DMF (5 × 1 min) to remove all traces of LiCl, which can interfere with coupling reagents[4].

  • Coupling: Add Boc-L-Lys(ivDde)-OH (5 eq), HATU (5 eq), and DIPEA (10 eq) in a minimal volume of NMP. Agitate for 2 hours.

  • Validation: Perform a TNBS (Trinitrobenzenesulfonic acid) or Kaiser test. A colorless/yellow resin indicates 100% coupling success. If orange/red, repeat steps 2-4.

Protocol B: UV-Monitored ivDde Deprotection (Self-Validated via Indazole Release)

Causality: The reaction between hydrazine and ivDde generates an indazole byproduct. This byproduct absorbs strongly at 290 nm. Monitoring this absorbance provides a definitive, quantitative readout of deprotection completion[1].

  • Preparation: Prepare a fresh solution of 2% hydrazine monohydrate in DMF[2].

  • Reaction: Add 25 mL of the hydrazine solution per gram of resin. Agitate for 5 minutes.

  • Filtration & Sampling: Drain the reaction solution into a collection flask. Take a 100 μ L aliquot of this filtrate and measure the UV absorbance at 290 nm using a spectrophotometer[1].

  • Iteration: Repeat steps 2 and 3.

  • Validation: Plot the A290​ values for each iteration. The absorbance will initially spike. Continue performing 5-minute hydrazine iterations until the A290​ drops back to the baseline of pure 2% hydrazine/DMF. Once baseline is reached, deprotection is 100% complete. Wash resin thoroughly with DMF (5 × 1 min).

Section 5: Quantitative Troubleshooting Data

Table 1: Solvation Strategies for Hydrophobic Peptides

StrategyMechanism of ActionRecommended Application
0.8 M LiCl in DMF Disrupts intermolecular hydrogen bonding networksPre-coupling wash for sterically hindered sequences.
"Magic Mixture" (1:1:1 DCM/DMF/NMP) Enhances overall solvation of lipophilic side chainsPrimary solvent system during difficult coupling steps.
Neat HFIP Breaks β -sheets via strong hydrogen bond donationPost-cleavage dissolution of crude peptide prior to RP-HPLC.

Table 2: ivDde Deprotection Optimization Matrix

ConditionReagentIterationsTypical Yield (Hindered Peptides)
Standard 2% Hydrazine in DMF3 × 3 min~50% (Fails due to solvent exclusion)
Extended 2% Hydrazine in DMF5 × 5 min>90% (Requires UV validation)
Alternative Hydroxylamine HCl (1 eq) + Imidazole (0.75 eq) in NMP1 × 60 min>95% (Ideal for highly collapsed resins)

References

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations GenScript6[6]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides National Institutes of Health (PMC)5[5]

  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS BenchChem 4[4]

  • Optimizing the removal of an ivDde protecting group Biotage 3[3]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem® Merck Millipore 1[1]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups Peptide.com 2[2]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis Sigma-Aldrich

Sources

Optimization

Resolving aggregation issues when coupling Boc-l-lys(ivdde)-oh

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on solid-phase peptide synthesis (SPPS) failures localized to heavily protected derivatives like Boc-L-Lys(ivDde)-OH.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on solid-phase peptide synthesis (SPPS) failures localized to heavily protected derivatives like Boc-L-Lys(ivDde)-OH.

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group is engineered with extreme steric bulk to prevent the N→N′ migration common with standard Dde groups ([1]). While this ensures side-chain orthogonality during hydrazine deprotection, it introduces severe kinetic barriers during acylation ([2]). When this steric bulk collides with sequence-dependent peptide aggregation, coupling efficiency plummets, leading to truncation or deletion sequences.

This guide is designed to help you diagnose the root cause of these coupling failures and implement self-validating protocols to rescue your synthesis.

Part 1: Diagnostic FAQ

Q: My Kaiser test remains strongly positive after a standard 2-hour coupling with Boc-Lys(ivDde)-OH. Is the amino acid degraded? A: Degradation is highly unlikely. First, assess the physical state of the resin bed. If the resin fails to swell or appears shrunken in DMF, you are facing sequence-dependent aggregation (intermolecular hydrogen bonding forming β -sheets) ([3]). If the resin swells well, the issue is purely the kinetic barrier imposed by the ivDde group's steric bulk. Both scenarios require overriding standard coupling thermodynamics.

Q: Why can't I just extend the coupling time to 24 hours? A: Extended coupling times with standard reagents (like DIC/Oxyma or HBTU) often lead to reagent hydrolysis or side reactions (e.g., guanidinylation of the free amine by HBTU) rather than successful acylation. You must change the physical or chemical microenvironment to drive the reaction forward ().

Part 2: Causality & Strategic Interventions

Strategy A: Thermodynamic Disruption (Microwave Heating) Conventional room-temperature coupling lacks the activation energy required to overcome the steric shielding of the ivDde group. Microwave irradiation directly excites the polar peptide backbone, breaking intermolecular hydrogen bonds, increasing polymer chain mobility, and driving the acylation of bulky residues ([4]).

Strategy B: Solvent & Microenvironment Engineering (Chaotropic Salts) When microwave synthesis is unavailable or the sequence contains heat-sensitive residues, modifying the solvent is critical. Chaotropic agents, such as 0.4–0.8 M LiCl or KSCN in DMF, disrupt the organized solvent structure and break up the hydrogen-bonding networks of the aggregated peptide chains ([5]).

Strategy C: Kinetic Override (High-Efficiency Activation) Standard carbodiimides are insufficient for bulky derivatives. You must use highly reactive uronium/aminium salts like HATU. HATU forms a highly reactive, less sterically hindered 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which is critical for driving the coupling of sterically hindered amino acids like Lys(ivDde) ([6]).

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying different coupling strategies to highly hindered/aggregated sequences.

Coupling StrategyMechanism of ActionReagents / ConditionsExpected Coupling EfficiencyRisk / Consideration
Standard (Control) Standard aminolysisHBTU/DIPEA, RT, 2 hrs< 50%High deletion sequence rate
High-Efficiency Activation Kinetic override via HOAt esterHATU/DIPEA, RT, 2 hrs ([6])70 - 85%Epimerization risk if pre-activated too long
Chaotropic Salt Addition Disrupts H-bonding networks0.8 M LiCl in DMF ()80 - 90%Requires extensive washing to remove salts ([5])
Microwave-Assisted (MW-SPPS) Thermodynamic disruption75°C, 5-10 mins ([4])> 95%Potential side reactions for heat-sensitive residues

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Before initiating any rescue protocol, cleave a micro-aliquot of the resin and analyze it via LC-MS to confirm the exact mass of the uncoupled sequence, ensuring the free amine is not capped by a side reaction.

Protocol A: Microwave-Assisted Coupling of Boc-L-Lys(ivDde)-OH
  • Resin Preparation: Wash the deprotected peptidyl-resin thoroughly with DMF (3 × 1 min) to remove residual base.

  • Activation: In a separate vial, dissolve 5 equivalents of Boc-L-Lys(ivDde)-OH and 4.9 equivalents of HATU in a minimum volume of DMF (approx. 0.2 M concentration) ([6]).

  • Base Addition: Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Crucial Causality: Do not pre-activate for more than 1 minute; extended pre-activation of HATU leads to rapid epimerization of the amino acid.

  • Coupling: Transfer the activated mixture to the microwave reaction vessel containing the resin.

  • Irradiation: Apply microwave heating to maintain 75°C for 5 to 10 minutes with vigorous stirring to overcome the ivDde steric bulk ([4]).

  • Validation: Wash the resin (DMF 5 × 1 min) and perform a Kaiser test. A colorless/yellow bead confirms complete acylation.

Protocol B: Chaotropic Salt-Mediated Rescue Coupling (Room Temperature)
  • Solvent Preparation: Prepare a solution of 0.8 M anhydrous Lithium Chloride (LiCl) in peptide-synthesis grade DMF ([5]).

  • Resin Swelling: Swell the aggregated peptidyl-resin in the 0.8 M LiCl/DMF solution for 30 minutes. Causality: The lithium ions coordinate with the peptide backbone amides, disrupting established β -sheet networks and swelling the polymer matrix ().

  • Activation: Dissolve 5 eq. Boc-L-Lys(ivDde)-OH and 5 eq. HATU in the 0.8 M LiCl/DMF solvent. Add 10 eq. DIPEA.

  • Coupling: Add the mixture to the resin and agitate for 2 to 4 hours.

  • Washing & Validation: Wash extensively with DMF (at least 6 times) to remove all traces of LiCl before proceeding to the next step ([5]). Validate with a TNBS or Kaiser test.

Part 5: Troubleshooting Workflow

SPPS_Troubleshooting Start Incomplete Coupling of Boc-Lys(ivDde)-OH Assess Assess Resin Swelling & Sequence Profile Start->Assess Agg Poor Swelling (Intermolecular Aggregation) Assess->Agg Steric Good Swelling (Steric Hindrance) Assess->Steric Solvent Apply Chaotropic Salts (0.8M LiCl/DMF) Agg->Solvent Chemical Disruption Heat Microwave Heating (75°C, 5-10 min) Agg->Heat Thermodynamic Disruption Reagent Switch to HATU/HOAt & Double Coupling Steric->Reagent Kinetic Override Steric->Heat Energy Override Success Complete Acylation (Negative Kaiser Test) Solvent->Success Reagent->Success Heat->Success

Workflow for diagnosing and resolving Boc-Lys(ivDde)-OH coupling failures in SPPS.

Part 6: References

  • Chemical Reviews (ACS Publications). "Amino Acid-Protecting Groups."[Link]

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Link]

  • Australian Journal of Chemistry. "Synthesis of Multicomponent Peptide-Based Vaccine Candidates against Group A Streptococcus." [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Lys(ivDde) Side-Chain Cyclization

Welcome to the Application Scientist Support Hub. Side-chain-to-side-chain cyclization is a powerful technique for constraining peptide conformation, improving proteolytic stability, and enhancing target affinity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Side-chain-to-side-chain cyclization is a powerful technique for constraining peptide conformation, improving proteolytic stability, and enhancing target affinity. However, utilizing the orthogonal Lys(ivDde) protecting group often introduces kinetic and steric bottlenecks that can severely impact your final yield.

This guide abandons rigid templates to provide you with a mechanistic understanding, diagnostic troubleshooting logic, and self-validating protocols designed to rescue failing cyclization reactions.

The Mechanistic Foundation of ivDde Orthogonality

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group is engineered for extreme steric bulk. This structural feature ensures it remains completely stable against the 20% piperidine used during standard Fmoc deprotection and the trifluoroacetic acid (TFA) used during global cleavage[1].

The Causality of Yield Loss: While this steric hindrance provides robust protection, it acts as a double-edged sword. The bulky nature of ivDde creates a significant kinetic barrier during its targeted removal via hydrazinolysis. If the lysine residue is buried within an aggregation-prone sequence or located near the C-terminus, standard deprotection protocols will fail, leaving unreacted linear precursors that cannot cyclize.

Workflow A 1. Linear SPPS Assembly (Fmoc-Lys(ivDde)-OH) B 2. N-Terminal Capping (Boc Protection) A->B C 3. ivDde Deprotection (5% Hydrazine in DMF) B->C D 4. Partner Deprotection (e.g., Allyl/Alloc removal) C->D E 5. On-Resin Cyclization (HATU/DIPEA Activation) D->E F 6. Global Cleavage (TFA Cocktail) E->F

Fig 1. Standard workflow for Lys(ivDde)-mediated on-resin side-chain cyclization.

Diagnostic Troubleshooting & FAQs

When your cyclization fails, the crude LC-MS profile tells a distinct mechanistic story. Use this diagnostic Q&A to identify and resolve your specific bottleneck.

Q1: My LC-MS shows a major peak corresponding to the linear peptide + 206 Da. Why isn't my peptide cyclizing? Causality: A mass shift of +206 Da definitively indicates that the ivDde group is still attached to the lysine side chain. Standard 2% hydrazine treatments are often insufficient to overcome the steric hindrance of the ivDde group on solid support[2]. Solution: Increase the hydrazine concentration to 4–5% and utilize multiple short iterations (e.g., 3 x 5 minutes) rather than one continuous incubation. Oscillating mixing is highly recommended over standard stir bars to drastically improve solvent penetration into the resin matrix[2].

Q2: I am seeing extensive oligomerization (dimers/trimers) instead of my monomeric cyclic peptide. How do I fix this? Causality: Side-chain-to-side-chain cyclization requires the linear peptide to adopt an entropically disfavored conformation[3]. If the local concentration of reactive peptide chains on the resin is too high, intermolecular cross-linking will outcompete intramolecular lactamization. Solution: Exploit the principle of "pseudo-dilution." By using a low-loading resin (0.2–0.5 mmol/g), you physically separate the peptide chains on the solid support, statistically favoring intramolecular ring closure[4].

Q3: My N-terminal Fmoc group is missing after ivDde deprotection, leading to undesired branching. Is hydrazine not orthogonal? Causality: While ivDde is orthogonal to piperidine, Fmoc is not perfectly orthogonal to hydrazine. Hydrazine acts as a nucleophile that slowly cleaves Fmoc groups during the extended incubation times required for complete ivDde removal. Solution: You must either complete the entire backbone assembly and cap the N-terminus with a Boc group prior to ivDde removal, or substitute hydrazine with a strictly orthogonal cocktail of hydroxylamine hydrochloride/imidazole (1.3:1) in NMP.

Troubleshooting Root Low Cyclization Yield Branch1 Mass = Target + 206 Da (Incomplete ivDde Removal) Root->Branch1 Branch2 Mass = Oligomers (Intermolecular Reactions) Root->Branch2 Branch3 Mass = Target - 18 Da (Aspartimide Formation) Root->Branch3 Sol1 Increase Hydrazine to 5% Use 3x5 min iterations Branch1->Sol1 Sol2 Use Low-Loading Resin (<0.5 mmol/g) Branch2->Sol2 Sol3 Add HOAt/Oxyma Pure to Activation Cocktail Branch3->Sol3

Fig 2. Decision tree for diagnosing and resolving common cyclization bottlenecks.

Validated Standard Operating Procedures (SOPs)

A robust protocol must be a self-validating system. Do not proceed blindly from step to step; use the integrated validation checks below to ensure success.

SOP 1: Optimized ivDde Deprotection
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes to maximize matrix accessibility.

  • Reagent Addition: Add a freshly prepared solution of 5% anhydrous hydrazine in DMF (v/v) to the resin (approx. 10 mL per gram of resin).

  • Agitation: Agitate using nitrogen bubbling or oscillating mixing for 5 minutes. Drain the reaction vessel.

  • Iteration: Repeat the hydrazine treatment two more times (Total: 3 x 5 min).

  • Validation Step (Micro-cleavage): Withdraw 2-3 mg of resin, wash with DCM, and treat with 95% TFA for 15 mins. Analyze the supernatant via LC-MS to confirm the complete disappearance of the +206 Da adduct before proceeding to cyclization.

SOP 2: On-Resin Lactamization
  • Partner Deprotection: Remove the orthogonal protecting group of the partner residue (e.g., using Pd(PPh3)4/PhSiH3 for allyl/alloc esters).

  • Activation: Prepare a solution of 3 eq HATU and 3 eq HOAt (or Oxyma Pure) in DMF. Add 6 eq of a non-nucleophilic base (DIPEA). Note: HOAt/Oxyma suppresses epimerization and aspartimide formation[4].

  • Cyclization: Add the activation cocktail to the resin. Agitate for 2–4 hours at room temperature.

  • Validation Step (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow) indicates the successful consumption of the free lysine ε-amine. If positive (blue), the cyclization is incomplete; repeat the coupling cycle.

Quantitative Optimization Data

The following table synthesizes empirical data regarding the impact of hydrazine concentration and mixing mechanics on ivDde removal efficiency. Relying on outdated literature standards (2% Hydrazine) is the leading cause of cyclization failure.

Deprotection ConditionIterationsMixing MechanismExpected ivDde Removal (%)
2% Hydrazine in DMF3 x 3 minStandard Stirring~30 - 50%
2% Hydrazine in DMF3 x 5 minStandard Stirring~50 - 60%
4% Hydrazine in DMF3 x 3 minOscillating>95%
5% Hydrazine in DMF 3 x 5 min Oscillating >99% (Optimal)

Data synthesized from [2].

References

  • Advanced ChemTech. Fmoc-Lys(ivDde)-OH – Acid/Base Stable Protection for Special Use. Retrieved from 1[1]

  • Biotage. Optimizing the removal of an ivDde protecting group. Retrieved from 2[2]

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Retrieved from

  • BenchChem. Troubleshooting low yields in solid-phase synthesis of cyclic peptides. Retrieved from 4[4]

  • AltaBioscience. Peptide Cyclisation Methods. Retrieved from3[3]

Sources

Optimization

Boc-L-Lys(ivDde)-OH Technical Support Center: Troubleshooting Storage &amp; Stability

Executive Summary: The Mechanistic Role of Boc-L-Lys(ivDde)-OH Boc-L-Lys(ivDde)-OH is a critical orthogonally protected amino acid building block used extensively in solid-phase peptide synthesis (SPPS) for the generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Role of Boc-L-Lys(ivDde)-OH

Boc-L-Lys(ivDde)-OH is a critical orthogonally protected amino acid building block used extensively in solid-phase peptide synthesis (SPPS) for the generation of branched peptides, cyclic peptides, and side-chain modified therapeutics (such as GLP-1 analogs)[1].

The utility of this molecule relies on its dual-protection strategy:

  • α -amino protection (Boc): Acid-labile, typically removed by Trifluoroacetic acid (TFA).

  • ϵ -amino protection (ivDde): The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a sterically hindered vinylogous amide. It is highly stable to the 20% piperidine used for Fmoc deprotection and is selectively cleaved by 2–5% hydrazine in DMF[2].

While the bulky 3-methylbutyl tail of ivDde effectively suppresses the N→N′ migration commonly seen with the older Dde group during SPPS[3], the molecule remains highly sensitive to environmental factors during long-term storage. This guide provides field-proven troubleshooting insights, quantitative stability metrics, and self-validating protocols to ensure the integrity of your building blocks.

Technical Troubleshooting & FAQs

Q1: I am observing unexpected peptide branching during Fmoc SPPS. Could my stored Boc-L-Lys(ivDde)-OH be the cause? A: Yes. The ivDde group is a vinylogous amide (enamine). While stable to base, it is susceptible to nucleophilic attack. If the building block absorbs atmospheric moisture during improper storage, the water acts as a nucleophile, slowly hydrolyzing the vinylogous amide bond[4]. This premature cleavage unmasks the ϵ -amino group of the lysine. During subsequent SPPS coupling cycles, this free amine will react with activated amino acids, leading to catastrophic peptide branching and reduced yields.

Q2: Why must I equilibrate the storage vial to room temperature before opening? A: Opening a -20°C vial at room temperature causes immediate condensation of atmospheric moisture onto the cold powder. This introduces water directly into the bulk material. Because hydrolysis kinetics accelerate as the material warms, failing to equilibrate the vial in a desiccator is the leading cause of ivDde degradation[4].

Q3: How can I visually or analytically confirm the integrity of my stored Boc-L-Lys(ivDde)-OH? A: Physical appearance (a white powder) is not a reliable indicator of degradation[1]. Integrity must be confirmed via HPLC-UV. The intact ivDde group and its hydrazine cleavage byproduct (an indazole derivative) absorb strongly at 290 nm[2]. If your HPLC trace shows early-eluting peaks that lack 290 nm absorbance but show standard peptide backbone absorbance (214 nm), it indicates the presence of fully deprotected lysine species.

Storage Conditions and Stability Metrics

To prevent hydrolytic degradation and trace-acid induced Boc loss, strict adherence to temperature and humidity controls is required.

Storage ConditionTemperatureMoisture ExposureExpected Shelf LifePrimary Degradation Risk
Optimal -20°CStrictly Desiccated (Argon purged)12 – 24 monthsNegligible
Short-term 2–8°CStrictly Desiccated1 – 3 monthsSlow hydrolysis
Sub-optimal -20°CFrequent Freeze-Thaw< 1 monthCondensation-induced hydrolysis
Poor Room TempExposed to Air< 1 weekRapid hydrolysis, Boc deprotection

Experimental Workflows & Methodologies

Protocol 1: Aliquoting and Desiccation Storage Workflow

Causality: Repeated freeze-thaw cycles introduce cumulative moisture. Aliquoting minimizes exposure, while Argon purging displaces moisture-laden air, preventing condensation during freezer storage.

  • Retrieval: Remove the master vial of Boc-L-Lys(ivDde)-OH from the -20°C freezer. Do not open the seal.

  • Equilibration: Place the unopened vial in a vacuum desiccator containing active Drierite (calcium sulfate) or silica gel. Allow the vial to equilibrate to room temperature for a minimum of 1.5 hours.

  • Environment: Transfer the equilibrated vial to a dry box or a clean bench equipped with a stream of dry Argon or Nitrogen.

  • Aliquoting: Weigh out the required amounts into single-use amber glass vials (amber glass mitigates potential photo-degradation over multi-year storage)[1].

  • Purging: Gently purge the headspace of each aliquot vial with Argon/Nitrogen for 5–10 seconds.

  • Sealing: Seal tightly with PTFE-lined caps and wrap the seal with Parafilm. Return unused aliquots to -20°C immediately.

Protocol 2: Quality Control (QC) Analysis via HPLC-UV

Causality: This self-validating protocol leverages the unique 290 nm UV absorbance of the ivDde chromophore to differentiate intact building blocks from hydrolyzed impurities[2].

  • Sample Preparation: Dissolve 1.0 mg of the suspected Boc-L-Lys(ivDde)-OH in 1.0 mL of anhydrous Acetonitrile (MeCN).

  • Injection: Inject 10 µL onto a standard C18 Reverse-Phase HPLC column.

  • Gradient: Run a linear gradient of 5% to 95% MeCN in HPLC-grade Water (both containing 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance simultaneously at 214 nm (carbonyls) and 290 nm (ivDde group).

  • Data Interpretation: The intact Boc-L-Lys(ivDde)-OH must elute as a single major peak with strong overlapping absorbance at both 214 nm and 290 nm. The presence of peaks absorbing only at 214 nm indicates loss of the ivDde protecting group.

Visualizations of Workflows and Degradation Logic

QC_Workflow Start Retrieve Aliquot from -20°C Equilibrate Equilibrate to RT in Desiccator (1 hr) Start->Equilibrate Dissolve Dissolve in Dry DMF/MeCN Equilibrate->Dissolve Analyze HPLC & UV-Vis (Monitor at 290 nm) Dissolve->Analyze Decision Purity > 98% & ivDde Intact? Analyze->Decision Pass Proceed to SPPS Decision->Pass Yes Fail Investigate Storage (Check Moisture/Temp) Decision->Fail No

Workflow for Quality Control and handling of Boc-L-Lys(ivDde)-OH aliquots prior to SPPS.

Degradation_Logic ImproperStorage Improper Storage Conditions Moisture Atmospheric Moisture (Condensation) ImproperStorage->Moisture Temp Temperature Fluctuations (> 8°C) ImproperStorage->Temp Hydrolysis Hydrolysis of Vinylogous Amide Moisture->Hydrolysis Water as nucleophile BocLoss Trace Acid Exposure Boc Deprotection Moisture->BocLoss Acidic vapors Temp->Hydrolysis Accelerates kinetics Degraded Degraded Building Block (Free Amines) Hydrolysis->Degraded BocLoss->Degraded

Logical relationship of improper storage conditions leading to Boc-L-Lys(ivDde)-OH degradation.
References
  • Amino Acid-Protecting Groups - Chemical Reviews (ACS Publications) -[Link]

  • Boc-Lys(Ivdde)-OH | Derivatives for Peptide Synthesis - ETW International -[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Lys(ivDde) Side Chain Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing challenges associated with steric hindrance when coupling to the ε-amino group of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing challenges associated with steric hindrance when coupling to the ε-amino group of a deprotected Lys(ivDde) residue. This guide, structured in a flexible question-and-answer format, is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to enhance the success of your peptide synthesis and modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular challenge with Lys(ivDde)?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the context of solid-phase peptide synthesis (SPPS), bulky protecting groups or amino acid side chains can physically block the approach of reagents, leading to incomplete or failed coupling reactions.[1]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, while an excellent orthogonal protecting group for the lysine side chain, is itself sterically demanding.[2][3] This bulkiness can present challenges even after its removal. If the peptide sequence surrounding the target lysine is crowded with other large residues, or if the peptide adopts a secondary structure on the resin, the accessibility of the newly deprotected ε-amino group can be significantly limited.[1] This can make subsequent coupling of moieties like fatty acids, linkers, or other peptides to the lysine side chain difficult.

Q2: I've deprotected the Lys(ivDde) side chain, but my subsequent coupling reaction has a low yield. How can I confirm steric hindrance is the culprit?

A: Differentiating steric hindrance from other potential issues like incomplete ivDde deprotection, reagent degradation, or peptide aggregation is a critical first step. Here’s a systematic approach to diagnose the problem:

  • Verify Complete ivDde Deprotection: Before attempting the coupling, ensure the ivDde group has been fully removed. Incomplete deprotection is a common reason for failed subsequent reactions. Standard deprotection involves treating the resin with a solution of 2-5% hydrazine in N,N-dimethylformamide (DMF).[4][5] For stubborn removals, especially if the Lys(ivDde) is near the C-terminus or in an aggregated sequence, repeated treatments (e.g., 3 x 10 minutes) or a higher concentration of hydrazine (up to 10%) may be necessary.[6] The removal can be monitored by UV spectrophotometry, as the indazole byproduct absorbs at 290 nm.[3]

  • Perform a Test Coupling with a Small, Unhindered Moiety: Attempt to couple a small, simple acylating agent, such as acetic anhydride. If this reaction proceeds to completion (which can be verified by a negative Kaiser test), it suggests that the lysine's ε-amino group is accessible and the issue likely lies with the steric bulk of your intended coupling partner.

  • Analyze for Peptide Aggregation: On-resin aggregation can severely restrict reagent access.[7][8] Signs of aggregation include shrinking of the resin beads and a slowdown in both deprotection and coupling steps.[8]

Troubleshooting and Optimization Strategies

Issue: Low Coupling Efficiency to the Lysine Side Chain

If you've confirmed that steric hindrance is the likely cause of poor coupling to the deprotected lysine side chain, here are several strategies to overcome this challenge, ranging from simple adjustments to more advanced techniques.

Logical Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Optimization Strategies cluster_2 Advanced Solutions Start Low Coupling Yield to Deprotected Lys(ivDde) Side Chain Check_Deprotection Confirm Complete ivDde Deprotection (e.g., UV monitoring, test cleavage) Start->Check_Deprotection Check_Reagents Verify Reagent Quality (Coupling reagent, acylating partner) Start->Check_Reagents Check_Aggregation Assess Peptide Aggregation (Resin swelling, difficult couplings) Start->Check_Aggregation Double_Coupling Perform Double Coupling Check_Deprotection->Double_Coupling If deprotection is complete Check_Reagents->Double_Coupling If reagents are active Change_Solvent Optimize Solvent System (e.g., NMP, DCM/DMF/NMP mixture) Check_Aggregation->Change_Solvent If aggregation is suspected Increase_Time_Temp Increase Reaction Time and/or Temperature (Caution: risk of racemization) Double_Coupling->Increase_Time_Temp Stronger_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) Increase_Time_Temp->Stronger_Reagent Microwave_Synthesis Utilize Microwave-Assisted Synthesis Stronger_Reagent->Microwave_Synthesis Acyl_Fluoride Consider Acyl Fluoride Formation for Extremely Hindered Couplings Microwave_Synthesis->Acyl_Fluoride If still unsuccessful Alternative_Protecting_Group Use Alternative Orthogonal Protecting Group (e.g., Mtt, Alloc) in Future Syntheses Acyl_Fluoride->Alternative_Protecting_Group For future consideration

Caption: A systematic workflow for troubleshooting low coupling efficiency to a Lys(ivDde) side chain.

Optimization of Reaction Conditions
  • Double Coupling: This is often the simplest and most effective first step. After the initial coupling reaction, simply repeat the process with a fresh solution of the activated coupling partner.[9] This can help drive the reaction to completion.

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to overnight) can be beneficial.[1] A moderate increase in temperature (e.g., to 35-50°C) can also help overcome the activation energy barrier, but this should be done with caution to minimize the risk of racemization.[1]

  • Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered systems.[4] Microwave synthesis has been shown to be effective for creating branched peptides using Fmoc-Lys(ivDde)-OH, where steric challenges are prominent.[4]

Selection of Coupling Reagents and Solvents

The choice of coupling reagent can have a dramatic impact on the success of sterically hindered reactions. For challenging couplings, uronium/aminium salt-based reagents are generally preferred over carbodiimides.

  • High-Potency Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is highly effective for overcoming steric hindrance.[10][11]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is another excellent choice, with reactivity often comparable or even superior to HATU.[10] It also offers a better safety profile as it is not based on potentially explosive benzotriazoles.[10][12]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is also highly effective, particularly for cyclization and sterically demanding couplings.[11]

  • Solvent Optimization: The solvent plays a crucial role in resin swelling and peptide solvation. For aggregated or "difficult" sequences, switching from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DCM/DMF/NMP) can improve reagent accessibility.

Data Summary: Coupling Reagent Performance
Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey Advantages
HATU Uronium/AminiumVery High[10][11]Gold standard for difficult couplings.
HBTU Uronium/AminiumHighGood general-purpose reagent.
COMU Uronium/AminiumVery High[10]Excellent reactivity, safer profile.[10][12]
PyBOP PhosphoniumHighReduced risk of certain side reactions.
DIC/Oxyma CarbodiimideModerateCost-effective, low racemization.[13]

Note: The relative performance can be sequence-dependent.

Advanced Strategies
  • Acyl Fluoride Formation: For extremely challenging couplings where even the most potent uronium/phosphonium reagents fail, the in situ formation of acyl fluorides can be a highly effective strategy.[9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to convert the carboxylic acid to its corresponding acyl fluoride, which is a highly reactive species.[9]

  • Alternative Orthogonal Protecting Groups: If steric hindrance remains an insurmountable issue, consider using a less bulky orthogonal protecting group for lysine in future syntheses.

    • Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be removed with a dilute solution of TFA (e.g., 1% in DCM), leaving other acid-sensitive groups intact.

    • Alloc (Allyloxycarbonyl): The Alloc group is stable to both acids and bases but can be selectively removed using a palladium catalyst.[]

Experimental Protocols

Protocol 1: Standard On-Resin Acylation of a Deprotected Lysine Side Chain
  • Resin Preparation: Ensure the ivDde group has been completely removed from the Lys residue on the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid to be coupled (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for a Sterically Hindered Acylation
  • First Coupling: Follow steps 1-6 of Protocol 1.

  • Second Coupling: If the Kaiser test is positive after the first coupling, repeat steps 2-6 with a fresh solution of the activated carboxylic acid.

Visualizing the ivDde Protecting Group and Steric Hindrance

G cluster_0 Lys(ivDde) Structure cluster_1 Coupling to Deprotected Lysine Lys Lysine Side Chain (-CH2-CH2-CH2-CH2-NH-) ivDde ivDde Protecting Group (Bulky & Sterically Hindering) Lys->ivDde Covalent Bond Deprotected_Lys Deprotected Lysine Side Chain (-CH2-CH2-CH2-CH2-NH2) Coupling_Partner Bulky Coupling Partner (e.g., Lipid, Peptide) Steric_Hindrance Steric Hindrance Coupling_Partner->Steric_Hindrance Steric_Hindrance->Deprotected_Lys Blocks Access to Amine Peptide_Backbone Surrounding Peptide Chain (Potentially Bulky Residues) Peptide_Backbone->Steric_Hindrance

Caption: The bulky ivDde group and surrounding residues can create steric hindrance, impeding coupling to the lysine side chain amine.

References

  • BenchChem. (2025).
  • [Source 2 - Not a fully qualified reference]
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. BenchChem.
  • BOC Sciences. (2026, February 24). Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics. BOC Sciences Amino Acid.
  • Creative Biolabs. (2024, November 7). Conjugation Based on Lysine Residues.
  • [Source 7 - Not a fully qualified reference]
  • [Source 8 - Not a fully qualified reference]
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • [Source 10 - Not a fully qualified reference]
  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Biotage.
  • BenchChem. (2025). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
  • [Source 13 - Not a fully qualified reference]
  • MilliporeSigma. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. MilliporeSigma.
  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.
  • [Source 16 - Not a fully qualified reference]
  • [Source 17 - Not a fully qualified reference]
  • AAPPTEC. Coupling Reagents. AAPPTEC.
  • [Source 19 - Not a fully qualified reference]
  • [Source 20 - Not a fully qualified reference]
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Lypressin Solid-Phase Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis. BenchChem.
  • [Source 25 - Not a fully qualified reference]
  • [Source 26 - Not a fully qualified reference]
  • Ma, Y. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub.
  • [Source 28 - Not a fully qualified reference]
  • [Source 29 - Not a fully qualified reference]
  • [Source 30 - Not a fully qualified reference]
  • [Source 31 - Not a fully qualified reference]

Sources

Optimization

Technical Support Center: Alternative Reagents for ivDde Removal in Boc Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the orthogonal deprotection of the ivDde (1-(4,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the orthogonal deprotection of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).

While 2–5% hydrazine in DMF is the historical standard for ivDde removal, its extreme toxicity and propensity for side reactions often necessitate safer, highly orthogonal alternatives[1]. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to successfully implement hydroxylamine-based deprotection strategies.

Process Overview & Workflow

In Boc SPPS, the N-terminal α -amine is temporarily protected by the acid-labile Boc group (removed by TFA), while side chains are typically protected by benzyl-based groups (removed by HF). The ivDde group is highly sterically hindered and completely stable to the acidic conditions of Boc removal (TFA)[2].

To selectively modify a specific residue (e.g., attaching a fluorophore to a Lysine side chain), the ivDde group must be removed orthogonally without disturbing the Boc group or the benzyl esters.

G N1 Boc-Lys(ivDde)-Peptide-Resin N2 TFA (Boc Removal) & Coupling Cycles N1->N2 N3 Elongated Boc-Peptide(ivDde)-Resin N2->N3 N4 NH2OH·HCl / Imidazole (Orthogonal ivDde Removal) N3->N4 N5 Free ε-NH2 on Lysine N4->N5 N6 Side-Chain Derivatization N5->N6 N7 HF Cleavage (Global Deprotection) N6->N7 N8 Final Modified Peptide N7->N8

Workflow for orthogonal ivDde removal using hydroxylamine in Boc solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Why should I replace hydrazine for ivDde removal in Boc SPPS? A: Beyond its severe toxicity and carcinogenic profile, hydrazine is a highly reactive nucleophile and reducing agent. Prolonged exposure to hydrazine can cause peptide cleavage at Glycine residues, convert Arginine residues to Ornithine[1], and inadvertently reduce allyl-based protecting groups[3].

Q: What is the most reliable alternative to hydrazine? A: The industry-standard alternative is a mixture of Hydroxylamine hydrochloride (NH₂OH·HCl) and Imidazole in N-methylpyrrolidone (NMP)[1]. A standard working ratio is 1.3 equivalents of NH₂OH·HCl to 1.0 equivalent of imidazole[1].

Q: How does the chemical mechanism of hydroxylamine differ from hydrazine? A: Both reagents target the enone system of the ivDde group via nucleophilic attack. Hydrazine attacks to form a stable indazole derivative. Hydroxylamine, liberated from its hydrochloride salt by imidazole, attacks the same enone system to form an isoxazole derivative, permanently scavenging the ivDde moiety and freeing the primary amine.

Q: Is hydroxylamine strictly orthogonal to Boc chemistry? A: Yes. The Boc group is highly stable to nucleophiles and bases, requiring strong acids (like TFA) for removal[2]. Benzyl-based side-chain protecting groups are similarly stable to mildly basic nucleophiles. The hydroxylamine/imidazole cocktail provides a mild environment that selectively cleaves ivDde without causing premature Boc loss or benzyl ester saponification.

Troubleshooting Guide

Even with optimized reagents, the bulky nature of the ivDde group can lead to sluggish deprotection, sometimes stalling at ~50% completion[4]. Use the logic tree below to diagnose and resolve incomplete deprotection.

Troubleshooting Start Incomplete ivDde Removal (Failed Kaiser Test) CheckSol Are reagents fully dissolved? Start->CheckSol SolBad No: Salt Precipitation CheckSol->SolBad SolGood Yes: Solution is Clear CheckSol->SolGood FixSol Use NMP instead of DMF or adjust NMP:DCM ratio SolBad->FixSol CheckAgg Is the sequence aggregation-prone? SolGood->CheckAgg AggYes Yes: Steric Hindrance CheckAgg->AggYes FixAgg Increase reaction time to 1h or apply microwave heating (50°C) AggYes->FixAgg

Troubleshooting logic tree for resolving incomplete ivDde deprotection.

Experimental Protocol: Hydroxylamine/Imidazole Deprotection

This protocol is designed as a self-validating system. The causality of each step is explained to ensure scientific integrity.

Materials Required:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the Boc-protected peptide-resin in DCM for 15 minutes.

    • Causality: DCM aggressively swells the polystyrene matrix, maximizing pore accessibility for the bulky deprotection reagents.

  • Reagent Preparation: Dissolve NH₂OH·HCl (1.3 equivalents based on theoretical ivDde content) and Imidazole (1.0 equivalent) in NMP (approximately 10 mL per gram of resin)[1].

    • Causality: Imidazole acts as a mild base to neutralize the hydrochloride salt, generating the free, reactive hydroxylamine nucleophile in situ. This avoids creating an overly basic environment that could trigger side reactions[1]. NMP is used because NH₂OH·HCl has poor solubility in standard DMF.

  • Deprotection Reaction: Drain the DCM from the resin and add the NMP reagent solution. Gently shake the mixture at room temperature for 30 to 60 minutes[1].

  • Washing: Filter the resin and wash sequentially with NMP (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

    • Causality: Alternating solvent polarities ensures the complete removal of the cleaved isoxazole byproduct and any precipitated inorganic salts.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a standard Kaiser (ninhydrin) test.

    • System Validation: A deep blue color confirms the successful liberation of the primary ϵ -amine on the Lysine residue. If the beads remain yellow/colorless, steric hindrance is preventing complete removal; repeat Step 3 for an additional 45 minutes.

Quantitative Data Presentation

The following table summarizes the operational and chemical differences between the traditional hydrazine method and the hydroxylamine alternative.

Parameter2–5% Hydrazine (Traditional)Hydroxylamine/Imidazole (Alternative)
Active Reagent Hydrazine monohydrateNH₂OH·HCl / Imidazole (1.3:1 ratio)
Solvent System DMFNMP or NMP/DCM (5:1)
Reaction Time 3 cycles of 3 minutes1 cycle of 30–60 minutes
Deprotection Byproduct Indazole derivativeIsoxazole derivative
Toxicity Profile High (Carcinogenic, volatile)Low to Moderate (Bench-stable salts)
Side Reaction Risks Allyl reduction, Gly cleavage, Arg to Orn conversionMinimal; preserves allyl groups
Orthogonality to Boc/TFA ExcellentExcellent

References

  • Source: peptide.
  • Source: peptide.
  • Source: sigmaaldrich.
  • Source: acs.
  • Source: biotage.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Boc-L-Lys(ivDde)-OH

For researchers and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is a cornerstone of success.[1] The choice profoundly i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is a cornerstone of success.[1] The choice profoundly influences not only the synthetic efficiency but also the analytical challenge of characterizing the final product. This guide provides an in-depth comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group for the lysine side-chain, specifically in the context of the Boc-L-Lys(ivDde)-OH building block, and its impact on analytical assessment by High-Performance Liquid Chromatography (HPLC).

We will dissect the causality behind experimental choices, from synthetic strategy to analytical method development, providing field-proven insights and robust protocols to ensure self-validating and reproducible results.

The Principle of Orthogonality: Why ivDde is a Powerful Tool

In modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy, the concept of "orthogonality" is paramount. An orthogonal protection scheme allows for the selective removal of one type of protecting group under specific conditions without affecting others.[2] This is crucial for creating complex peptides with side-chain modifications, such as cyclization, branching, or the attachment of labels and payloads.

The standard Fmoc/tBu strategy employs a base-labile Fmoc group for the α-amino terminus and acid-labile groups (like tBu, Boc, Trt) for amino acid side chains.[3] The Boc-L-Lys(ivDde)-OH building block introduces a third layer of orthogonality.

  • α-Boc Group: Protects the alpha-amino group of the lysine residue. It is acid-labile and typically removed during the final cleavage from the resin with strong acids like Trifluoroacetic Acid (TFA).[]

  • ε-ivDde Group: Protects the side-chain ε-amino group. Its key advantage is its stability to both the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions for Boc/tBu removal (TFA).[5] The ivDde group is selectively cleaved using a solution of hydrazine in a solvent like N,N-Dimethylformamide (DMF).[6][7]

This three-dimensional strategy allows for the on-resin deprotection of the lysine side-chain to perform specific chemistry, after which the synthesis can be continued or the peptide can be cleaved from the support.

G cluster_SPPS SPPS Protecting Group Strategy cluster_Removal Orthogonal Removal Conditions PG Protecting Groups Fmoc α-Amino: Fmoc PG->Fmoc tBu Side-Chain: tBu, Boc, Trt PG->tBu ivDde Side-Chain: ivDde PG->ivDde Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Acid Strong Acid (e.g., TFA) tBu->Acid Cleaved by Hydrazine Hydrazine/DMF ivDde->Hydrazine Cleaved by Base->tBu Stable to Base->ivDde Stable to Acid->Fmoc Stable to Acid->ivDde Stable to Hydrazine->tBu Stable to

Fig. 1: Orthogonal relationship of common protecting groups in SPPS.

Comparison of Lysine Side-Chain Protecting Groups

While ivDde offers excellent orthogonality, it is essential to compare it with other commonly used protecting groups to make an informed decision based on the synthetic goal.

Protecting GroupStructureRemoval ConditionsKey AdvantagesPotential Drawbacks
Boc tert-butyloxycarbonylStrong Acid (TFA)[]Standard, cost-effective, removed during final cleavage.Not orthogonal to other acid-labile groups; unsuitable for on-resin side-chain modification.[9]
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl2-10% Hydrazine in DMF[6]Fully orthogonal to Fmoc/tBu; metal-free removal.Removal can be sluggish for sterically hindered sequences; hydrazine can also remove Fmoc groups.[6]
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄)[]Orthogonal to Fmoc/tBu; mild removal conditions.Requires a metal catalyst which must be thoroughly scavenged to avoid interference in biological assays.[10]
Mtt 4-MethyltritylVery Mild Acid (e.g., 1-2% TFA in DCM)[11]Orthogonal to Fmoc; allows for selective deprotection while keeping tBu groups intact.Sensitivity to repeated acid treatments during Boc-SPPS can lead to premature deprotection.

HPLC Analysis: A Framework for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[12][13] The separation is based on the differential partitioning of peptide molecules between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile), with more hydrophobic peptides being retained longer on the column.[13]

Causality Behind Method Parameters:

  • Stationary Phase (Column): A C18 column is the workhorse for peptide analysis. Its long alkyl chains provide sufficient hydrophobicity to retain a wide range of peptides, enabling high-resolution separation of the target peptide from closely related impurities like deletion or truncated sequences.[14]

  • Mobile Phase Modifier (TFA): Trifluoroacetic acid (0.1% TFA) is a critical mobile phase additive. It serves two main purposes:

    • Ion-Pairing: It forms an ion pair with the positively charged residues (like Lys, Arg, His) and the N-terminus, neutralizing their charge and reducing undesirable ionic interactions with the silica backbone of the column. This results in sharper, more symmetrical peaks.[12]

    • pH Control: It maintains a low pH (~2), ensuring that acidic residues (Asp, Glu) are protonated and behave more hydrophobically, which improves retention and chromatographic consistency.[12]

  • Gradient Elution: Synthetic peptide mixtures contain the target product along with impurities that are often very similar in structure. A shallow, linear gradient (e.g., 0.5-2% increase in acetonitrile per minute) is essential to provide the necessary resolving power to separate these species effectively.[15]

  • UV Detection: The peptide bond absorbs strongly at low UV wavelengths. Detection at 214 nm or 220 nm provides a sensitive and universal method for quantifying the peptide and its impurities, regardless of the amino acid composition.[10]

Experimental Workflows and Protocols

The successful analysis of a peptide synthesized with Boc-L-Lys(ivDde)-OH requires a systematic workflow, from selective on-resin deprotection to the final analytical HPLC run.

workflow cluster_synthesis Peptide Synthesis cluster_modification On-Resin Modification cluster_analysis Cleavage & Analysis start Start SPPS (Fmoc/tBu Strategy) incorporate Incorporate Boc-L-Lys(ivDde)-OH start->incorporate elongate Elongate Peptide Chain incorporate->elongate deprotect_ivDde Selective ivDde Removal (2% Hydrazine/DMF) elongate->deprotect_ivDde cleave Global Deprotection & Cleavage (TFA) elongate->cleave For Linear Peptide modify Site-Specific Side-Chain Chemistry (e.g., Labeling, Cyclization) deprotect_ivDde->modify modify->cleave precipitate Precipitate & Dry Crude Peptide cleave->precipitate hplc RP-HPLC Analysis precipitate->hplc end Purity Assessment hplc->end

Fig. 2: Workflow from synthesis to HPLC analysis for ivDde-containing peptides.
Protocol 1: On-Resin Selective Deprotection of ivDde

This protocol describes the selective removal of the ε-ivDde group from a resin-bound peptide to expose the lysine side-chain amine for further modification.

Prerequisites: The peptide synthesis (Fmoc/tBu strategy) must be complete. To prevent side reactions with the hydrazine, the N-terminal Fmoc group should be replaced with a Boc group if the N-terminus is to remain protected.[6]

  • Resin Preparation: Swell the peptidyl-resin (1 g) in DMF (10 mL) for 30 minutes in a suitable reaction vessel. Drain the solvent.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Note: For sluggish or sterically hindered sequences, the concentration can be increased to 10%.[6][16]

  • Reaction: Add the hydrazine solution (15 mL/g of resin) to the reaction vessel. Stopper the vessel and agitate gently at room temperature.

  • Reaction Time: Allow the reaction to proceed for 5-10 minutes. Repeat the treatment two more times (for a total of 3 treatments) to ensure complete removal.[7]

  • Washing: After the final treatment, drain the deprotection solution and wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of hydrazine and the cleaved protecting group.

  • Verification (Optional): A small sample of resin can be cleaved and analyzed by HPLC/MS to confirm the complete removal of the ivDde group before proceeding with the next synthetic step.

Protocol 2: Standard Analytical RP-HPLC for Crude Peptide Purity

This protocol provides a robust starting point for the purity analysis of a crude peptide following cleavage and precipitation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized crude peptide powder.

    • Dissolve the peptide in 1.0 mL of a solvent mixture, typically 10-30% acetonitrile in water containing 0.1% TFA, to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[10]

  • HPLC System & Conditions:

    • HPLC System: A standard analytical HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 130-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C (elevated temperature can improve peak shape).

    • Detection: UV absorbance at 214 nm and/or 220 nm.[10]

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 5

    • 30.0 | 65

    • 32.0 | 95

    • 35.0 | 95

    • 35.1 | 5

    • 40.0 | 5

    • This is a generic gradient and must be optimized for the specific peptide's hydrophobicity.[15]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main product peak as a percentage of the total integrated peak area.

Comparative Performance Data

The choice of protecting group directly impacts the purity of the crude peptide, which is reflected in the HPLC chromatogram. The following table presents representative data for a model 15-mer peptide synthesized using different lysine protection strategies.

Lysine Building Block UsedCrude Purity by HPLC (% Area at 214 nm)Key Impurities Observed in HPLC
Fmoc-L-Lys(Boc )-OH92%Standard deletion sequences (-1 aa).
Fmoc-L-Lys(ivDde )-OH88%Deletion sequences; trace amount of ivDde-adduct if deprotection is incomplete.
Fmoc-L-Lys(Alloc )-OH85%Deletion sequences; potential minor peaks from incomplete palladium scavenging.

Note: These values are illustrative and can vary significantly based on the peptide sequence, coupling efficiency, and purification strategy.[1]

Conclusion and Recommendations

The Boc-L-Lys(ivDde)-OH building block is an indispensable tool for the synthesis of complex peptides requiring orthogonal, on-resin side-chain manipulation. Its primary strength lies in the metal-free, highly selective removal of the ivDde group with hydrazine, which is completely orthogonal to standard Fmoc/tBu chemistry.

Recommendation:

  • For simple, linear peptides where no side-chain modification is needed, the standard and more economical Fmoc-L-Lys(Boc)-OH is the superior choice due to its high performance and simplicity.[]

  • For complex peptides requiring on-resin cyclization, branching, or conjugation , Fmoc-L-Lys(ivDde)-OH is highly recommended. It provides a robust, metal-free alternative to the Alloc group, simplifying downstream processing and eliminating concerns about catalyst contamination.[10]

The successful application of this building block is intrinsically linked to a rigorous analytical strategy. A well-developed RP-HPLC method is not merely a quality control step but a diagnostic tool that provides critical feedback on the efficiency of both the synthesis and the selective deprotection steps. By understanding the causality behind the synthetic and analytical choices, researchers can harness the full potential of ivDde protection to accelerate innovation in peptide-based therapeutics and research.

References

  • Google Patents. (n.d.). A method for preparing liraglutide via a solid phase peptide synthesis.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. Retrieved from [Link]

  • Not found
  • Waters. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 301–324.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • Shimadzu. (2024, October 15). Efficient Method Development for Synthetic Peptide and Related Impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

Sources

Comparative

Mass spectrometry identification of Lys(ivdde) containing peptides

An in-depth understanding of orthogonal protecting groups is paramount for the successful design, synthesis, and analytical validation of complex peptide architectures. As a Senior Application Scientist, I have structure...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of orthogonal protecting groups is paramount for the successful design, synthesis, and analytical validation of complex peptide architectures. As a Senior Application Scientist, I have structured this guide to provide a rigorous, causality-driven comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group against its alternatives, coupled with self-validating mass spectrometry (MS) methodologies for its precise identification.

The Chemistry and Causality of Lys(ivDde)

In Solid-Phase Peptide Synthesis (SPPS), constructing branched peptides, cyclic peptides, or conjugated lipopeptides (such as the GLP-1 agonist Liraglutide) requires side-chain protecting groups that can be selectively removed without disrupting the growing peptide chain[1].

The Steric Advantage (Why ivDde?) The ivDde group is a highly optimized derivative of the classic Dde group. The critical structural evolution is the replacement of an ethyl group with a bulky 3-methylbutyl (isovaleryl) tail[2].

  • The Causality: During repetitive Fmoc deprotection cycles using 20% piperidine, less hindered groups like Dde are prone to intramolecular migration—transferring from the ϵ -amino group of lysine to the unprotected α -amino group of the peptide backbone. The bulky isovaleryl tail of ivDde provides profound steric shielding, effectively abolishing this migration and ensuring high-fidelity synthesis.

  • Orthogonal Cleavage: The ivDde group is completely stable to both piperidine (Fmoc removal) and trifluoroacetic acid (TFA) (global cleavage). It is exclusively removed via nucleophilic attack by hydrazine ( NH2​NH2​ ), which forms a stable pyrazole byproduct and liberates the free amine for subsequent site-specific conjugation[3].

Mass Spectrometry Identification Dynamics

Identifying Lys(ivDde)-containing peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a precise understanding of its mass shift and gas-phase fragmentation behavior.

  • Precise Mass Shift: The covalent attachment of the ivDde group to the lysine ϵ -amine via an enamine bond results in a highly specific monoisotopic mass shift of +206.131 Da ( C13​H18​O2​ ).

  • Fragmentation Causality (MS/MS): Under Higher-energy C-trap Dissociation (HCD), one might expect a bulky modification to undergo massive neutral loss. However, the dimedone-derived enamine bond is highly conjugated, providing exceptional stability against collisional dissociation. Consequently, the peptide backbone fragments preferentially. The ivDde group largely remains intact on the lysine residue, allowing the generation of a continuous, unambiguous b

    • and y -ion series for precise sequence mapping[4]. Minor neutral losses (-206.13 Da) may occur at higher Normalized Collision Energies (NCE >35%), which should be accounted for in search engine parameters.

    MS_Logic Precursor Precursor Ion [M+nH]n+ (+206.13 Da) HCD HCD Fragmentation (NCE 28-35%) Precursor->HCD Intact Intact ivDde on Lys (b- and y-ion series) HCD->Intact NeutralLoss Minor Neutral Loss (-206.13 Da) HCD->NeutralLoss Search Database Search (Variable Mod: +206.131 Da) Intact->Search NeutralLoss->Search

    Fig 1. MS/MS fragmentation logic for identifying Lys(ivDde)-modified peptides.

    Comparative Analysis: Lys(ivDde) vs. Alternatives

When designing a synthesis strategy, selecting the correct orthogonal protecting group is critical. The table below objectively compares ivDde against common alternatives based on performance metrics.

Protecting GroupMonoisotopic Mass Shift (Da)Deprotection ReagentMigration Risk (in Piperidine)Hydrophobicity & Aggregation RiskPrimary Application
ivDde +206.1312-5% HydrazineNegligible High (Requires optimized solvents)Complex branched peptides, lipopeptides
Dde +164.0842% HydrazineModerate to HighModerateShort, simple branched peptides
Mtt +256.1251-2% TFANoneVery HighAcid-labile orthogonal strategies
Alloc +84.021 Pd(PPh3​)4​ / ScavengerNoneLowMetal-catalyzed orthogonal deprotection

Data Synthesis Insight: While Alloc offers lower hydrophobicity, the requirement for palladium catalysts can complicate downstream purification and biological assays. ivDde remains the superior choice for hydrazine-based orthogonal strategies due to its zero-migration profile[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary quality control checkpoints.

Protocol 1: Orthogonal Deprotection of Lys(ivDde) on Resin

Objective: Selectively remove the ivDde group without cleaving the peptide from the resin or removing the N-terminal Fmoc group.

  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal reagent penetration.

  • Hydrazine Treatment: Treat the resin with a freshly prepared solution of 2-5% hydrazine monohydrate in DMF.

    • Causality: Hydrazine acts as a strong nucleophile, specifically attacking the enamine bond of the ivDde group.

  • Incubation & Repetition: Agitate the mixture at room temperature for 5 minutes. Drain and repeat the treatment 3 times.

    • Validation Checkpoint: Collect the flow-through. The released ivDde-pyrazole adduct can be monitored via UV absorbance at 290 nm to confirm complete deprotection.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all traces of hydrazine, preventing unwanted side reactions during subsequent conjugations.

SPPS_Workflow Start Fmoc-SPPS Elongation Incorp Incorporate Fmoc-Lys(ivDde)-OH Start->Incorp Elongate Complete Backbone Synthesis Incorp->Elongate Deprotect Orthogonal Deprotection (2-5% Hydrazine in DMF) Elongate->Deprotect Branch Side-Chain Conjugation (e.g., Fluorophore, Lipid) Deprotect->Branch Cleave TFA Cleavage & Global Deprotection Branch->Cleave

Fig 2. SPPS workflow utilizing Lys(ivDde) for orthogonal side-chain conjugation.
Protocol 2: LC-MS/MS Characterization of Lys(ivDde) Peptides

Objective: Confidently identify the presence and exact location of the ivDde modification.

  • Sample Preparation: Following TFA cleavage and ether precipitation, reconstitute the crude peptide in 0.1% Formic Acid (FA) in water.

  • Chromatography: Inject the sample onto a C18 reversed-phase column. Use a gradient of 5% to 40% Acetonitrile (with 0.1% FA) over 30 minutes.

    • Causality: The highly hydrophobic isovaleryl tail of ivDde significantly increases the retention time of the peptide. A shallower gradient ensures baseline separation from unmodified deletion sequences.

  • Mass Spectrometry Parameters:

    • Instrument: High-resolution Orbitrap mass spectrometer[4].

    • MS1 Scan: 350–1800 m/z at 120,000 resolution.

    • MS2 (Fragmentation): Isolate the precursor ion and subject it to HCD at a Normalized Collision Energy (NCE) of 28-32%.

    • Validation Checkpoint: This specific NCE range is critical; it is high enough to shatter the peptide backbone (yielding b / y ions) but low enough to preserve the conjugated ivDde enamine bond.

  • Bioinformatics Search: Configure the search engine (e.g., MaxQuant) with a variable modification on Lysine of +206.131 Da .

References

  • Google Patents.
  • ChemRxiv.
  • PMC - NIH.
  • Chemical Reviews - ACS Publications.

Sources

Validation

Validation of ivDde Stability During HF Cleavage Procedures: A Comparative Guide

As peptide therapeutics grow in complexity—incorporating cyclizations, conjugations, and branching—the demand for robust orthogonal protecting groups has never been higher. For researchers utilizing Boc-Solid Phase Pepti...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity—incorporating cyclizations, conjugations, and branching—the demand for robust orthogonal protecting groups has never been higher. For researchers utilizing Boc-Solid Phase Peptide Synthesis (Boc-SPPS) or mixed Boc/Fmoc strategies, the global deprotection step requires liquid Hydrogen Fluoride (HF), one of the harshest conditions in synthetic chemistry.

As a Senior Application Scientist, I frequently encounter the challenge of retaining specific side-chain protection during this intense acidic cleavage. This guide objectively validates the performance of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group under HF cleavage conditions, comparing it against alternative groups and providing field-proven, self-validating protocols for its implementation.

Mechanistic Overview: The Structural Superiority of ivDde

The ivDde group was developed as an evolutionary upgrade to the standard Dde group. Both are orthogonal to standard Fmoc and Boc chemistries, being stable to 20% piperidine and cleaved specifically by 2% hydrazine in DMF [1][1].

However, Dde suffers from a critical flaw: during Fmoc deprotection or acidic cleavage workups, the Dde group is prone to N→N′ intramolecular migration to unprotected primary amines (such as a free lysine side chain or a newly unmasked N-terminus).

The Causality of ivDde Stability: The structural addition of a bulky 3-methylbutyl tail in ivDde introduces significant steric hindrance around the enone system. This steric shield physically blocks the transition state required for intramolecular amine attack, drastically reducing migration rates. Furthermore, the electronic structure of the dimedone derivative is inherently stable to strong nucleophile-free acids. Because HF cleavage relies on pure acidolysis without nucleophilic attack, the ivDde enone system remains unperturbed, making it an ideal candidate for survival during liquid HF cleavage .

OrthogonalLogic Acid Strong Acid (Liquid HF / 95% TFA) ivDde ivDde Group Acid->ivDde Stable Boc Boc / tBu Groups Acid->Boc Cleaved Fmoc Fmoc Group Acid->Fmoc Stable Base Strong Base (20% Piperidine) Base->ivDde Stable Base->Fmoc Cleaved Nuc Nucleophile (2% Hydrazine) Nuc->ivDde Cleaved

Orthogonal deprotection logic for ivDde compared to standard Boc and Fmoc protecting groups.

Comparative Stability Analysis

To objectively select the correct orthogonal protecting group, one must evaluate its performance across the entire spectrum of SPPS cleavage conditions. The table below summarizes the stability of common amine protecting groups.

Protecting Group20% Piperidine (Base)95% TFA (Acid)Liquid HF (Strong Acid)2% Hydrazine (Nucleophile)Migration Risk
ivDde Stable Stable Stable Cleaved (Fast)Low
Dde StableStableStableCleaved (Fast)High
Mtt StableCleaved (1% TFA)CleavedStableNone
Alloc StableStableStableStable (Pd req.)None
Boc / tBu StableCleavedCleavedStableNone
Fmoc CleavedStableStableCleaved (Slow)None

Data synthesized from established peptide chemistry standards [2][2].

Key Takeaway: While Alloc is also stable to HF, its removal requires palladium catalysis, which can lead to heavy metal contamination in thiol-rich peptides. ivDde offers a metal-free, highly orthogonal alternative that easily survives HF cleavage.

Experimental Workflow & Protocols

The following workflow demonstrates the integration of ivDde into a Boc-SPPS strategy, allowing for post-cleavage site-specific modification.

Workflow Step1 Peptidyl-Resin (Boc-SPPS) Step2 HF Cleavage (0°C, 1 hr) Step1->Step2 Liquid HF + Scavengers Step3 Crude Peptide (ivDde Retained) Step2->Step3 Global Deprotection Step4 Site-Specific Modification Step3->Step4 Conjugation Step5 Hydrazinolysis (2% Hydrazine) Step4->Step5 Orthogonal Deprotection Step6 Final Peptide Step5->Step6 Indazole Release

Workflow for utilizing ivDde in Boc-SPPS, demonstrating stability during HF cleavage.

Protocol 1: HF Cleavage of Peptidyl-Resin Retaining ivDde

Self-Validating Principle: The inclusion of anisole and p-cresol acts as a thermodynamic sink for carbocations generated from Boc/tBu removal, preventing the irreversible alkylation of the peptide backbone .

Safety Warning: Liquid HF is extremely toxic and corrosive. This procedure MUST be performed in a dedicated Kel-F or Teflon HF cleavage apparatus within a certified fume hood.

  • Preparation: Transfer 0.5 mmol of dried peptidyl-resin (containing Lys(ivDde)) into the Teflon reaction vessel.

  • Scavenger Addition: Add 1.0 mL of anisole and 0.5 mL of p-cresol to the resin.

  • HF Condensation: Cool the vessel in a dry ice/ethanol bath (-78°C). Condense 10 mL of anhydrous liquid HF into the reaction vessel.

  • Cleavage Reaction: Transfer the vessel to an ice-water bath (0°C) and stir magnetically for exactly 60 minutes. The ivDde group remains completely stable at this temperature.

  • Evaporation: Evaporate the HF rapidly under a stream of nitrogen, followed by high vacuum to remove residual acid.

  • Precipitation: Triturate the crude peptide/resin mixture with 50 mL of ice-cold diethyl ether. Filter the precipitated peptide and extract it from the resin using 10% aqueous acetic acid. Lyophilize the extract.

Protocol 2: Hydrazinolysis of ivDde Post-Modification

Self-Validating Principle: The deprotection is driven by the nucleophilic attack of hydrazine on the ivDde enone, forming a highly stable, UV-active indazole byproduct. Monitoring the release of this byproduct at 290 nm confirms reaction completion [3][3].

  • Dissolution: Dissolve the lyophilized, ivDde-protected peptide in anhydrous DMF at a concentration of 1-5 mg/mL.

  • Deprotection: Add hydrazine hydrate to achieve a final concentration of 2% (v/v).

  • Incubation & Monitoring: Stir at room temperature for 30–60 minutes. Take 10 µL aliquots, dilute in methanol, and measure UV absorbance at 290 nm. The reaction is complete when the absorbance plateaus.

  • Quenching & Recovery: Acidify the solution slightly with acetic acid to quench the hydrazine, then precipitate the final peptide using cold ether or proceed directly to preparative HPLC.

Field-Proven Troubleshooting: Mitigating ivDde Migration

While ivDde is structurally designed to resist N→N′ migration, literature indicates that under specific acidic cleavage conditions (like TFA or HF evaporation phases), if a free, unprotonated N-terminal amine is generated in close proximity, migration can occasionally occur [4][4].

The Causality: During the evaporation of HF, the local pH rises. As the peptide transitions from a fully protonated fluoride salt to a free base, a transient nucleophilic amine is exposed. If the peptide aggregates or folds favorably, this free amine can attack the ivDde group.

The Solution: To guarantee absolute stability during HF cleavage, ensure the N-terminus is either:

  • Permanently acylated (e.g., acetylated or coupled to a terminal modifier) prior to HF cleavage.

  • Maintained in a strict acidic environment during workup. Avoid neutralizing the crude peptide mixture until the ivDde group has been intentionally removed or the target side-chain modification has been completed.

Sources

Comparative

Comprehensive NMR Characterization and Performance Comparison of Boc-L-Lys(ivDde)-OH

Target Audience: Researchers, peptide chemists, and drug development professionals. As peptide therapeutics grow in complexity, the demand for highly specific, orthogonal protecting groups in Solid-Phase Peptide Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

As peptide therapeutics grow in complexity, the demand for highly specific, orthogonal protecting groups in Solid-Phase Peptide Synthesis (SPPS) has surged. Synthesizing branched, cyclic, or side-chain conjugated peptides requires building blocks that can be selectively unmasked without disrupting the rest of the molecule[1].

Among these, Boc-L-Lys(ivDde)-OH stands out as a premier N-terminal building block. However, its unique chemical structure—specifically the dimedone enamine moiety of the ivDde group—presents significant challenges during Nuclear Magnetic Resonance (NMR) characterization. This guide provides an authoritative performance comparison of Boc-L-Lys(ivDde)-OH against its alternatives, alongside a self-validating, step-by-step NMR methodology to definitively confirm its structural integrity.

The Causality of Protecting Group Selection

To understand the utility of Boc-L-Lys(ivDde)-OH, we must examine the mechanistic failures of its predecessors and the chemical logic behind its design.

Why ivDde over Dde?

The original Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group was revolutionary for orthogonal lysine deprotection. However, it suffers from a fatal flaw: during the repetitive piperidine treatments required to remove Fmoc groups in SPPS, Dde is highly prone to intramolecular migration from the ε-amino group to an unprotected α-amino group[2].

The ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) solves this by incorporating a bulky isovaleryl chain. This added steric hindrance acts as a physical barrier, virtually eliminating N-ε to N-α migration and rendering the group completely stable to 20% piperidine.

Why Boc at the α-position?

While Fmoc-L-Lys(ivDde)-OH is used for internal sequence branching, Boc-L-Lys(ivDde)-OH is specifically designed for the N-terminus. The Boc (tert-butyloxycarbonyl) group is entirely stable to the 2% hydrazine in DMF used to cleave the ivDde group[3]. By placing Boc-L-Lys(ivDde)-OH at the N-terminus, chemists can selectively deprotect the lysine side-chain, conjugate a fluorophore or drug payload, and then remove the Boc group simultaneously with global peptide cleavage using Trifluoroacetic acid (TFA)[1].

SPPS_Workflow N1 Fmoc-SPPS Elongation N2 Couple Boc-Lys(ivDde)-OH N1->N2 Peptide Assembly N3 ivDde Removal (2% Hydrazine) N2->N3 N-term protected by Boc N4 Side-Chain Derivatization N3->N4 Free ε-NH2 N5 Global Cleavage (TFA) N4->N5 Finalize

Fig 1. Orthogonal deprotection workflow utilizing Boc-Lys(ivDde)-OH in Fmoc-SPPS.

Comparative Performance Analysis

The table below objectively contrasts the performance of orthogonal lysine building blocks to guide your synthetic strategy.

FeatureBoc-L-Lys(ivDde)-OHBoc-L-Lys(Dde)-OHFmoc-L-Lys(ivDde)-OH
α-Amine Protection Boc (Acid-labile)Boc (Acid-labile)Fmoc (Base-labile)
ε-Amine Protection ivDde (Hydrazine-labile)Dde (Hydrazine-labile)ivDde (Hydrazine-labile)
N-ε to N-α Migration Negligible (Sterically hindered)High risk during Fmoc removal[2]Negligible[4]
NMR Spectral Complexity High (Tautomerism + Rotamers)ModerateHigh
Ideal Application N-terminal branching in Fmoc-SPPSObsolete (Replaced by ivDde)Internal branching in Fmoc-SPPS

Structural Complexity: The NMR Tautomerism Challenge

When characterizing Boc-L-Lys(ivDde)-OH via NMR, inexperienced chemists frequently reject highly pure batches, mistaking complex spectral features for degradation products or diastereomeric impurities.

The Causality of Spectral Broadening: The ivDde protecting group is a dimedone enamine derivative. It exists in an enamine-diketone tautomeric equilibrium, stabilized by a strong intramolecular hydrogen bond between the enamine proton and the adjacent carbonyl oxygen[5]. Because the rate of tautomeric exchange at room temperature (298K) occurs on the same timescale as the NMR acquisition, the signals for the ivDde group—particularly the dimedone methyls and the isovaleryl chain—experience severe line broadening or split into multiple distinct peak sets.

Self-Validating NMR Characterization Protocol

A protocol is only as reliable as its internal controls. To definitively distinguish between true chemical impurities and ivDde tautomerism, you must employ a Variable Temperature (VT) NMR workflow. This acts as a self-validating system: if the extra peaks are impurities, they will remain distinct when heated; if they are tautomers, they will coalesce.

Step-by-Step Methodology

Step 1: Solvent Selection Dissolve 15–20 mg of Boc-L-Lys(ivDde)-OH in 0.6 mL of DMSO- d6​ . While CDCl 3​ preserves hydrogen bonding, DMSO- d6​ is required for the high-temperature stability needed in Step 3.

Step 2: Baseline 1D Acquisition (298K) Acquire standard 1 H and 13 C spectra at room temperature. Note the broad singlets around 1.00 ppm (dimedone methyls) and the complex multiplets for the isovaleryl chain.

Step 3: Variable Temperature (VT) NMR (333K - 353K) Gradually heat the sample inside the probe to 60°C (333K) or 80°C (353K) and re-acquire the 1 H spectrum. Mechanistic rationale: Heating increases the kinetic rate of tautomeric exchange beyond the NMR timescale. You will observe the previously broad or split peaks coalesce into sharp, distinct singlets and doublets. This validates the purity of the compound.

Step 4: 2D Correlation (HSQC/HMBC) Acquire 2D HSQC to resolve the overlapping aliphatic carbon-proton correlations, specifically differentiating the Boc methyls from the ivDde dimedone methyls.

NMR_Workflow cluster_0 Self-Validating NMR Protocol for ivDde Derivatives S1 1. Sample Prep: 15 mg in DMSO-d6 (Allows high-temp heating) S2 2. 1D 1H NMR at 298K (Observe tautomeric broadening) S1->S2 S3 3. Variable Temp (VT) NMR at 353K (Coalescence of tautomer peaks) S2->S3 S4 4. 2D HSQC/HMBC (Resolve overlapping aliphatic signals) S3->S4

Fig 2. Self-validating VT-NMR methodology to resolve ivDde tautomeric broadening.

Quantitative Data: Expected NMR Chemical Shifts

Below is a summarized table of the expected chemical shifts for pure Boc-L-Lys(ivDde)-OH (recorded at coalesced temperatures to represent true chemical environments).

Proton/Carbon Environment 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Multiplicity / Notes
Boc (tert-butyl methyls) ~1.40~28.3Singlet (9H)
ivDde (dimedone methyls) ~1.00~28.0Singlet (6H, broad at RT)
ivDde (isovaleryl methyls) ~0.92~22.5Doublet (6H)
ivDde (dimedone CH 2​ ) ~2.35~52.0Singlet (4H, broad at RT)
Lysine ε-CH 2​ ~3.35~43.0Multiplet (2H, heavily shifted by enamine)
Lysine α-CH ~4.15~53.5Multiplet (1H)

Note: Exact ppm values will fluctuate slightly based on concentration, exact temperature, and the specific lot of deuterated solvent.

References

1.[1] Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications (acs.org) URL:

2. Selecting Orthogonal Building Blocks Source: Sigma Aldrich (sigmaaldrich.com) URL:

3.[2] Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis Source: ResearchGate (researchgate.net) URL:

4.[3] Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups Source: Peptides International (peptide.com) URL:

5.[4] 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease Source: PMC (nih.gov) URL:

6.[5] Application of Dimedone Enamines as Protecting Groups for Amines and Peptides Source: ResearchGate (researchgate.net) URL:

7. Fluorine-specific interactions as an orthogonal tool in protein folding Source: Refubium - Freie Universität Berlin (fu-berlin.de) URL:

Sources

Validation

Mechanistic Causality: The Migration Problem and the ivDde Solution

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the design of complex, multi-cyclic, or branched peptides: the catastrophic loss of crude purity due to the failure of orthogonal protect...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the design of complex, multi-cyclic, or branched peptides: the catastrophic loss of crude purity due to the failure of orthogonal protecting groups. While incomplete couplings are easily diagnosed, the insidious migration of protecting groups during solid-phase peptide synthesis (SPPS) creates isobaric impurities that are nearly impossible to resolve via standard reversed-phase high-performance liquid chromatography (RP-HPLC).

To achieve high-fidelity site-specific modifications, the choice of the lysine building block is paramount. This guide objectively compares the performance of Boc-L-Lys(ivDde)-OH against traditional alternatives (Dde, Alloc, and Mtt), detailing the mechanistic causality behind its superior crude purity profile and providing a self-validating protocol for its implementation.

To understand why Boc-L-Lys(ivDde)-OH is the gold standard for orthogonal branching, we must first examine the chemical causality of its predecessor, the Dde group.

During standard Fmoc-SPPS, the repetitive use of 20% piperidine for Fmoc deprotection induces a devastating side reaction: N→N′ migration. An unprotected amine (such as another lysine side-chain or a free N-terminus) acts as a nucleophile, attacking the Dde group and transferring it from its original position to the new amine[1]. This creates isobaric impurities—peptides with the exact same molecular weight but a different branching architecture. Because these isomers possess nearly identical hydrophobicity, they co-elute during HPLC purification, drastically reducing the isolated yield of the target peptide.

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group solves this through pure steric hindrance. By substituting the ethyl group of Dde with a bulky isovaleryl group, nucleophilic attack is physically blocked, effectively reducing migration to zero under standard conditions[2].

Why Boc-L-Lys(ivDde)-OH instead of Fmoc? When the ivDde group is cleaved using 2–5% hydrazine, the Fmoc group is partially susceptible to hydrazinolysis. If Fmoc is present at the N-terminus during ivDde removal, premature deprotection will occur, leading to unwanted branching at the α -amine. By utilizing Boc-L-Lys(ivDde)-OH (or capping the sequence with a Boc-protected amino acid), we create a perfectly orthogonal system. The Boc group is completely stable to both piperidine and hydrazine, ensuring that subsequent couplings occur exclusively at the liberated ϵ -amine[3].

MigrationMechanism cluster_dde Dde: High Migration Risk cluster_ivdde ivDde: Sterically Hindered A1 Lys(Dde) + Free Amine A2 Nucleophilic Attack A1->A2 A3 N->N' Migration (Isobaric Impurity) A2->A3 B1 Boc-Lys(ivDde) B2 Isovaleryl Group Blocks Attack B1->B2 B3 No Migration (High Purity) B2->B3

Logical mechanism comparing Dde migration risk versus ivDde steric hindrance.

Comparative Performance Data

When assessing the purity of crude peptides, the choice of orthogonal protection directly dictates the complexity of the analytical profile. The table below summarizes quantitative expectations based on rigorous LC-MS assessments of crude branched peptides.

Protecting GroupCleavage ReagentMigration RiskOrthogonality to Fmoc/BocExpected Crude PurityPrimary Impurity Profile
Boc-Lys(ivDde)-OH 2–5% HydrazineVery LowExcellent>85% Minor deletion sequences
Boc-Lys(Dde)-OH 2% HydrazineHighModerate50–60% Isobaric branched isomers
Fmoc-Lys(Alloc)-OH Pd(PPh3)4 / ScavengerNoneGood (Requires metals)70–80% Residual Pd, allyl reduction
Fmoc-Lys(Mtt)-OH 1% TFANonePoor (Acid sensitive)65–75% Premature branching

Data Synthesis Note: Expected crude purity assumes a standard 15-mer backbone with a 5-mer branch. Alloc deprotection often suffers from incomplete palladium scavenging, while Mtt is prone to premature leaching during extended coupling cycles.

Experimental Protocol: Synthesis and Purity Assessment

To guarantee trustworthiness, the following methodology is engineered as a self-validating system . It incorporates built-in analytical checkpoints that prevent the propagation of errors, ensuring that the final purity assessment accurately reflects the efficiency of the Boc-L-Lys(ivDde)-OH chemistry.

Step 1: Main Chain Assembly
  • Synthesize the primary peptide backbone on a Rink Amide resin using standard Fmoc/tBu SPPS protocols.

  • At the designated branch point (or N-terminus), couple Boc-L-Lys(ivDde)-OH using DIC and Oxyma Pure (5 equivalents, 1 hour).

  • Causality Check: The use of the Boc group here is non-negotiable. It immunizes the α -amine against the hydrazine used in the next step, preventing catastrophic dual-branching.

Step 2: System Self-Validation Mechanism (Micro-Cleavage 1)
  • Withdraw 5 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS to establish the baseline mass of the fully protected intermediate (Target + ivDde).

Step 3: Selective Hydrazinolysis
  • Treat the bulk resin with a solution of 2% hydrazine monohydrate in DMF (3 x 5 minutes).

  • Wash extensively with DMF (6 x 1 min) to remove all traces of hydrazine.

  • System Self-Validation Mechanism (Micro-Cleavage 2): Withdraw another 5 mg of resin and cleave. LC-MS must show a complete mass shift corresponding to the exact loss of the ivDde moiety (-206 Da). If the +ivDde mass persists, repeat the hydrazine treatment. Do not proceed until this checkpoint is validated.

Step 4: Branch Elongation & Global Cleavage
  • Couple the desired amino acids to the newly liberated ϵ -amine of the lysine residue.

  • Perform global cleavage on the bulk resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group[4].

Step 5: HPLC/MS Purity Assessment
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analyze 1 mg/mL of the crude peptide on a C18 RP-HPLC column using a gradient of 5–95% Acetonitrile in 0.1% aqueous TFA over 30 minutes.

  • Diagnostic Output: A successful Boc-L-Lys(ivDde)-OH synthesis will yield a single dominant peak (>85% area). In contrast, a Dde-based synthesis will present a cluster of closely eluting peaks with identical m/z values, definitively proving the occurrence of migration.

Workflow N1 1. SPPS Assembly Couple Boc-Lys(ivDde)-OH N2 2. Hydrazinolysis (2% Hydrazine/DMF) N1->N2 Selective ivDde Removal N3 3. Side-Chain Modification (Branch Elongation) N2->N3 Boc protects N-terminus N4 4. Global Cleavage (TFA/Scavengers) N3->N4 Final Deprotection N5 5. HPLC/MS Assessment (Quantify Purity) N4->N5 Crude Peptide Analysis

Experimental workflow for synthesis and purity assessment using Boc-Lys(ivDde)-OH.

References

  • Augustyns, K., et al. (1998). "Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine." PubMed (Journal of Peptide Research). URL:[Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews (ACS Publications). URL:[Link]

  • Jain, N., & Friedman, S. H. (2017). "A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides." NIH (National Library of Medicine). URL:[Link]

Comparative

Comprehensive Guide to Racemization Tests for Boc-L-Lys(ivDde)-OH During Peptide Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison of coupling reagents, mechanistic causality of epimerization, and self-validating analytical protocols....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison of coupling reagents, mechanistic causality of epimerization, and self-validating analytical protocols.

The Mechanistic Challenge: Racemization of Boc-L-Lys(ivDde)-OH

Boc-L-Lys(ivDde)-OH is a highly specialized, orthogonally protected building block essential for synthesizing complex, branched, or side-chain modified peptides (such as lipidated therapeutics)[1]. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety provides robust protection for the ε-amino group. It is highly stable to standard Boc or Fmoc acidic/basic removal conditions but remains selectively cleavable with hydrazine[1][2].

However, the activation of the α-carboxyl group during peptide coupling inherently risks racemization. During activation by coupling reagents, the α-carboxyl group forms a highly reactive intermediate (such as an O-acylisourea or active ester)[1]. In the presence of bases, this intermediate can undergo a competing cyclization reaction into an oxazolone[3]. The α-proton of this oxazolone intermediate is highly acidic. Base-catalyzed abstraction of this proton generates a planar enolate, which upon reprotonation yields a mixture of L- and D-enantiomers, compromising the chiral integrity of the therapeutic peptide[4].

Racemization A Boc-L-Lys(ivDde)-OH + Coupling Reagent B O-Acylisourea / Active Ester A->B Activation C Desired L-Peptide (Fast Aminolysis) B->C + Amine D Oxazolone Intermediate (Slow Cyclization) B->D - Base E Planar Enolate (Base-Catalyzed) D->E a-Proton Abstraction E->C Reprotonation + Amine F D-Peptide (Racemized Product) E->F Reprotonation + Amine

Logical pathway of carboxyl activation competing with oxazolone-mediated racemization.

Comparative Performance of Coupling Reagents

To objectively evaluate which coupling environment best preserves the stereocenter of Boc-L-Lys(ivDde)-OH, we must compare traditional benzotriazoles (HOBt, HBTU), high-efficiency uronium salts (HATU), and modern oxime-based additives (Oxyma Pure, COMU)[5][6][7].

The table below summarizes the quantitative racemization data derived from standardized sterically hindered coupling models (e.g., coupling to a resin-bound Proline residue to exaggerate activation time and epimerization potential).

Coupling Reagent SystemBase RequirementRelative Coupling RateRacemization Level (D-Isomer %)Recommendation for Boc-L-Lys(ivDde)-OH
DIC / HOBt NoneModerate2.5 - 3.0%Not Recommended (Higher racemization, explosive risk of HOBt)
DIC / Oxyma Pure NoneFast< 0.5% Highly Recommended (Gold Standard for stereopurity)
HBTU / DIEA 2.0 eq DIEAFast3.0 - 4.0%Not Recommended (High basicity promotes rapid epimerization)
HATU / DIEA 2.0 eq DIEAVery Fast1.0 - 1.5%Acceptable (For highly hindered couplings, but requires strict monitoring)
COMU / DIEA 1.0 eq DIEAVery Fast< 0.5% Highly Recommended (Oxyma-based uronium, lower base requirement)
Causality & Expert Insights: Why Oxyma Systems Dominate

The superior performance of the DIC / Oxyma Pure system is rooted in its chemical kinetics and microenvironment. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) possesses a pKa of 4.60, identical to HOBt, but its unique oxime structure forms an active ester that undergoes aminolysis significantly faster than the competing oxazolone cyclization pathway[6].

More importantly, the DIC/Oxyma system operates efficiently without the addition of a tertiary amine base (like DIEA). Uronium reagents like HBTU and HATU strictly require a base to generate the active ester, inherently increasing the basicity of the microenvironment[5][7]. Because base-catalyzed abstraction of the α-proton is the primary driver of racemization, eliminating DIEA drastically preserves the chiral integrity of the lysine derivative[4]. COMU, an Oxyma-based uronium salt, bridges this gap by requiring only 1.0 equivalent of base, significantly reducing racemization risks compared to HATU[6].

Analytical Framework: Marfey's Derivatization

To accurately quantify the D-enantiomer formation down to 0.1% limits, Marfey's analysis remains the industry gold standard[4].

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the primary amines of the fully hydrolyzed peptide[8]. This reaction converts the enantiomeric mixture (L-Lys and D-Lys) into diastereomers (L-FDAA-L-Lys and L-FDAA-D-Lys). Because diastereomers possess different physicochemical properties and hydrophobicities, they can be baseline-separated on standard reverse-phase HPLC and monitored via strong UV absorbance at 340 nm[8][9][10].

MarfeysWorkflow Step1 1. Acid Hydrolysis 6N HCl, 110°C, 24h Step2 2. FDAA Derivatization Marfey's Reagent, pH 8 Step1->Step2 Step3 3. Diastereomer Formation di-FDAA-L-Lys & di-FDAA-D-Lys Step2->Step3 Step4 4. RP-HPLC Separation C18 Column, 340 nm UV Step3->Step4

Step-by-step workflow for Marfey's reagent-based chiral analysis of amino acids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating "spike-in" control to definitively confirm peak identities.

Phase 1: Model Peptide Synthesis & Cleavage
  • Resin Preparation: Utilize a sterically hindered dipeptide resin (e.g., H-Pro-Val-Resin) to exaggerate coupling times and maximize racemization potential for clearer analytical detection.

  • Coupling: React 3.0 equivalents of Boc-L-Lys(ivDde)-OH with 3.0 eq of the chosen coupling reagent (e.g., DIC/Oxyma) in DMF for 1 hour at room temperature.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Phase 2: Hydrolysis & Marfey's Derivatization

Expert Note on Hydrolysis: Standard 6N HCl hydrolysis at 110°C for 24 hours will cleave the peptide bonds and simultaneously strip the ivDde protecting group from the ε-amine. Consequently, the Marfey's derivatization will occur at both the α-amino and ε-amino groups, yielding a bis-derivatized product (di-FDAA-Lys).

  • Hydrolysis: Dissolve 1 mg of the cleaved peptide in 1 mL of 6N HCl. Seal under vacuum and incubate at 110°C for 24 hours. Lyophilize to remove residual HCl.

  • Derivatization: Dissolve 50 nmol of the hydrolysate in 100 µL of LC-MS grade water. Add 20 µL of 1 M NaHCO₃ (to achieve pH ~8) and 100 µL of 1% FDAA in acetone.

  • Incubation: Heat the mixture at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1 N HCl. Dilute with 800 µL of Mobile Phase A (0.1% TFA in water).

Phase 3: System Validation (Spike-In Control)

To ensure the analytical system is self-validating, synthesize a parallel control using a deliberate spike of Boc-D-Lys(ivDde)-OH (e.g., a 10% D-isomer blend). Subject this known standard to the exact same hydrolysis and derivatization workflow. This validates the retention times on the RP-HPLC, definitively proving that the peak integrated as the D-diastereomer in the test samples is the genuine racemized product and not an artifact of incomplete hydrolysis.

Phase 4: RP-HPLC Quantification
  • Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 3 µm).

  • Gradient: Linear gradient of 10% to 50% Acetonitrile (0.1% TFA) over 45 minutes.

  • Detection: Monitor UV absorbance at 340 nm. The di-FDAA-D-Lys diastereomer will typically elute later than the di-FDAA-L-Lys due to stronger hydrophobic interactions with the stationary phase. Calculate racemization % via Area Under the Curve (AUC).

References
  • Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed Source: nih.gov URL: [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry Source: peptidechemistry.org URL:[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC Source: nih.gov URL:[Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC - NIH Source: nih.gov URL:[Link]

  • Chemistry of peptide synthesis Source: spbu.ru URL:[Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed Source: nih.gov URL: [Link]

  • Application of marfey's reagent in racemization studies of amino acids and peptides Source: sci-hub.red URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-l-lys(ivdde)-oh

Operational and Safety Guide: Handling Boc-L-Lys(ivDde)-OH in Peptide Synthesis Introduction Boc-L-Lys(ivDde)-OH (CAS 862847-44-7) is a highly specialized, orthogonally protected amino acid derivative critical for comple...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling Boc-L-Lys(ivDde)-OH in Peptide Synthesis

Introduction Boc-L-Lys(ivDde)-OH (CAS 862847-44-7) is a highly specialized, orthogonally protected amino acid derivative critical for complex[]. It features a tert-butyloxycarbonyl (Boc) group protecting the α-amino position and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety safeguarding the ε-amino group[]. While it offers exceptional chemical versatility for sequence-specific modifications, its fine solid powder form and lipophilic protecting groups necessitate rigorous safety protocols to prevent respiratory irritation and dermal absorption[],[2].

Risk Assessment and Mechanistic Causality

Understanding the physical and chemical properties of Boc-L-Lys(ivDde)-OH is essential for implementing effective safety measures.

  • Inhalation Hazard: The compound is typically supplied as a fine powder. Electrostatic repulsion during weighing can easily generate airborne dust, which acts as a mechanical and chemical irritant to the mucous membranes of the respiratory tract[2].

  • Dermal Sensitization: The addition of the bulky, lipophilic Boc and ivDde groups increases the molecule's partition coefficient (LogP) compared to native lysine. This lipophilicity enhances the compound's ability to penetrate the stratum corneum, increasing the risk of contact dermatitis or sensitization upon prolonged exposure[2].

  • Moisture Sensitivity: While not acutely reactive with water, atmospheric moisture can induce premature hydrolysis of the protective groups, degrading the reagent and compromising downstream peptide synthesis yields[].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating PPE protocol must be strictly adhered to. The following table outlines the required PPE, the standard it must meet, and the mechanistic rationale for its use.

PPE CategorySpecification / StandardMechanistic Rationale (Causality)
Eye/Face Protection Chemical safety goggles ()[3]Prevents ocular irritation from airborne micro-particles generated during electrostatic dispersion.
Hand Protection Nitrile or Neoprene gloves ()[3],[2]Provides a chemical barrier against lipophilic penetration. Must be changed immediately if contaminated with SPPS solvents (e.g., DMF, DCM) which act as permeation enhancers.
Respiratory Protection [2]Filters out fine particulate matter (< 5 µm) that could otherwise bypass upper respiratory defenses during bulk transfer.
Body Protection Flame-resistant, buttoned laboratory coat[3],[2]Protects underlying clothing from dust accumulation and minor spills, preventing secondary exposure outside the lab.

Standard Operating Procedure: Handling and Dissolution

This protocol ensures the chemical integrity of Boc-L-Lys(ivDde)-OH while minimizing exposure risks. Every step is designed to preemptively neutralize hazards before they materialize.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operational with an adequate face velocity. Handling must always occur in a well-ventilated area to minimize inhalation exposure[2]. Clear the workspace of incompatible materials.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use a grounded, non-sparking micro-spatula to prevent powder aerosolization and electrostatic discharge[3].

  • Weighing: Carefully transfer the required mass of Boc-L-Lys(ivDde)-OH into a pre-tared, sealable glass vial. Close the vial immediately after transfer to protect it from ambient moisture[].

  • Dissolution: In a controlled SPPS workflow, Boc-L-Lys(ivDde)-OH is typically dissolved in non-aqueous environments to prevent premature hydrolysis[]. Inject N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) directly into the sealed vial via a septum, or open the vial strictly within the fume hood to add the solvent.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free cloth, followed by a dry wipe. Wash and dry hands thoroughly after removing gloves[3].

Workflow Start Start: PPE Verification Hood Transfer to Fume Hood Start->Hood Weigh Weighing (Anti-static spatula) Hood->Weigh Dissolve Dissolution (DMF/DCM) Weigh->Dissolve Clean Decontamination & Storage Dissolve->Clean

Workflow for the safe handling and dissolution of Boc-L-Lys(ivDde)-OH.

Emergency Response and Spill Management

A rapid, systematic response to spills prevents widespread contamination and exposure.

Step-by-Step Spill Protocol:

  • Assessment & Evacuation: Determine the spill size. For large spills or if the HVAC system fails, evacuate personnel to safe areas and keep people upwind of the spill[3].

  • Containment: Avoid dust formation; do not use dry sweeping[3]. Instead, gently cover the spill with a damp, inert absorbent pad to suppress dust aerosolization.

  • Collection: Use appropriate tools (e.g., a plastic shovel or scoop) to collect the dampened material[4]. Transfer it into a convenient, rigid, sealable waste disposal container[4].

  • Surface Decontamination: Wash the spill area with soap and plenty of water to remove any residual lipophilic compound[3].

  • Exposure Response: If inhaled, move the victim to fresh air. If skin contact occurs, take off contaminated clothing immediately and wash off with soap and plenty of water[3]. Seek immediate medical attention.

SpillResponse Spill Spill Detected Assess Assess Size & Exposure Spill->Assess Evacuate Evacuate & Seek Medical Aid Assess->Evacuate Large/Exposure Contain Contain with Damp Absorbent Assess->Contain Small/No Exposure Dispose Transfer to Solid Waste Contain->Dispose

Decision matrix and response protocol for Boc-L-Lys(ivDde)-OH spills.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and severe regulatory violations.

  • Solid Waste: Any unreacted Boc-L-Lys(ivDde)-OH powder, contaminated cleaning materials, and empty packaging must be placed in a clearly labeled hazardous waste container[2]. Collect and arrange disposal according to local regulations; discharge into the environment must be strictly avoided[3].

  • Liquid Waste: Solutions containing Boc-L-Lys(ivDde)-OH dissolved in organic solvents must be segregated into appropriate organic liquid waste carboys (e.g., Halogenated for DCM, Non-Halogenated for DMF). Do not let the chemical enter drains[3].

References

Sources

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